4-(3-Bromophenyl)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMSZUNULHZOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427281 | |
| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62903-13-3 | |
| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)-4-oxobutanoic Acid
Foreword: A Molecule of Interest in Modern Synthesis
Welcome to a comprehensive exploration of 4-(3-Bromophenyl)-4-oxobutanoic acid (CAS No. 62903-13-3). This keto-acid serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a reactive ketone and a carboxylic acid, combined with the strategic placement of a bromine atom on the phenyl ring, makes it a versatile intermediate for introducing the 3-bromobenzoyl moiety into more complex molecular architectures. This guide is designed for researchers, medicinal chemists, and process development scientists, providing a deep dive into its essential physicochemical properties. Our focus extends beyond mere data presentation; we aim to deliver actionable insights and robust methodologies, reflecting the practical challenges and considerations faced in a laboratory setting.
Core Molecular Identity and Structural Attributes
Understanding the fundamental structure and identifiers of a compound is the bedrock of all subsequent research. These parameters ensure unambiguous communication and accurate data retrieval.
The molecule consists of a butyric acid chain where the gamma-carbon is part of a ketone. The carbonyl group of this ketone is attached to a benzene ring substituted with a bromine atom at the meta-position.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 62903-13-3 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₃ | [1][2] |
| Molecular Weight | 257.08 g/mol | [1][2] |
| Exact Mass | 255.97400 Da | [1] |
| InChIKey | STMSZUNULHZOJT-UHFFFAOYSA-N | [1][3] |
| SMILES | O=C(O)CCC(C1=CC=CC(Br)=C1)=O | [2] |
Fundamental Physical Properties
The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions.
Table 2: Key Physical and Thermal Properties
| Property | Value | Remarks | Source |
| Physical Form | Solid | Inferred from melting point data. | |
| Melting Point | 119-122 °C | Determined using benzene as a solvent for recrystallization. This range indicates a relatively pure compound. | [1][4] |
| Boiling Point | 423.0 ± 30.0 °C | This is a predicted value. Due to the high molecular weight and presence of a carboxylic acid, the compound would likely decompose before boiling under atmospheric pressure. | [4] |
| Density | 1.560 ± 0.06 g/cm³ | Predicted value. | [1][4] |
| Storage | Sealed in dry, 2-8°C | Recommended to prevent hydration and potential degradation. | [2] |
Solubility and Partitioning Behavior: A Drug Development Perspective
Solubility and lipophilicity are paramount in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While comprehensive experimental data for this specific molecule is not widely published, we can outline a robust protocol for its determination and provide expert analysis based on its structure.
Predicted Lipophilicity
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and an aqueous phase.
-
Predicted XLogP3: 2.0[3]
This value suggests that the compound has moderate lipophilicity. The carboxylic acid group contributes hydrophilicity, while the bromophenyl ring provides a significant lipophilic character. This balance is often desirable in drug candidates, allowing for sufficient aqueous solubility for formulation while retaining the ability to cross lipid membranes.
Experimental Protocol for Thermodynamic Solubility Assessment
To move beyond predictions, a standardized shake-flask method (based on OECD Guideline 105) is recommended. The causality behind this choice is its status as the "gold standard" for providing thermodynamically stable solubility values, which are essential for consistent formulation development.
Step-by-Step Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a minimum of 24-48 hours to ensure equilibrium is reached. The extended time is crucial to allow any potential crystalline form conversions to complete.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully extract an aliquot from the supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5.2). The concentration is determined against a standard calibration curve.
Caption: Thermodynamic Solubility Determination Workflow.
Acidity and Ionization State (pKa)
The pKa of the carboxylic acid group dictates the compound's ionization state at different physiological pH values, profoundly impacting its solubility, permeability, and target binding.
Predicted vs. Experimental Determination
Based on the structure, the pKa is expected to be in the range of 4.0 - 4.5, typical for a carboxylic acid separated from an electron-withdrawing aromatic system by an aliphatic chain. However, experimental verification is crucial. Potentiometric titration is the authoritative method.
Protocol for pKa Determination via Potentiometric Titration
This method is chosen for its directness and precision in measuring the pH change of a solution upon addition of a titrant.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., 50:50 methanol:water) if aqueous solubility is low.
-
Titration Setup: Use a calibrated pH meter with a precision electrode and an automated burette for accurate titrant delivery.
-
Titration: Titrate the solution with a standardized base (e.g., 0.1 M KOH) at a constant temperature (25 °C).
-
Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the half-equivalence point (pH = pKa).
Analytical Characterization and Quality Control
A suite of analytical techniques is required to confirm the identity, purity, and structure of this compound.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, we can predict the key features based on its functional groups. This predictive approach is a cornerstone of synthetic chemistry, allowing scientists to assess the success of a reaction before obtaining reference standards.
Table 3: Predicted Spectroscopic Features
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 13 ppm (broad singlet) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| Aromatic (Ar-H) | 7.5 - 8.2 ppm (multiplets) | Protons on the bromophenyl ring are in the typical aromatic region, with electron-withdrawing effects from the ketone and bromine causing downfield shifts. | |
| Aliphatic (-CH₂CH₂-) | 2.8 - 3.4 ppm (triplets) | The two methylene groups will appear as distinct triplets due to coupling with each other, with the group adjacent to the ketone being more downfield. | |
| ¹³C NMR | Ketone Carbonyl (C=O) | 195 - 205 ppm | Typical chemical shift for an aryl ketone carbonyl carbon. |
| Carboxylic Acid Carbonyl (C=O) | 175 - 185 ppm | Characteristic region for a carboxylic acid carbonyl carbon. | |
| Aromatic (Ar-C) | 120 - 140 ppm | Six signals are expected for the aromatic carbons, including the carbon attached to bromine (C-Br) which will be further downfield. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | The broadness is due to intermolecular hydrogen bonding, a classic feature of carboxylic acids.[5] |
| C=O Stretch (Ketone) | 1680 - 1700 cm⁻¹ (strong, sharp) | Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic ketone. | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong, sharp) | This peak may overlap with the ketone C=O stretch, potentially appearing as a broadened or shouldered peak.[5] |
Chromatographic Purity Assessment (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is the logical choice due to the compound's moderate polarity.
Protocol for HPLC Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides excellent hydrophobic retention for the bromophenyl group.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic group, leading to better peak shape and consistent retention.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.
-
Optimization: Adjust the gradient slope to ensure adequate separation of the main peak from any impurities.
-
Detection: Use a UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines.
Caption: HPLC Purity Analysis Workflow.
Safety and Handling
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][7]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[1][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Conclusion
This compound is a compound with a well-defined chemical identity and physical properties that make it a valuable synthetic intermediate. Its moderate lipophilicity and acidic nature are key characteristics that must be experimentally quantified for applications in drug development. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers to fully characterize this molecule, ensuring its effective and safe use in the laboratory. By combining established data with field-proven methodologies, this guide serves as a practical resource for unlocking the full potential of this versatile chemical building block.
References
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]
-
PubChemLite. This compound (C10H9BrO3). Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of butanoic acid. Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 62903-13-3|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C10H9BrO3) [pubchemlite.lcsb.uni.lu]
- 4. 4-(3-BROMOPHENYL)-4-OXOBUTYRIC ACID | 62903-13-3 [m.chemicalbook.com]
- 5. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Profile of 4-(3-Bromophenyl)-4-oxobutanoic Acid: A Predictive Technical Guide
Introduction
4-(3-Bromophenyl)-4-oxobutanoic acid is a bifunctional organic molecule containing a ketone, a carboxylic acid, and a substituted aromatic ring. This unique combination of functional groups makes it a molecule of interest in synthetic chemistry, potentially as a building block in the development of novel pharmaceutical compounds and other advanced materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of readily available experimental spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles and data from analogous structures, providing a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the aliphatic chain protons.
Predicted Chemical Shifts (δ), Multiplicities, and Integration
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H (O-H of COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2] Its signal would disappear upon shaking the sample with D₂O.[3] |
| H-2 | ~ 8.1 | Triplet (t) | 1H | This proton is ortho to the carbonyl group and meta to the bromine atom. The electron-withdrawing nature of the carbonyl group deshields this proton. It is expected to be a triplet due to coupling with H-6 and H-4 (small J). |
| H-6 | ~ 7.9 | Doublet of Doublets (dd) | 1H | This proton is ortho to the carbonyl group and ortho to the bromine atom. It is deshielded by the carbonyl group and will be split by H-2 and H-5. |
| H-4 | ~ 7.7 | Doublet of Doublets (dd) | 1H | This proton is meta to the carbonyl group and ortho to the bromine atom. It will be split by H-5 and H-2. |
| H-5 | ~ 7.4 | Triplet (t) | 1H | This proton is para to the carbonyl group and meta to the bromine atom. It will be split by H-4 and H-6, appearing as a triplet. |
| H-8 (2H) | ~ 3.3 | Triplet (t) | 2H | These protons are on the carbon alpha to the ketone carbonyl group, which deshields them. They will be split into a triplet by the two adjacent protons on C9. |
| H-9 (2H) | ~ 2.8 | Triplet (t) | 2H | These protons are on the carbon alpha to the carboxylic acid group. They are deshielded, though to a lesser extent than the H-8 protons. They will be split into a triplet by the two adjacent protons on C8. |
Experimental Considerations for ¹H NMR
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which generally does not interfere with the signals of the analyte. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its residual water peak can be broad and may obscure signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
Predicted Chemical Shifts (δ)
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C7 (Ketone C=O) | 195 - 205 | The carbonyl carbon of a ketone is highly deshielded and typically appears in this region. Aromatic ketones absorb in the 190 to 200 δ region.[4][5] |
| C10 (Carboxylic Acid C=O) | 175 - 185 | The carbonyl carbon of a carboxylic acid is also significantly deshielded but appears slightly upfield compared to a ketone or aldehyde.[3][6] |
| C1 (Aromatic C-CO) | ~ 138 | The aromatic carbon directly attached to the electron-withdrawing carbonyl group is deshielded. |
| C3 (Aromatic C-H) | ~ 135 | This aromatic carbon is deshielded due to its position relative to the carbonyl group. |
| C5 (Aromatic C-H) | ~ 131 | This aromatic carbon is also deshielded. |
| C4 (Aromatic C-Br) | ~ 123 | The carbon atom directly bonded to bromine experiences a moderate deshielding effect. |
| C2, C6 (Aromatic C-H) | ~ 128 - 130 | These aromatic carbons are expected in the typical aromatic region. |
| C8 (CH₂) | ~ 35 | This carbon is alpha to the ketone carbonyl group and is therefore deshielded. |
| C9 (CH₂) | ~ 29 | This carbon is alpha to the carboxylic acid group and is deshielded, but to a lesser extent than C8. |
Experimental Considerations for ¹³C NMR
The experimental setup for ¹³C NMR is similar to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Absorption Frequencies
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode | Rationale |
| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[2][6] |
| C-H (Aromatic) | 3100 - 3000 | Stretching | These absorptions are characteristic of C-H bonds in an aromatic ring.[7] |
| C-H (Aliphatic) | 3000 - 2850 | Stretching | These peaks correspond to the C-H stretching vibrations of the methylene groups in the butanoic acid chain. |
| C=O (Ketone) | 1700 - 1680 | Stretching | The carbonyl stretch of an aromatic ketone is typically found in this range, at a slightly lower frequency than an aliphatic ketone due to conjugation with the aromatic ring.[4][8] |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching | The carbonyl stretch of a carboxylic acid is also a strong absorption in this region.[2] |
| C=C (Aromatic) | 1600 - 1450 | Stretching | These are characteristic absorptions for the carbon-carbon double bonds within the aromatic ring.[7] |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching | This absorption is due to the stretching of the carbon-oxygen single bond in the carboxylic acid group.[2] |
| C-Br | 700 - 500 | Stretching | The carbon-bromine bond stretching vibration is expected in the fingerprint region of the spectrum. |
Experimental Considerations for IR Spectroscopy
Caption: A generalized workflow for obtaining an IR spectrum.
-
Sample Preparation: For solid samples, the KBr pellet method is common. The sample is finely ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, a solution of the compound in a suitable solvent can be analyzed in a liquid cell.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₉BrO₃) is approximately 256.08 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a ratio of approximately 1:1 for the M⁺ and M+2 peaks, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain is a common fragmentation pathway for ketones.[9] This would lead to the formation of the 3-bromobenzoyl cation (m/z 183/185).
-
Loss of Water: The carboxylic acid moiety can undergo dehydration, leading to a fragment with the loss of 18 Da.
-
Loss of COOH: Fragmentation can occur with the loss of the carboxylic acid group (45 Da).
-
McLafferty Rearrangement: While less common for aromatic ketones, if a gamma-hydrogen is available, a McLafferty rearrangement could occur.[9] In this molecule, the gamma-hydrogens are on C9.
-
Experimental Considerations for Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation, providing more structural information.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons: ~7.4-8.1 ppm; Aliphatic protons: ~2.8-3.3 ppm; Carboxylic acid proton: ~10-12 ppm. |
| ¹³C NMR | Ketone C=O: ~195-205 ppm; Carboxylic acid C=O: ~175-185 ppm; Aromatic carbons: ~123-138 ppm; Aliphatic carbons: ~29-35 ppm. |
| IR | O-H (broad): 3300-2500 cm⁻¹; C=O (ketone): 1700-1680 cm⁻¹; C=O (acid): 1725-1700 cm⁻¹. |
| MS | M⁺/M+2 peaks at m/z ~256/258 (1:1 ratio); Key fragments at m/z 183/185 (loss of C₃H₅O₂). |
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental considerations, offer a comprehensive framework for the identification and characterization of this molecule. While these predictions provide a strong foundation, experimental verification remains the gold standard in structural elucidation. This guide serves as a valuable resource for researchers in designing experiments and interpreting the resulting spectroscopic data for this and structurally related compounds.
References
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- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 9. GCMS Section 6.11.3 [people.whitman.edu]
A Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(3-Bromophenyl)-4-oxobutanoic acid
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(3-Bromophenyl)-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation. We will explore the theoretical underpinnings of the expected NMR signals, present a robust experimental protocol, and culminate in a thorough assignment of the proton and carbon spectra.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a brominated aromatic ring and a carboxylic acid moiety. Its structure, presented in Figure 1, suggests a rich and informative NMR spectrum. The presence of a ketone, a carboxylic acid, and a substituted benzene ring provides distinct chemical environments for its constituent protons and carbons. Understanding the precise spectral signature of this compound is crucial for its identification, purity assessment, and the characterization of its derivatives in various scientific applications.
Figure 1: Chemical Structure of this compound
Core Principles of NMR Spectroscopy Applied to the Target Molecule
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For the analysis of this compound, we are primarily interested in the ¹H and ¹³C isotopes. The chemical shift (δ), reported in parts per million (ppm), is a key parameter that provides information about the electronic environment of a nucleus.[1]
The ¹H NMR spectrum will reveal the number of chemically non-equivalent protons, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each chemically unique carbon atom. Further insights into the carbon skeleton can be gained from advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Experimental Protocol: A Self-Validating Approach
The acquisition of high-quality NMR data is contingent upon a meticulously executed experimental protocol. The following steps outline a robust methodology for the analysis of this compound.
Sample Preparation
-
Solvent Selection : The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the carboxylic acid proton may undergo exchange with residual water, leading to peak broadening or disappearance.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it can form hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more observable signal.[2] For this guide, we will consider the spectrum in DMSO-d₆.
-
Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.
-
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[1]
NMR Instrument Parameters
-
Spectrometer Frequency : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the complex aromatic region.
-
¹H NMR Acquisition :
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width should encompass the expected chemical shift range (typically 0-15 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to single lines for each carbon.
-
The spectral width should cover the expected range for organic molecules (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
DEPT Experiments : DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[3][4][5][6][7] A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[3][5][6] Quaternary carbons are not observed in DEPT spectra.[6]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2', H-4', H-5', H-6' | 7.5 - 8.2 | Multiplet | 4H | Aromatic protons are deshielded and typically appear in this region.[8] The electron-withdrawing ketone and bromine atom will influence their precise shifts. |
| H-3 | 3.2 - 3.5 | Triplet | 2H | These protons are adjacent to the ketone, which is an electron-withdrawing group, causing a downfield shift. They will be split into a triplet by the neighboring H-2 protons. |
| H-2 | 2.7 - 3.0 | Triplet | 2H | These protons are adjacent to the carboxylic acid group and will be shifted downfield, though to a lesser extent than the H-3 protons. They will be split into a triplet by the neighboring H-3 protons. |
| COOH | 10 - 13 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[9][10] |
DOT Diagram of ¹H-¹H Couplings
Caption: Predicted spin-spin coupling between aliphatic protons.
Predicted ¹³C NMR and DEPT Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. The use of DEPT-90 and DEPT-135 experiments will be instrumental in the definitive assignment of the protonated carbons.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Rationale |
| C=O (Ketone) | 195 - 205 | Absent | Absent | Ketone carbonyl carbons are significantly deshielded and appear at very high chemical shifts.[8][11] |
| C=O (Carboxylic Acid) | 170 - 185 | Absent | Absent | Carboxylic acid carbonyl carbons are also deshielded but typically appear upfield relative to ketones.[9][12] |
| C-1' | 135 - 140 | Absent | Absent | The ipso-carbon attached to the ketone will be a quaternary carbon and is expected in this region of the aromatic spectrum. |
| C-3' | 120 - 125 | Absent | Absent | The carbon atom directly bonded to the bromine atom will be a quaternary carbon and its chemical shift will be influenced by the heavy atom effect. |
| C-2', C-4', C-5', C-6' | 125 - 135 | Positive | Positive | The remaining aromatic carbons are CH groups and will appear in the typical aromatic region. |
| C-3 | 35 - 45 | Absent | Negative | This methylene carbon is adjacent to the ketone and will be shifted downfield. It will appear as a negative peak in the DEPT-135 spectrum. |
| C-2 | 25 - 35 | Absent | Negative | This methylene carbon is adjacent to the carboxylic acid and will also be shifted downfield, appearing as a negative peak in the DEPT-135 spectrum. |
DOT Diagram of the NMR Analysis Workflow
Caption: A workflow diagram for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information. By carefully examining the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and by utilizing ¹³C NMR in conjunction with DEPT experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a robust framework for researchers to approach the NMR analysis of this and similar molecules, ensuring scientific integrity and fostering a deeper understanding of their chemical properties.
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PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]
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Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548. Available from: [Link]
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NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]
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Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving [Video]. YouTube. Available from: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(3-Bromophenyl)-4-oxobutanoic Acid
This guide provides a detailed exploration of the mass spectrometric behavior of 4-(3-Bromophenyl)-4-oxobutanoic acid, a molecule of interest in synthetic chemistry and drug development. By understanding its fragmentation patterns, researchers can unambiguously identify this compound, elucidate its structure in complex matrices, and gain insights into its chemical properties. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of mass spectrometry principles.
Introduction to this compound and its Mass Spectral Analysis
This compound is a keto-carboxylic acid containing a brominated aromatic ring. Its structure incorporates several key functional groups that dictate its fragmentation behavior under mass spectrometric analysis: a ketone, a carboxylic acid, and a bromophenyl group. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.[1]
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds by ionizing them and measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments.[2] This guide will focus on the fragmentation patterns expected under both Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically produces protonated or deprotonated molecules with fragmentation induced via tandem mass spectrometry (MS/MS).[2]
Predicted Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Under electron ionization, the molecule will be ionized to form a molecular ion (M•+), which will then undergo a series of fragmentation reactions. The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern due to the presence of bromine.
Key Predicted Fragmentation Pathways under EI:
-
α-Cleavage: As a ketone, this compound is expected to undergo α-cleavage on either side of the carbonyl group.[3]
-
Cleavage 1 (Loss of the propanoic acid radical): This is a highly probable fragmentation, leading to the formation of the stable 3-bromobenzoyl cation.
-
Cleavage 2 (Loss of the 3-bromophenyl radical): This cleavage would result in an acylium ion containing the butanoic acid moiety.
-
-
McLafferty Rearrangement: The butanoic acid chain contains a γ-hydrogen, making the McLafferty rearrangement a likely fragmentation pathway for the molecular ion.[3][4][5][6] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral molecule (prop-1-ene-1,3-diol) and the formation of a radical cation.
-
Fragmentation of the Bromophenyl Moiety: The 3-bromobenzoyl cation and other fragments containing the bromophenyl group will exhibit further fragmentation.
-
Loss of CO: The 3-bromobenzoyl cation can lose a neutral carbon monoxide molecule to form the 3-bromophenyl cation.
-
Loss of Bromine: The 3-bromophenyl cation can lose a bromine radical to form a phenyl cation.
-
Tropylium Ion Formation: A characteristic peak at m/z 91, corresponding to the highly stable tropylium ion ([C7H7]+), may be observed, arising from the rearrangement of the benzyl portion of fragments.[7][8]
-
-
Fragmentation of the Carboxylic Acid Group: The carboxylic acid moiety can undergo fragmentation through the loss of water (H₂O), a hydroxyl radical (•OH), or a carboxyl radical (•COOH).[9]
-
Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form a protonated succinic anhydride derivative, which can then fragment further. The fragmentation of succinic anhydride itself is a known process.[2]
Predicted Electron Ionization Fragmentation Scheme
Caption: Predicted EI fragmentation pathways of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
ESI is a soft ionization technique that will primarily generate the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.[10] Fragmentation is then induced by collision-induced dissociation (CID) in a tandem mass spectrometer.
Positive Ion Mode ([M+H]+) Fragmentation:
-
Loss of Water: A facile loss of a neutral water molecule (18 Da) from the protonated carboxylic acid is expected to be a dominant fragmentation pathway.
-
Loss of Carbon Monoxide: Subsequent loss of CO (28 Da) from the acylium ion can occur.
-
Cleavage of the Butanoic Acid Chain: Fragmentation of the aliphatic chain can lead to the loss of small neutral molecules.
Negative Ion Mode ([M-H]-) Fragmentation:
-
Decarboxylation: The loss of carbon dioxide (CO₂) from the deprotonated carboxylate is a very common fragmentation pathway for carboxylic acids in negative ion mode.[11][12]
-
Formation of a Brominated Benzoate Anion: Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group can lead to the formation of the 3-bromobenzoate anion.
-
Intramolecular Rearrangements: Similar to EI, intramolecular cyclization to form an anhydride-like intermediate followed by fragmentation is possible. Dehydration of the deprotonated molecule can lead to the formation of deprotonated succinic anhydride.[13]
Predicted ESI-MS/MS Fragmentation Scheme (Negative Ion Mode)
Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.
Experimental Protocols
To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is a good starting point. For direct infusion EI, a volatile solvent like methanol or dichloromethane is suitable.
-
Concentration: Prepare a stock solution of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the mass spectrometer.
Instrumentation and Parameters
The following tables outline suggested starting parameters for acquiring mass spectra. These should be optimized for the specific instrument being used.
Table 1: Recommended GC-MS Parameters for EI Analysis
| Parameter | Value | Rationale |
| GC Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of analytes. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | Provides good separation and peak shape. |
| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Balances analyte stability and ionization efficiency. |
| Mass Range | m/z 50-350 | To cover the molecular ion and expected fragments. |
Table 2: Recommended LC-MS Parameters for ESI-MS/MS Analysis
| Parameter | Value | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | For positive ion mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | For positive ion mode. |
| Gradient | 5% B to 95% B over 10 min | To elute the compound with good peak shape. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | ESI (Positive and Negative) | To generate protonated and deprotonated molecules. |
| Capillary Voltage | 3.5 kV | For efficient ionization. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To obtain a range of fragment ions for structural confirmation. |
| Mass Range | m/z 50-300 | To observe the precursor and product ions. |
Summary of Expected Key Fragment Ions
The following table summarizes the predicted key fragment ions and their mass-to-charge ratios for this compound.
Table 3: Predicted Key Fragment Ions
| m/z (79Br/81Br) | Ion Formula | Proposed Fragmentation Pathway | Ionization Mode |
| 256/258 | [C₁₀H₉BrO₃]•+ | Molecular Ion | EI |
| 255/257 | [C₁₀H₈BrO₃]- | Deprotonated Molecule | ESI (-) |
| 238/240 | [C₁₀H₇BrO₂]•+ | Loss of H₂O from M•+ | EI |
| 211/213 | [C₉H₈BrO]- | Loss of CO₂ from [M-H]- | ESI (-) |
| 183/185 | [C₇H₄BrO]+ | α-Cleavage (loss of •C₃H₅O₂) | EI |
| 155/157 | [C₆H₄Br]+ | Loss of CO from m/z 183/185 | EI |
| 101 | [C₄H₅O₃]+ | α-Cleavage (loss of •C₆H₄Br) | EI |
| 91 | [C₇H₇]+ | Tropylium ion | EI |
| 77 | [C₆H₅]+ | Loss of •Br from m/z 155/157 | EI |
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be rich and informative, driven by the interplay of its ketone, carboxylic acid, and bromophenyl functionalities. Key fragmentation pathways are expected to include α-cleavage, McLafferty rearrangement, and characteristic losses from the aromatic ring and carboxylic acid group. The distinct isotopic signature of bromine will serve as a valuable tool for identifying bromine-containing fragments. By utilizing the experimental protocols and understanding the predicted fragmentation patterns outlined in this guide, researchers can confidently identify and characterize this molecule in their studies.
References
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
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Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example. Retrieved from [Link]
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University of Calicut. McLafferty Rearrangement. Retrieved from [Link]
- Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 16(4), 543-553.
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Chemistry Steps. McLafferty Rearrangement. Retrieved from [Link]
- Han, J., & Danell, R. M. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2863–2871.
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LibreTexts Chemistry. (2022, July 3). 6.3: Rearrangement. Retrieved from [Link]
- Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 16(4), 543-553.
-
Wikipedia. Tropylium cation. Retrieved from [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Peters, K., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.
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National Institute of Standards and Technology. Succinic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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MDPI Encyclopedia. (2023, June 1). Tropylium Ion. Retrieved from [Link]
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University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Colorado Boulder. Mass Spectrometry: Fragmentation. Retrieved from [Link]
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PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]
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ResearchGate. (2023, May 6). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Retrieved from [Link]
-
University of Guelph. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]
- Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018.
-
YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]
- Tose, L. V., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(6), 1033–1040.
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Solubility and stability of 4-(3-Bromophenyl)-4-oxobutanoic acid
An In-depth Technical Guide to the Solubility and Stability of 4-(3-Bromophenyl)-4-oxobutanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No: 62903-13-3), a molecule of interest in chemical and pharmaceutical research. The document outlines the core physicochemical properties of the compound, offers a theoretical and practical framework for solubility assessment, and details a robust strategy for evaluating its chemical stability through forced degradation studies as mandated by international regulatory guidelines. Methodologies are presented with a focus on the causal reasoning behind experimental design, ensuring that the described protocols are self-validating and scientifically sound. This guide is intended to serve as an essential resource for scientists working on formulation development, analytical method development, and stability assessment for this compound and its structural analogs.
Introduction
This compound is a keto-carboxylic acid derivative. As with any compound intended for further development, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to storage conditions and shelf-life. This guide provides the foundational knowledge and actionable protocols required to comprehensively characterize these attributes. We will explore the molecule's structural features to predict its behavior and then describe the empirical studies needed to confirm and quantify its solubility and stability profile.
Physicochemical Profile
A precise understanding of the molecule's intrinsic properties is the starting point for all subsequent experimental design. The key physicochemical parameters for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 62903-13-3 | |
| Molecular Formula | C₁₀H₉BrO₃ | |
| Molecular Weight | 257.08 g/mol | |
| Melting Point | 119-122 °C | [1] |
| Appearance | White to off-white crystalline solid (typical) | Inferred |
| XLogP3 | 2.0 | [1][2] |
| SMILES | O=C(O)CCC(C1=CC=CC(Br)=C1)=O | [3] |
| InChIKey | STMSZUNULHZOJT-UHFFFAOYSA-N | [1][2] |
| Storage | Sealed in a dry, cool place (2-8°C recommended) |[3] |
Solubility Profile
Theoretical Considerations
The solubility of this compound is dictated by the interplay of its three primary functional regions:
-
Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of hydrogen bonding. Its ionization is pH-dependent. At pH values above its pKa (estimated to be around 4-5), it will deprotonate to the carboxylate anion (-COO⁻), significantly increasing its aqueous solubility.
-
Bromophenyl Group (-C₆H₄Br): This aromatic ring is large, rigid, and lipophilic, contributing to poor solubility in aqueous media but favoring solubility in organic solvents.
-
Ketone and Alkyl Chain (-C(O)CH₂CH₂-): This portion adds a degree of polarity but is generally considered lipophilic.
Prediction: The molecule will exhibit low intrinsic solubility in neutral water due to the dominant lipophilic character of the bromophenyl ring. Solubility is expected to increase dramatically in alkaline aqueous solutions (e.g., pH > 7) due to the ionization of the carboxylic acid. Good solubility is anticipated in polar organic solvents like methanol, ethanol, DMSO, and DMF.
Recommended Solvents for Screening
A well-rounded solubility profile can be established by testing in a variety of aqueous and organic media.
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Specific Solvents | Rationale |
|---|---|---|
| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 Acetate, pH 6.8 Phosphate (SIF), pH 7.4 Phosphate (PBS) | To determine pH-dependent solubility and assess behavior in biorelevant media.[4] |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol (IPA) | Commonly used in crystallization and formulation. |
| Polar Aprotic Solvents | Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Broadly effective solvents for organic molecules. |
| Non-Polar Solvents | Dichloromethane (DCM), Ethyl Acetate | To establish the lipophilic character. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[5] It ensures the solution has reached saturation, providing a definitive solubility value.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured, typically by HPLC-UV.
Step-by-Step Methodology:
-
Preparation: Add an excess of this compound (e.g., ~5 mg) to a 1.5 mL glass vial. Expert Insight: Using an amount visibly in excess ensures saturation, but avoid adding so much that it significantly alters the solvent volume or properties.[5]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (from Table 2) to the vial.
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. Trustworthiness: A 24-hour period is typically sufficient to reach equilibrium, but for some compounds, a kinetic check (e.g., sampling at 24h and 48h) is advised to confirm that the concentration is no longer changing.[6]
-
Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse solids to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm chemical-resistant filter (e.g., PTFE) to remove all undissolved solids. Causality: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN).
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the filtered sample into the same concentration range as the standards.
-
Analyze the standards and the sample by a validated HPLC-UV method (see Section 4.4).
-
Calculate the concentration in the sample using the calibration curve. This value represents the equilibrium solubility.
-
Diagram 1: Workflow for Shake-Flask Solubility Determination.
Stability Profile and Forced Degradation
Theoretical Stability Assessment
The structure of this compound contains several moieties susceptible to chemical degradation:
-
γ-Keto Acid System: While more stable than β-keto acids which readily decarboxylate, the ketone can still participate in degradation reactions.[7][8] The primary risk is oxidative cleavage at the C-C bonds adjacent to the carbonyl group, which could lead to the formation of 3-bromobenzoic acid and succinic acid derivatives.[9]
-
Aryl Bromide: The C-Br bond is generally stable but can be susceptible to photolytic cleavage under high-intensity UV light, potentially leading to radical-mediated degradation.
-
General Reactivity: As with most organic molecules, it is susceptible to degradation under harsh conditions of pH, high temperature, and strong oxidizing agents.
Forced Degradation Study Design (ICH Q1A/Q1B)
Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[10] The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products are formed at detectable levels without completely destroying the parent molecule.[11][12]
Table 3: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 2h - 72h at 60°C | To assess stability in acidic environments.[10][11] |
| Base Hydrolysis | 0.1 M NaOH | 30min - 24h at RT/60°C | To assess stability in alkaline environments. Base-catalyzed reactions are often faster.[10][11] |
| Oxidation | 3% H₂O₂ | 2h - 48h at RT | To evaluate susceptibility to oxidative stress.[10][11] |
| Thermal | Dry Heat at 80°C | 24h - 7 days | To assess the intrinsic thermal stability of the solid material.[10][11] |
| Photostability | ICH Q1B Option 2: 1.2 million lux-hours (visible) & 200 watt-hours/m² (UV-A) | Variable | To evaluate light sensitivity. A dark control is mandatory.[10][13] |
RT = Room Temperature
Diagram 2: Workflow for Forced Degradation and Method Validation.
Experimental Protocols for Forced Degradation
General Procedure:
-
Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio (final concentration ~0.5 mg/mL).
-
Incubate for the specified time and temperature. At various time points (e.g., 2h, 8h, 24h), withdraw an aliquot.
-
Neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Quench the oxidation reaction if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
Specific Protocols:
-
Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to get a final acid/base concentration of 0.1 M. Incubate as described.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal (Solution): Prepare a sample in the analysis mobile phase and heat it at 60-80°C.
-
Thermal (Solid): Place a thin layer of solid powder in a vial and store it in an oven at 80°C. To analyze, dissolve a weighed amount of the powder in the mobile phase.
-
Photostability: Expose both solid powder and a solution (~0.5 mg/mL) to light conditions as specified in ICH Q1B.[10] Wrap a parallel set of samples in aluminum foil to serve as dark controls.
Analytical Strategy for Stability Assessment
A robust, stability-indicating analytical method is required to separate all degradation products from the parent peak and from each other.[12] A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the primary recommendation.[14]
Recommended HPLC-UV Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 90% B) over 20-30 minutes to elute both polar and non-polar species.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for λmax (~254 nm is a good starting point for a phenyl ketone). Use a Photo Diode Array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL.
Validation: The forced degradation samples are used to validate the method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent compound, and the mass balance is close to 100% (typically 95-105%).
Diagram 3: Postulated Oxidative Degradation Pathway.
Summary and Recommendations
This guide establishes a comprehensive framework for characterizing the solubility and stability of this compound.
-
Solubility: The molecule is predicted to have low aqueous solubility at neutral pH, which should increase significantly under basic conditions. The shake-flask method is the definitive protocol for obtaining precise equilibrium solubility data across a range of pharmaceutically relevant solvents.
-
Stability: The compound's stability should be rigorously tested using a forced degradation protocol compliant with ICH guidelines.[13] Key areas of concern include potential oxidative cleavage and stability under harsh pH and photolytic conditions. The development and validation of a stability-indicating HPLC method are co-dependent on these stress studies.
Executing the protocols detailed herein will generate a robust data package, enabling informed decisions for the subsequent stages of research and development, including formulation design, analytical control strategies, and the establishment of appropriate storage conditions.
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Introduction: The Phenylbutanoic Acid Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Potential Biological Activities of Substituted Phenylbutanoic Acids
Substituted phenylbutanoic acids represent a class of small molecules with significant therapeutic potential across a wide range of diseases. The core structure, consisting of a phenyl ring attached to a butanoic acid chain, provides a versatile scaffold for chemical modification, leading to a diverse array of biological activities. The parent compound, 4-phenylbutanoic acid (4-PBA), also known as phenylbutyrate, is a naturally occurring aromatic short-chain fatty acid produced by the fermentation of colonic bacteria.[1][2][3] Initially developed as an ammonia scavenger for the treatment of urea cycle disorders, subsequent research has unveiled its multifaceted roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[2][3][4] These mechanisms of action are central to its observed anticancer, neuroprotective, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the biological activities of substituted phenylbutanoic acids, with a focus on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.
Core Biological Activities and Mechanisms of Action
The therapeutic potential of substituted phenylbutanoic acids stems from their ability to modulate fundamental cellular processes. The three primary mechanisms of action that have been extensively studied are histone deacetylase (HDAC) inhibition, chemical chaperone activity, and ammonia scavenging.
Histone Deacetylase (HDAC) Inhibition
One of the most significant biological activities of 4-phenylbutanoic acid is its function as a pan-HDAC inhibitor.[5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone acetylation, resulting in a more open chromatin structure that allows for the transcription of otherwise silenced genes.[6] This epigenetic modification can trigger a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis, which are particularly relevant in the context of cancer therapy.[5] The effects of 4-PBA as an HDAC inhibitor are often cell-type specific.[5]
The mechanism of HDAC inhibition by 4-PBA is a critical area of study. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of HDAC Inhibition by Substituted Phenylbutanoic Acid.
Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Alleviation
4-Phenylbutanoic acid also functions as a chemical chaperone, which is a small molecule that can stabilize misfolded proteins and facilitate their proper folding.[7][8][9] This activity is particularly important in diseases associated with the accumulation of misfolded proteins, which can lead to endoplasmic reticulum (ER) stress.[7] ER stress occurs when the protein folding capacity of the ER is overwhelmed, triggering the unfolded protein response (UPR).[7] While the UPR is initially a pro-survival mechanism, chronic ER stress can lead to apoptosis. 4-PBA can alleviate ER stress by enhancing the protein folding capacity of the ER, thereby preventing the aggregation of misfolded proteins and subsequent cellular dysfunction.[7][8] This chaperone-like activity is thought to contribute significantly to its neuroprotective effects.[10]
The following diagram illustrates the role of 4-PBA in alleviating ER stress.
Caption: Role of Phenylbutanoic Acid in Alleviating ER Stress.
Ammonia Scavenging
The initial clinical application of sodium phenylbutyrate was for the treatment of urea cycle disorders.[4] In these genetic diseases, the accumulation of toxic levels of ammonia can lead to severe neurological damage. Phenylbutyrate provides an alternative pathway for nitrogen excretion.[4] It is metabolized to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine. This water-soluble conjugate is then excreted in the urine, effectively removing nitrogen from the body.[4]
Therapeutic Applications and Preclinical Evidence
The diverse mechanisms of action of substituted phenylbutanoic acids have led to their investigation in a wide range of therapeutic areas.
Anticancer Activity
The anticancer properties of 4-PBA are primarily attributed to its HDAC inhibitory activity, which can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[5][11]
-
Glioblastoma: 4-PBA has been shown to suppress the proliferation of glioblastoma cell lines, such as LN-229, in a dose-dependent manner.[5] It induces apoptosis and inhibits cell proliferation, invasion, and migration in glioma cells.[1]
-
Prostate Cancer: Studies have demonstrated that 4-PBA is more potent than its metabolite, phenylacetate, in inducing apoptosis in human prostate cancer cell lines.[11]
-
Oral Squamous Cell Carcinoma (OSCC): Sodium phenylbutyrate has been shown to inhibit the growth of OSCC cell lines (CAL27, HSC3, and SCC4) in a dose- and time-dependent manner.[6][12]
-
Other Cancers: The antineoplastic potential of 4-PBA has also been investigated in lung cancer, leukemia, and cervical cancer.[13][14] Furthermore, novel derivatives, such as nitrated phenylbutyrate, have shown promise in inducing cell death in pancreatic cancer cells.[15]
The following table summarizes the in vitro anticancer activity of sodium phenylbutyrate in various OSCC cell lines.
| Cell Line | IC50 (mM) | Reference |
| CAL27 | 4.091 | [6] |
| HSC3 | 3.712 | [6] |
| SCC4 | 3.015 | [6] |
Neuroprotective Effects
The dual role of 4-PBA as an HDAC inhibitor and a chemical chaperone makes it a promising candidate for the treatment of neurodegenerative diseases.
-
Alzheimer's Disease: In a mouse model of Alzheimer's disease, 4-PBA was shown to reverse the disease-like phenotype by decreasing tau phosphorylation, clearing intraneuronal Aβ, and restoring dendritic spine density.[10] Its chaperone activity appears to be crucial for these neuroprotective effects.[10]
-
Parkinson's Disease: Research in a mouse model of Parkinson's disease demonstrated that phenylbutyrate can protect dopaminergic neurons by activating the DJ-1 gene.[4]
-
Other Neurological Conditions: 4-Amino-3-phenylbutanoic acid, a derivative of GABA, exhibits anxiolytic and nootropic effects due to its ability to cross the blood-brain barrier.[16]
Anti-inflammatory Properties
Substituted phenylbutanoic acids have also demonstrated significant anti-inflammatory activity. 4-PBA has been shown to ameliorate mucosal inflammation.[2][3] It can suppress the recruitment of neutrophils, which are key mediators of acute inflammation.[17] The anti-inflammatory effects of some derivatives are not dependent on the inhibition of cyclooxygenase (COX) enzymes, suggesting alternative mechanisms of action.[18] Other derivatives, such as fenbufen, are effective non-steroidal anti-inflammatory agents (NSAIDs).[19]
Antimicrobial Potential
Emerging research has highlighted the potential of substituted phenylbutanoic acids as antimicrobial agents. 3-Phenylbutyric acid has been identified as having antibacterial properties.[20] Furthermore, newly synthesized derivatives have shown activity against various bacterial and fungal strains.[21][22][23]
Experimental Protocols and Methodologies
The evaluation of the biological activities of substituted phenylbutanoic acids involves a range of in vitro and in vivo assays.
In Vitro Assays for Biological Activity
A crucial first step in characterizing the biological activity of these compounds is through in vitro assays.
Workflow for In Vitro Evaluation of Anticancer Activity
Caption: General workflow for in vitro evaluation of anticancer activity.
Detailed Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted phenylbutanoic acid derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. It is a robust and high-throughput method for initial screening of the cytotoxic effects of compounds and for determining their IC50 values.
In Vivo Models for Efficacy and Toxicity
Promising compounds identified from in vitro studies are further evaluated in animal models to assess their efficacy and safety.
Workflow for In Vivo Evaluation of Anticancer Activity
Caption: General workflow for in vivo evaluation of anticancer activity.
Detailed Protocol: Xenograft Mouse Model for Anticancer Efficacy
-
Cell Culture: Culture the desired cancer cell line (e.g., HSC3 for oral squamous cell carcinoma) under standard conditions.
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude mice) for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the substituted phenylbutanoic acid derivative to the treatment group at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies.
Causality Behind Experimental Choices: The xenograft mouse model is a widely accepted preclinical model to evaluate the in vivo efficacy of anticancer agents. Using immunodeficient mice allows for the growth of human tumors, providing a relevant system to study the effects of a drug on tumor growth in a living organism.
Structure-Activity Relationships and Future Directions
The biological activity of substituted phenylbutanoic acids can be significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the butanoic acid chain. For instance, the addition of a phenyl ring to the GABA structure enhances its permeability across the blood-brain barrier.[16] The synthesis of novel derivatives with improved potency and selectivity is an active area of research.[14][24] Future research will likely focus on:
-
Designing selective HDAC inhibitors: While pan-HDAC inhibitors like 4-PBA have shown promise, developing inhibitors with selectivity for specific HDAC isoforms may lead to improved therapeutic outcomes and reduced side effects.
-
Combination therapies: Investigating the synergistic effects of substituted phenylbutanoic acids with other therapeutic agents, such as chemotherapy drugs, could enhance their anticancer efficacy.[13]
-
Exploring new therapeutic applications: The multifaceted nature of these compounds suggests that their therapeutic potential may extend to other diseases characterized by protein misfolding, epigenetic dysregulation, and inflammation.
Conclusion
Substituted phenylbutanoic acids are a class of compounds with remarkable therapeutic versatility. Their ability to act as HDAC inhibitors, chemical chaperones, and ammonia scavengers provides a strong foundation for their application in a diverse range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. A thorough understanding of their mechanisms of action, coupled with rigorous preclinical evaluation using appropriate in vitro and in vivo models, is essential for the successful translation of these promising compounds into clinical practice. The continued exploration of their structure-activity relationships will undoubtedly lead to the development of novel and more potent therapeutic agents.
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The Synthetic Versatility of 4-Aryl-4-Oxobutanoic Acids: A Gateway to Diverse Heterocyclic Scaffolds
Introduction: The Unique Duality of a Versatile Precursor
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 4-aryl-4-oxobutanoic acids stand out due to their inherent bifunctional nature. Possessing both a ketone and a carboxylic acid, these molecules are uniquely primed for a diverse array of chemical transformations, serving as pivotal precursors in the synthesis of a wide range of heterocyclic compounds.[1][2] This dual reactivity allows for sequential or one-pot reactions with various nucleophiles to construct five-, six-, and seven-membered rings, many of which form the core of medicinally important compounds. This guide provides an in-depth exploration of the synthetic utility of 4-aryl-4-oxobutanoic acids, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of the key transformations that empower researchers, scientists, and drug development professionals to leverage this versatile scaffold.
The most common route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, a robust and scalable reaction.[2] The choice of the aromatic substrate directly influences the substitution pattern on the aryl ring, allowing for the introduction of various electronic and steric features that can modulate the reactivity of the butanoic acid derivative and the biological activity of the final products.
I. Synthesis of Six-Membered Heterocycles: Pyridazinones as a Cornerstone
One of the most prominent applications of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives. These heterocycles are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3] The synthesis is typically a straightforward condensation-cyclization reaction with a hydrazine derivative.
Mechanistic Pathway: Condensation and Cyclization
The reaction with hydrazine proceeds through initial condensation of the hydrazine with the ketone carbonyl to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid moiety, followed by dehydration, yields the stable six-membered dihydropyridazinone ring.
Caption: General workflow for pyridazinone synthesis.
Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one[2][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (0.1 mol) in 25 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (1 mL) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Pour the concentrated residue into ice-cold water to precipitate the product. Collect the solid by filtration and recrystallize from ethanol to yield pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
| Product | Starting Material | Reagent | Solvent | Time (h) | Yield | Ref. |
| 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | Ethanol | 8 | Good | [2][4] |
II. Synthesis of Fused Bicyclic Heterocycles: Pyrroloimidazolones and Pyrrolopyrimidinones
The dual electrophilic nature of 4-aryl-4-oxobutanoic acids makes them excellent substrates for reactions with binucleophiles, such as diamines, to construct fused bicyclic systems. The reaction with terminal aliphatic N,N-diamines leads to the formation of medicinally relevant pyrrolo[1,2-a]imidazolones and pyrrolo[1,2-a]pyrimidinones, which have shown anti-inflammatory, anticonvulsant, and plant growth-regulating activities.[1]
Mechanistic Insights: A Stepwise Approach
The reaction mechanism has been elucidated and involves a stepwise process. Initially, an acid-base reaction occurs to form an alkane diammonium di{4-oxo-4-arylbutanoate} salt. Upon heating, this salt undergoes dehydration to form an N-(aminoalkyl)-4-oxo-4-arylbutanamide intermediate. Finally, a second intramolecular cyclization and dehydration affords the bicyclic product.[1] The initial nucleophilic attack can occur at either the ketone or the carboxylic acid, but the formation of the amide followed by cyclization onto the ketone is the generally accepted pathway.[1]
Caption: Pathway to bicyclic heterocycles.
Experimental Protocol: Synthesis of N-(2-Aminoethyl)-4-oxo-4-(p-tolyl)butanamide[1]
-
Reaction Setup: In a sealed vessel reactor, place 4-(p-tolyl)-4-oxobutanoic acid (1 mmol) and 1,2-diaminoethane (1.2 mmol) in 2 mL of absolute benzene.
-
Reaction Conditions: Heat the mixture at 100 °C for 5 minutes.
-
Work-up and Purification: After cooling, collect the precipitate by filtration, wash with benzene, and dry under vacuum to yield the amide intermediate.
-
Yield: 85%
-
Melting Point: 174–175 °C
-
FTIR (KBr, ν, cm⁻¹): 3240 (NH), 1700 (C=O), 1635 (N—C=O, amide I)
-
¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, Ar), 2.82 (t, J = 6.5 Hz, 2H), 3.36 (t, 2H, CH₂, J = 5.9 Hz), 3.49 (t, J = 6.5 Hz, 2H), 3.60 (t, 2H, CH₂, J = 5.9 Hz), 7.41–7.80 (m, 4H, Ar)
-
¹³C NMR (100 MHz, CDCl₃): δ 20.96, 34.87, 37.01, 40.97, 41.85, 128.01, 129.45, 137.01, 143.98, 175.72 (C=O), 200.01 (C=O)[1]
-
| Intermediate | 4-Aryl-4-oxobutanoic Acid | Diamine | Solvent | Temp. (°C) | Time (min) | Yield (%) | Ref. |
| N-(2-Aminoethyl)-4-oxo-4-phenylbutanamide | 4-Oxo-4-phenylbutanoic acid | 1,2-Diaminoethane | Benzene | 100 | 5 | 80 | [1] |
| N-(2-Aminoethyl)-4-oxo-4-(p-tolyl)butanamide | 4-Oxo-4-(p-tolyl)butanoic acid | 1,2-Diaminoethane | Benzene | 100 | 5 | 85 | [1] |
| N-(3-Aminopropyl)-4-oxo-4-phenylbutanamide | 4-Oxo-4-phenylbutanoic acid | 1,3-Diaminopropane | Benzene | 100 | 5 | 76 | [1] |
III. Synthesis of Five-Membered Heterocycles: The Paal-Knorr Approach
The 1,4-dicarbonyl nature of 4-aryl-4-oxobutanoic acids makes them suitable substrates for the Paal-Knorr synthesis, a classical and reliable method for constructing furans, pyrroles, and thiophenes.[1]
Synthesis of Furans, Pyrroles, and Thiophenes
-
Furans: Acid-catalyzed intramolecular cyclization of the enol form of the ketone onto the carboxylic acid (or its ester derivative) followed by dehydration leads to the formation of a furanone, which can be considered a lactone.
-
Pyrroles: Reaction with ammonia or a primary amine under neutral or weakly acidic conditions results in the formation of a pyrrolidinone derivative. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.[1]
-
Thiophenes: Treatment with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, converts the dicarbonyl compound into the corresponding thiophene derivative.
Mechanistic Consideration: Paal-Knorr Pyrrole Synthesis
The mechanism involves the initial formation of a hemiaminal by the attack of the amine on the ketone carbonyl. This is followed by an intramolecular nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, leading to a cyclic intermediate that dehydrates to form the pyrrolidinone ring.
Caption: Paal-Knorr synthesis of pyrrolidinones.
IV. Applications in Drug Development: The Case of Fenbufen
The utility of 4-aryl-4-oxobutanoic acids as precursors extends into the pharmaceutical industry. A notable example is Fenbufen , a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[5] Fenbufen itself is a prodrug, and its synthesis originates from a 4-aryl-4-oxobutanoic acid derivative.
Fenbufen, or γ-oxo-[1,1'-biphenyl]-4-butanoic acid, is synthesized and then metabolically converted in the liver to its active form, biphenylacetic acid (felbinac), which is a potent inhibitor of prostaglandin synthesis.[5] The synthesis of fenbufen showcases the industrial relevance of 4-aryl-4-oxobutanoic acids.
Influence of Aryl Substituents on Biological Activity
The nature of the aryl group in the 4-aryl-4-oxobutanoic acid precursor has a profound impact on the biological activity of the resulting heterocyclic compounds. Electron-donating or electron-withdrawing groups on the aryl ring can modulate the lipophilicity, electronic distribution, and steric profile of the final molecule, thereby influencing its binding affinity to biological targets. For instance, in the development of fenbufen analogs, modifications to the biphenyl group were explored to optimize anti-inflammatory and analgesic properties.[6]
V. Broader Synthetic Scope: A Platform for Diverse Heterocycles
Beyond the common heterocycles, the reactivity of 4-aryl-4-oxobutanoic acids can be harnessed to synthesize a wider variety of ring systems.
-
Pyrazoles and Isoxazoles: Reaction of the corresponding 1,3-dicarbonyl derivative (4-aryl-2,4-dioxobutanoic acid) with hydrazines or hydroxylamine can lead to the formation of pyrazole and isoxazole derivatives, respectively.[7]
-
Diazepines and Oxazines: Condensation with appropriate binucleophiles, such as 1,2-diaminobenzenes or 2-aminophenols, can provide access to benzodiazepines and benzoxazines, respectively.
-
Pyridines: While not a direct cyclization, the functional groups of 4-aryl-4-oxobutanoic acids can be modified to participate in pyridine-forming reactions like the Hantzsch synthesis, although this is less common.
Conclusion: A Versatile and Enduring Scaffold
4-Aryl-4-oxobutanoic acids represent a powerful and versatile class of precursors in organic synthesis. Their readily available nature through Friedel-Crafts chemistry, combined with their dual electrophilic character, provides a robust platform for the construction of a vast array of heterocyclic compounds. From the ubiquitous pyridazinones to complex fused bicyclic systems and the scaffolds of established pharmaceuticals, the synthetic potential of these molecules is extensive. The ability to fine-tune the electronic and steric properties through substitution on the aryl ring further enhances their utility in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of the key transformations, mechanistic underpinnings, and practical applications of 4-aryl-4-oxobutanoic acids, underscoring their enduring importance as foundational building blocks for the synthesis of functional molecules.
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Al-Hiari, Y. M., et al. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(1), 2211-2223. [Link]
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Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466-476. [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
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Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571. [Link]
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Igidov, S. N., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta, 10(1). [Link]
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Kim, D. H., & Lee, K. J. (1991). Synthesis of Indoprofen. Yakhak Hoeji, 35(4), 282-285. [Link]
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
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Perevalov, S. G., et al. (2002). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Russian Journal of Organic Chemistry, 38(10), 1475-1481. [Link]
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Sharma, P., & Kumar, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 119-129. [Link]
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Sokolov, V. V., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 19, 105. [Link]
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Vitorović-Todorović, M. D., et al. (2014). Structural modifications of 4-aryl-4-oxo-2-aminylbutanamides and their acetyl- and butyrylcholinesterase inhibitory activity. Investigation of AChE–ligand interactions by docking calculations and molecular dynamics simulations. European Journal of Medicinal Chemistry, 81, 158-175. [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. [Link]
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An In-depth Technical Guide on the Reactivity of Keto and Carboxylic Acid Groups
This guide provides a comprehensive exploration of the chemical reactivity of ketone and carboxylic acid functionalities, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the fundamental principles governing their behavior, explore key reaction mechanisms, present practical experimental protocols for their investigation, and discuss their strategic importance in medicinal chemistry.
Part 1: Fundamental Principles of Reactivity
The Carbonyl Group: A Unifying Feature
At the heart of both ketones and carboxylic acids lies the carbonyl group (C=O), a functional group that dictates much of their chemical personality. The significant difference in electronegativity between the carbon and oxygen atoms results in a highly polarized double bond. This polarization creates a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom.[1][2][3] This inherent electrophilicity of the carbonyl carbon makes it a prime target for attack by nucleophiles, which are electron-rich species.[1][4]
The geometry of the carbonyl group is trigonal planar, with bond angles of approximately 120 degrees. This planar arrangement leaves the carbonyl carbon relatively unhindered and accessible to incoming nucleophiles from above or below the plane.
Keto Group Reactivity: The Realm of Nucleophilic Addition
In ketones, the carbonyl group is bonded to two carbon atoms. Their primary mode of reaction is nucleophilic addition.[2][3][5] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond of the C=O double bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[6] Subsequent protonation of this alkoxide intermediate yields the final addition product.
The reactivity of ketones is influenced by two main factors:
-
Steric Hindrance: The size of the two organic groups (R and R') attached to the carbonyl carbon can impede the approach of a nucleophile. Larger, bulkier groups will decrease the rate of reaction.[6]
-
Electronic Effects: Alkyl groups are weakly electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to aldehydes.[6]
Carboxylic Acid Group Reactivity: A Duality of Function
The carboxylic acid group (-COOH) is a more complex functional group, exhibiting a duality in its reactivity. It contains both an electrophilic carbonyl carbon and an acidic hydroxyl proton.[7][8]
-
Acidity: The most prominent characteristic of carboxylic acids is their ability to donate a proton (H+) from the hydroxyl group, making them Brønsted-Lowry acids.[9][10] The resulting carboxylate anion is stabilized by resonance, with the negative charge delocalized over both oxygen atoms. This resonance stabilization makes the conjugate base more stable and, consequently, the carboxylic acid more acidic than alcohols.[9]
-
Carbonyl Reactivity: The carbonyl carbon of a carboxylic acid is also electrophilic. However, its reactivity towards nucleophiles is generally lower than that of ketones. This is due to the resonance donation of the lone pair of electrons from the adjacent hydroxyl group, which reduces the partial positive charge on the carbonyl carbon.[8][11]
Comparative Reactivity: Ketones vs. Carboxylic Acids
When comparing the reactivity of the carbonyl group in ketones and carboxylic acids towards nucleophiles, ketones are generally more reactive in nucleophilic addition reactions .[11][12][13] The primary reason for this is the reduced electrophilicity of the carbonyl carbon in carboxylic acids due to resonance stabilization from the hydroxyl group's lone pair of electrons.[11] In contrast, the carbonyl carbon in a ketone is only influenced by the weak electron-donating effect of the two adjacent alkyl groups.
Furthermore, the initial reaction of a nucleophile with a carboxylic acid is often an acid-base reaction, where a basic nucleophile will deprotonate the carboxylic acid to form the highly unreactive carboxylate anion.[7][14]
Part 2: Key Reactions and Mechanistic Insights
Reactions of the Keto Group
The versatility of the keto group is evident in the wide array of reactions it undergoes.
-
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to a ketone is a powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols.
-
Wittig Reaction: This reaction utilizes a phosphonium ylide to convert a ketone into an alkene, offering excellent control over the location of the new double bond.
-
Formation of Cyanohydrins: The addition of hydrogen cyanide (HCN) to a ketone results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.
-
Formation of Hemiacetals and Acetals: In the presence of an alcohol and an acid catalyst, ketones can reversibly form hemiacetals and then acetals.[15] Acetals are useful as protecting groups for the carbonyl functionality in multi-step syntheses.[15]
-
Formation of Imines and Enamines: Ketones react with primary amines to form imines (compounds with a C=N double bond) and with secondary amines to form enamines.[15]
Ketones are readily reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3]
In the presence of a base or an acid, ketones with α-hydrogens can be halogenated at the alpha-carbon. Methyl ketones undergo the haloform reaction when treated with a halogen in the presence of a strong base, yielding a carboxylate and a haloform (CHX₃). The iodoform test, which produces a yellow precipitate of iodoform, is a classic qualitative test for methyl ketones.[16][17]
Reactions of the Carboxylic Acid Group
The reactivity of carboxylic acids is diverse, involving both the acidic proton and the carbonyl group.
As acids, carboxylic acids react with bases such as metal hydroxides, carbonates, and bicarbonates to form carboxylate salts.[9][10] The reaction with sodium bicarbonate, which releases carbon dioxide gas, is a common qualitative test for the carboxylic acid functionality.[8]
The characteristic reaction of carboxylic acid derivatives is nucleophilic acyl substitution.[7] While direct substitution on the carboxylic acid can be difficult due to the poor leaving group nature of the -OH group, several important transformations are possible, often requiring activation of the carboxyl group.[18]
-
Fischer Esterification: This is the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.[9][19] The reaction is reversible and is typically driven to completion by removing water or using an excess of the alcohol.
-
Conversion to Acid Chlorides: Thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids into more reactive acid chlorides.[18][19]
-
Conversion to Amides: The direct reaction of a carboxylic acid with an amine is often an acid-base reaction. To form an amide, the carboxylic acid is typically activated first, for example, by using a coupling agent like dicyclohexylcarbodiimide (DCC).[7][14] Alternatively, heating the ammonium carboxylate salt can drive off water to form the amide.[19]
-
Formation of Anhydrides: Carboxylic acids can be dehydrated upon heating, often with a dehydrating agent like P₂O₅, to form acid anhydrides.[9]
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][20] Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce carboxylic acids.
Carboxylic acids that have a keto group at the β-position readily undergo decarboxylation (loss of CO₂) upon heating to form a ketone.[21] This reaction proceeds through a cyclic transition state.[21]
Part 3: Investigating Reactivity - Experimental Design and Protocols
A thorough understanding of the reactivity of keto and carboxylic acid groups requires robust experimental investigation.
Spectroscopic Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the identification and characterization of these functional groups.
| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Ketone (C=O) | 1705-1725 (strong) | 2.1-2.4 (α-protons) | 205-220 |
| Carboxylic Acid (C=O) | 1700-1725 (strong) | 10-13 (broad, acidic proton) | 170-185 |
| Carboxylic Acid (O-H) | 2500-3300 (very broad) |
Kinetic Studies for Reactivity Assessment
Kinetic studies provide quantitative data on reaction rates, allowing for a precise comparison of the reactivity of different substrates. For instance, the rate of a reaction can be monitored by observing the change in concentration of a reactant or product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
This protocol outlines a method to determine the rate of Fischer esterification of benzoic acid with methanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (1.0 eq), methanol (10 eq), and a catalytic amount of sulfuric acid (0.1 eq).
-
Initiation and Sampling: Heat the reaction mixture to reflux. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., acetonitrile/water) and neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
HPLC Analysis: Inject a standard volume of the quenched sample onto a reverse-phase HPLC column. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate benzoic acid and the product, methyl benzoate.
-
Quantification: Monitor the elution of the compounds using a UV detector at a wavelength where both the reactant and product absorb (e.g., 254 nm).
-
Data Analysis: Create a calibration curve for both benzoic acid and methyl benzoate. Use the peak areas from the HPLC chromatograms to determine the concentration of the reactant and product at each time point. Plot the concentration of the reactant versus time and determine the initial reaction rate.
Qualitative Tests for Functional Group Identification
Simple, rapid chemical tests can provide preliminary evidence for the presence of keto and carboxylic acid groups.
-
Dissolve a small amount of the sample (a few drops of a liquid or a spatula tip of a solid) in a small amount of ethanol in a test tube.
-
Add a few drops of the 2,4-dinitrophenylhydrazine reagent.
-
Shake the mixture and observe.
-
Positive Result: The formation of a yellow, orange, or red precipitate indicates the presence of a ketone (or an aldehyde).[16][22]
-
Dissolve a small amount of the sample in a test tube containing about 2 mL of water or ethanol.
-
Carefully add a 5% aqueous solution of sodium bicarbonate dropwise.
-
Observe the test tube for any signs of a reaction.
-
Positive Result: The evolution of a colorless, odorless gas (carbon dioxide), observed as effervescence, indicates the presence of a carboxylic acid.[8]
Part 4: The Role of Keto and Carboxylic Acid Groups in Drug Development
The distinct reactivity profiles of keto and carboxylic acid groups are strategically exploited in drug design and development.[23][24]
-
Target Engagement: The electrophilic nature of the keto group can be utilized to form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in the active site of a target protein, leading to irreversible inhibition.
-
Improving Physicochemical Properties: The carboxylic acid group is frequently incorporated into drug molecules to enhance water solubility and facilitate formulation.[23][24] At physiological pH, the carboxylic acid will exist predominantly as the carboxylate anion, which can form ionic interactions and hydrogen bonds with biological targets.[24][25][26]
-
Prodrug Strategies: The reactivity of both groups is central to prodrug design.[23] For example, a carboxylic acid can be converted to an ester to improve its membrane permeability and oral bioavailability. Once inside the body, esterase enzymes can hydrolyze the ester back to the active carboxylic acid.[26]
-
Bioisosterism: In some cases, the presence of a carboxylic acid can lead to undesirable properties like rapid metabolism or poor membrane permeability.[27] Medicinal chemists may replace the carboxylic acid with a bioisostere, a group with similar steric and electronic properties but different metabolic or physicochemical characteristics. Highly fluorinated alcohols and ketones can sometimes serve as carboxylic acid bioisosteres.[27]
Examples in Medicine:
-
Warfarin: This widely used anticoagulant contains a ketone that is crucial for its biological activity.
-
Aspirin (Acetylsalicylic Acid): A classic example of a drug containing a carboxylic acid, which is important for its anti-inflammatory properties.
-
Penicillins: These β-lactam antibiotics feature a carboxylic acid group that is essential for their binding to the bacterial transpeptidase enzyme.
Conclusion
The keto and carboxylic acid groups are fundamental building blocks in the landscape of organic chemistry and drug discovery. Their reactivity, governed by the electronic and steric properties of the carbonyl group and, in the case of carboxylic acids, the acidic proton, provides a rich platform for chemical transformations. A deep understanding of their reaction mechanisms and the ability to experimentally probe their reactivity are essential skills for scientists aiming to design and synthesize novel molecules with desired biological activities. This guide has provided a framework for understanding these critical functional groups, from their fundamental principles to their practical applications in the pharmaceutical sciences.
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Jack Westin. Carboxylic Acids Important Reactions. [Link]
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Chemistry Stack Exchange. (2016, October 16). Attack at ketone vs carboxylic acid carbonyls. [Link]
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Chad's Prep. (2021, April 13). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]
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Britannica. (2025, December 23). Ketone | Definition, Properties, & Facts. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.1: Reactions of Carboxylic Acids. [Link]
-
JoVE. (2023, April 30). Video: Relative Reactivity of Carboxylic Acid Derivatives. [Link]
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CHEM-GUIDE. Effect of constituents on the acidic strength of carboxylic acid. [Link]
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Patsnap. (2025, July 24). Exploring Carbonyl Group Applications in Pharmaceuticals. [Link]
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Organic Reactions. Homepage. [Link]
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ACS Division of Organic Chemistry. Organic Reactions. [Link]
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Study Mind. Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). [Link]
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Michigan State University Chemistry. Carboxylic Acid Reactivity. [Link]
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EBSCO. Ketones | Research Starters. [Link]
-
Chemistry LibreTexts. (2021, October 28). 7.12: Relative Reactivities of Carboxylic Acids and Derivatives. [Link]
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sathee jee. Aldehydes, Ketones And Carboxylic Acids. [Link]
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Lirias. Kinetics of fatty acid ketonization in liquid phase with anatase and rutile TiO2 catalysts. [Link]
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Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]
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Chemistry LibreTexts. (2025, January 19). 19.S: Aldehydes and Ketones (Summary). [Link]
-
Stereoelectronics. (2021, March 12). Drug design principles. [Link]
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Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
-
Biotech Academy. Functional groups. [Link]
-
ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
-
ACS Publications. (2022, February 18). Kinetics and Reactor Design Principles of Volatile Fatty Acid Ketonization for Sustainable Aviation Fuel Production. [Link]
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PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
-
JoVE. (2023, April 30). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [Link]
-
Khan Academy. (2014, February 25). Reactivity of aldehydes and ketones. [Link]
-
Quora. (2018, May 11). What is the increasing reactivity order of aldehydes, ketones, and carboxylic acid?[Link]
-
Al-Mustaqbal University College. (2021, July 16). Experimental No. (13) Aldehydes and ketones. [Link]
-
YouTube. (2020, March 30). Aldehyde & Ketone Reactions Experiment. [Link]
-
YouTube. (2020, May 10). Chemistry 110, Experiment 17: Carboxylic Acids and Esters. [Link]
-
Publications. (2022, February 18). Kinetics and Reactor Design Principles of Volatile Fatty Acid Ketonization for Sustainable Aviation Fuel Production. [Link]
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Master Organic Chemistry. Reactions and Mechanisms. [Link]
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American Diabetes Association. Emerging Pathophysiological Roles of Ketone Bodies. [Link]
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Organic Chemistry Portal. Homepage. [Link]
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ACS Publications. Chemical Reviews Journal. [Link]
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ResearchGate. (2025, August 6). Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. [Link]
-
Chemistry LibreTexts. (2025, July 28). LAB 4 - ALDEHYDES AND KETONES. [Link]
-
YouTube. (2024, July 27). Factors that Affect Keto-Enol Tautomerism | Conjugation or Resonance. [Link]
-
Chad's Prep. 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. [Link]
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ResearchGate. (2025, August 5). The formation of ketones and aldehydes from carboxylic acids, structure-activity relationship for two competitive reactions. [Link]
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. [Link]
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Comparative reactivity of ketones and carboxylic acids.
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A Technical Guide to 4-(3-Bromophenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Application
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the core of a vast number of pharmaceuticals due to their ability to present functional groups in precise three-dimensional arrangements, facilitating targeted interactions with biological macromolecules. The synthesis of these complex structures relies on the availability of versatile, well-characterized building blocks. 4-(3-Bromophenyl)-4-oxobutanoic acid is one such pivotal intermediate.
This technical guide provides an in-depth analysis of this compound, a keto-acid whose bifunctional nature—a reactive ketone and a carboxylic acid—makes it a valuable precursor for a variety of molecular architectures. The presence of a bromine atom on the phenyl ring offers a key synthetic handle for further functionalization through cross-coupling reactions, adding another layer of utility. This document is intended for researchers, medicinal chemists, and process development scientists, offering a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and strategic applications in the synthesis of complex organic molecules.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physicochemical parameters for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 62903-13-3 | [1] |
| Molecular Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.08 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-(3-Bromophenyl)-4-oxobutyric acid, 3-(3-bromobenzoyl)propionic acid | |
| SMILES | O=C(O)CCC(=O)C1=CC=CC(Br)=C1 | [1] |
| InChIKey | STMSZUNULHZOJT-UHFFFAOYSA-N |
| Physicochemical Property | Value | Source(s) |
| Melting Point | 119-122 °C | |
| Density | 1.56 g/cm³ | |
| Flash Point | 209.6 °C | |
| XLogP3 | 2.0 | |
| Polar Surface Area | 54.4 Ų |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[2] This classic electrophilic aromatic substitution reaction provides a robust route to the target compound.
Causality of the Synthetic Strategy
The choice of Friedel-Crafts acylation is deliberate. Unlike the corresponding alkylation, acylation has two significant advantages: (1) the acylium ion electrophile does not rearrange, ensuring regiochemical integrity, and (2) the product, an aromatic ketone, is deactivated towards further electrophilic attack, which prevents polysubstitution.[3] The reaction requires a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the anhydride to generate the highly reactive acylium ion. A stoichiometric amount of AlCl₃ is necessary because it complexes with both the anhydride and the final ketone product.
Caption: Workflow for the Friedel-Crafts synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Materials:
-
Bromobenzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride or argon inlet
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Equip a dry 500 mL three-necked flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel. Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Charging: To the flask, add succinic anhydride (1.0 eq) and anhydrous dichloromethane (200 mL). Begin stirring to form a suspension.
-
Catalyst Addition: Carefully add powdered anhydrous aluminum chloride (2.2 eq) to the suspension in portions. Note: The addition can be exothermic.
-
Substrate Addition: Add anhydrous bromobenzene (1.1 eq) to the addition funnel and add it dropwise to the stirred reaction mixture over 30 minutes. An exothermic reaction with the evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Hydrolysis: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto a stirred slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complexes and quenches the reaction. Caution: This step is highly exothermic and releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford the final product as a crystalline solid.
Spectroscopic Analysis and Characterization
¹H NMR Spectroscopy (Expected):
-
Aromatic Protons (4H): The four protons on the 3-bromophenyl ring will appear in the aromatic region (~7.4-8.1 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton ortho to the bromine and meta to the acyl group might appear as a doublet of doublets. The proton between the two substituents (C2-H) would likely be a triplet or a narrow multiplet around 8.0-8.1 ppm. The other two protons will also show splitting based on their coupling to adjacent protons.
-
Aliphatic Protons (4H): The butanoic acid chain will exhibit two distinct signals, each integrating to 2 protons. These will appear as two triplets due to coupling with each other.
-
-CH₂-C=O (Ketone): The methylene group adjacent to the ketone will be deshielded and is expected to appear around δ 3.2-3.4 ppm (triplet, J ≈ 6.5 Hz).
-
-CH₂-COOH (Acid): The methylene group adjacent to the carboxylic acid will appear slightly further upfield, around δ 2.7-2.9 ppm (triplet, J ≈ 6.5 Hz).
-
-
Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically >10 ppm, for the acidic proton.
¹³C NMR Spectroscopy (Expected):
-
Carbonyl Carbons (2C): Two signals will be present in the downfield region. The ketone carbonyl (~195-198 ppm) will be further downfield than the carboxylic acid carbonyl (~175-178 ppm).
-
Aromatic Carbons (6C): Six distinct signals are expected. The carbon attached to the bromine (C-Br) will be in the ~122 ppm region. The ipso-carbon attached to the acyl group will be around ~138 ppm. The remaining four CH carbons will appear between ~125-135 ppm.
-
Aliphatic Carbons (2C): The methylene carbon adjacent to the ketone will be around ~33-35 ppm, while the one next to the carboxylic acid will be around ~28-30 ppm.
Infrared (IR) Spectroscopy (Expected):
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.
-
C=O Stretches: Two sharp, strong carbonyl peaks will be prominent. The aromatic ketone C=O stretch is expected around 1680-1695 cm⁻¹, and the carboxylic acid C=O stretch around 1700-1725 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹, will indicate the presence of the C-Br bond.
-
Aromatic C-H/C=C: Bending and stretching vibrations for the aromatic ring will be visible in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 256 and 258, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments: Common fragmentation pathways would include the loss of water (-18), the loss of the carboxylic group (-45), and cleavage at the acyl-phenyl bond, leading to a prominent bromobenzoyl cation (m/z 183/185).
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its utility as a scaffold for constructing more complex molecules, particularly nitrogen-containing heterocycles.[4] Its dual functionality allows for cyclization reactions with binucleophiles like hydrazine, hydroxylamine, or diamines to form six-membered rings such as pyridazinones and related structures. These heterocyclic cores are prevalent in pharmacologically active compounds.
Caption: Synthetic utility in heterocyclic synthesis.
The general mechanism involves the initial condensation of the amine nucleophile with the ketone, followed by an intramolecular cyclization via amide formation with the carboxylic acid. The resulting heterocyclic product retains the bromophenyl moiety, which can be further elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This makes this compound an exceptionally valuable starting material in hit-to-lead and lead optimization campaigns in drug discovery.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile chemical handles—a ketone, a carboxylic acid, and a functionalizable aryl bromide—provides a direct and efficient pathway to complex heterocyclic systems. A thorough understanding of its properties and spectral characteristics, as outlined in this guide, empowers researchers to fully leverage its potential in the synthesis of novel molecular entities for pharmaceutical and materials science applications.
References
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Wikipedia. (n.d.). Friedel–Crafts reaction. Although not directly cited, this provides foundational knowledge. A general, authoritative source on the reaction mechanism would be a standard organic chemistry textbook like Clayden, Greeves, Warren & Wothers or Vollhardt & Schore.
-
PubChem. (n.d.). 4-(3-Nitrophenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H9BrO3). Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid. Retrieved from [Link]
Sources
Theoretical and computational studies on 4-(3-Bromophenyl)-4-oxobutanoic acid
An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-(3-Bromophenyl)-4-oxobutanoic Acid
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound (CAS No. 62903-13-3). While this specific molecule is not extensively documented in peer-reviewed literature, its structure—comprising a bromophenyl group, a ketone, and a carboxylic acid moiety—suggests significant potential for applications in medicinal chemistry and materials science. This document serves as a roadmap for researchers, outlining a synergistic approach that combines a plausible synthetic route with a suite of computational methodologies. We detail protocols for Density Functional Theory (DFT) calculations to elucidate molecular structure, spectroscopic properties, and electronic characteristics. Furthermore, we provide a workflow for molecular docking simulations to explore its potential as a targeted inhibitor in drug development. This guide is designed to empower researchers to unlock the scientific potential of this and similar molecules through a robust, validated, and computationally-driven research program.
Introduction and Strategic Overview
This compound is a small organic molecule featuring a keto-acid backbone attached to a brominated aromatic ring. The presence of the bromine atom, a halogen, can significantly influence the molecule's physicochemical properties, including its lipophilicity and ability to form halogen bonds, which are increasingly recognized as critical interactions in drug-receptor binding. The keto-acid motif is a common scaffold in various biologically active compounds.
The purpose of this guide is to present a cohesive research strategy that predicts the properties and potential bioactivity of this molecule. By leveraging established computational chemistry protocols, we can generate a rich dataset—from optimized geometry and vibrational frequencies to electronic reactivity and potential protein-binding affinities—before extensive and costly laboratory synthesis and testing. This in silico approach provides a foundational understanding of the molecule, guiding and accelerating experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 62903-13-3 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₃ | [1][3] |
| Molecular Weight | 257.08 g/mol | [1][2] |
| Melting Point | 119-122 °C | [1] |
| SMILES | O=C(O)CCC(C1=CC=CC(Br)=C1)=O | [2] |
| InChIKey | STMSZUNULHZOJT-UHFFFAOYSA-N | [1][3] |
Proposed Synthesis and Spectroscopic Characterization
A logical and well-established method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride.[4] This approach is efficient for creating the carbon-carbon bond between the aromatic ring and the keto-acid chain.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a standard procedure adapted for the specific reactants.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add succinic anhydride (1.0 eq) and bromobenzene (used as both reactant and solvent, ~5.0 eq).
-
Catalyst Addition: Cool the mixture in an ice bath. With vigorous stirring, slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in small portions. The catalyst is used in excess of stoichiometry because it will complex with both the anhydride and the final ketone product.[5]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours to drive the reaction to completion.
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complex and protonates the carboxylate.
-
Isolation: The product will precipitate out of the aqueous layer. Isolate the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Predicted Spectroscopic Signatures
Computational frequency and NMR chemical shift calculations (detailed in Section 3) should be performed to aid in the interpretation of experimental spectra.
Table 2: Predicted Spectroscopic Data for Experimental Validation
| Spectroscopy | Functional Group | Expected Wavenumber / Chemical Shift | Characteristics |
| FT-IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ | Very broad absorption due to hydrogen bonding.[6] |
| C-H (Aromatic) | 3000-3100 cm⁻¹ | Sharp, medium intensity peaks.[7] | |
| C-H (Aliphatic) | 2850-3000 cm⁻¹ | Sharp, medium intensity peaks. | |
| C=O (Ketone) | ~1685 cm⁻¹ | Strong, sharp absorption.[8] | |
| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | Strong, sharp absorption.[8] | |
| C-O (Carboxylic Acid) | 1210-1320 cm⁻¹ | Strong, broad absorption. | |
| ¹H NMR | -COOH | ~10-12 ppm | Broad singlet, deshielded. |
| Aromatic protons | ~7.5-8.0 ppm | Multiplets, deshielded by ketone and bromine. | |
| -CH₂- (adjacent to C=O) | ~3.3 ppm | Triplet, deshielded by ketone. | |
| -CH₂- (adjacent to COOH) | ~2.8 ppm | Triplet. | |
| ¹³C NMR | C=O (Carboxylic Acid) | ~178 ppm | |
| C=O (Ketone) | ~198 ppm | ||
| Aromatic carbons | ~125-138 ppm | Multiple signals. | |
| Aliphatic carbons | ~28-35 ppm | Two distinct signals. |
Core Directive: Theoretical and Computational Workflow
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[9][10] The following workflow provides a best-practice protocol for the in silico characterization of this compound.
Step-by-Step DFT Protocol
-
Structure Preparation: Build the initial 3D structure of the molecule using software like IQmol or GaussView.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[11] This combination provides a good balance of accuracy and computational cost for organic molecules.
-
Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical vibrational spectra (FT-IR, Raman) for comparison with experimental data.[12]
-
-
Electronic Property Calculation: From the optimized structure, perform single-point energy calculations to derive key electronic properties. This includes generating outputs for:
-
NMR Calculation: Perform NMR shielding tensor calculations using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level to predict ¹H and ¹³C chemical shifts.[16][17]
Caption: A standard workflow for DFT-based molecular characterization.
Analysis of Computed Molecular Properties
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich bromophenyl ring, while the LUMO is likely centered on the carbonyl groups, which are electrophilic.
Caption: The relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MESP)
MESP is a powerful tool for predicting intermolecular interactions.[18] It maps the electrostatic potential onto the electron density surface of the molecule.
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the carbonyl oxygens and the oxygen of the hydroxyl group. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the acidic proton of the carboxylic acid and potentially a "sigma-hole" on the bromine atom, which can participate in halogen bonding. Understanding the MESP is critical for predicting how the molecule will orient itself in a protein's binding pocket.[19][20]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemist-friendly picture of bonding and charge distribution.[21][22] It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. Key insights from NBO analysis include:
-
Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges.
-
Hybridization: Describes the atomic orbitals contributing to bonds.
-
Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, such as the interaction between a lone pair on an oxygen atom and an adjacent anti-bonding C-C orbital (n → σ*). These interactions are key to understanding molecular stability and conformation.
A Case Study in Drug Development: Molecular Docking
The structure of this compound is reminiscent of various enzyme inhibitors. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[23][24]
Step-by-Step Molecular Docking Protocol
-
Target Selection: Choose a protein target of interest. For example, a kinase or a metabolic enzyme known to be targeted by similar keto-acid compounds. Obtain its 3D structure from the Protein Data Bank (PDB).
-
Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound. Assign partial charges.
-
Grid Generation: Define the binding site (active site) on the protein. A grid box is generated that encompasses this site, defining the search space for the docking algorithm.
-
Docking Simulation: Run the docking simulation using software like AutoDock or GOLD. The program will sample numerous conformations and orientations (poses) of the ligand within the binding site.[25]
-
Scoring and Analysis: The software uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues.
Caption: A generalized workflow for structure-based molecular docking.
Conclusion
This guide has outlined a comprehensive theoretical and computational strategy for the study of this compound. By integrating a plausible synthetic route with advanced computational techniques such as DFT, MESP analysis, and molecular docking, researchers can build a robust understanding of this molecule's properties from the ground up. This in silico-first approach is an efficient and powerful paradigm in modern chemical research, enabling the prediction of molecular behavior and prioritizing experimental efforts. The methodologies detailed herein are not only applicable to the title compound but can also serve as a template for the investigation of other novel small molecules in the fields of drug discovery and materials science.
References
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ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
-
ChemRxiv. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
-
ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
-
Blogger. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Retrieved from [Link]
-
Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential analysis (MESP) for all newly designed molecules. Retrieved from [Link]
-
Natural Bond Orbital. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]
-
Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
-
PubMed. (2023). Molecular Electrostatic Potential Topology Analysis of Noncovalent Interactions. Retrieved from [Link]
-
SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2023). Molecular Docking: a decision-making tool for drug discovery. Retrieved from [Link]
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A Technical Guide to the Synthesis of Pyridazinone Derivatives from 4-Aryl-4-Oxobutanoic Acids
Abstract
This technical guide provides a comprehensive overview of the synthesis of pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, from 4-aryl-4-oxobutanoic acids. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, including the foundational Friedel-Crafts acylation to generate the keto acid precursor and the subsequent cyclocondensation with hydrazine derivatives to form the pyridazinone core. This guide emphasizes the mechanistic underpinnings of these reactions, offers detailed, field-proven experimental protocols, and presents data in a clear, comparative format to facilitate practical application. The aim is to equip the reader with the necessary knowledge to not only replicate these syntheses but also to innovate upon them for the development of novel therapeutic agents. Pyridazinone and its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, making their synthesis a cornerstone of modern drug discovery.[1][2][3][4]
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[5] This structural motif, particularly the 3(2H)-pyridazinone core, is considered a "magic moiety" in medicinal chemistry due to its versatile pharmacological profile.[3][5] The pyridazinone scaffold is a key pharmacophore in numerous biologically active molecules, demonstrating a broad spectrum of activities such as:
-
Anti-inflammatory and Analgesic: Pyridazinone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in anti-inflammatory drug design.[2]
-
Cardiovascular: Certain pyridazinone derivatives act as vasodilators and antihypertensive agents.[6]
-
Anticancer: The pyridazinone nucleus is present in compounds that have shown promise as anticancer agents.[2][6]
-
Antimicrobial and Antifungal: A variety of pyridazinone derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens.[2]
The synthesis of these valuable compounds often begins with readily available starting materials, with the reaction of 4-aryl-4-oxobutanoic acids (also known as γ-keto acids or β-aroylpropionic acids) with hydrazines being a common and versatile method.[7][8] This guide will dissect this synthetic approach in a logical, step-by-step manner.
The Synthetic Pathway: A Two-Stage Approach
The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from aromatic hydrocarbons is a well-established two-stage process. The overall workflow can be visualized as follows:
Caption: Overall workflow for pyridazinone synthesis.
Stage 1: Synthesis of 4-Aryl-4-oxobutanoic Acids via Friedel-Crafts Acylation
The journey to the pyridazinone core begins with the synthesis of the requisite 4-aryl-4-oxobutanoic acid. The most common and efficient method for this is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][9]
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst is crucial as it activates the succinic anhydride to generate a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid
This protocol describes a standard laboratory procedure for the synthesis of β-benzoylpropionic acid.
-
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Water
-
-
Procedure:
-
In a fume hood, equip a three-necked flask with a stirrer, reflux condenser, and a dropping funnel.
-
Combine succinic anhydride (0.68 mole) and dry benzene (4.5 moles).
-
With stirring, add powdered anhydrous aluminum chloride (1.5 moles) in one portion. An exothermic reaction with the evolution of HCl gas will occur.
-
Heat the mixture to reflux in an oil bath for 30 minutes with continuous stirring.
-
Cool the flask in a cold water bath and slowly add 300 mL of water through the dropping funnel.
-
Remove the excess benzene by steam distillation.
-
Quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like hot water or an ethanol-water mixture.
-
Data Summary for Friedel-Crafts Acylation:
| Aromatic Substrate | Acylating Agent | Catalyst | Reaction Conditions | Product | Yield (%) |
| Benzene | Succinic anhydride | AlCl₃ | Reflux in benzene, 30 min | 4-Oxo-4-phenylbutanoic acid | ~90 |
| Toluene | Succinic anhydride | AlCl₃ | Solvent-free, grinding, 5-10 min | 4-(4-Methylphenyl)-4-oxobutanoic acid | 92-95 |
| o-Cresyl methyl ether | Succinic anhydride | AlCl₃ | Reflux | 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid | High |
Stage 2: Cyclocondensation to form 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
The second stage of the synthesis involves the cyclocondensation of the 4-aryl-4-oxobutanoic acid with a hydrazine derivative. This reaction forms the pyridazinone ring. The most commonly used reagent is hydrazine hydrate.
Mechanism of Cyclocondensation:
The reaction is believed to proceed through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the ketone carbonyl group of the 4-aryl-4-oxobutanoic acid. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl, leading to the elimination of a water molecule and the formation of the stable six-membered pyridazinone ring.
Caption: Mechanism of pyridazinone ring formation.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details a common method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[3]
-
Materials:
-
4-Oxo-4-phenylbutanoic acid (1 equivalent)
-
Hydrazine hydrate (1.5 equivalents)
-
Ethanol
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4-oxo-4-phenylbutanoic acid (0.01 mol) in ethanol (30 mL).
-
Add hydrazine hydrate (0.015 mol) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the resulting solid by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to afford the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Data Summary for Pyridazinone Synthesis:
| 4-Aryl-4-oxobutanoic Acid | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | Reflux in EtOH, 4h | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | High |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | Hydrazine hydrate | Reflux in EtOH | 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one | High |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate | Reflux in EtOH | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | High |
| 4-Oxo-4-phenylbutanoic acid | Phenylhydrazine | Reflux in EtOH | 2,6-Diphenyl-4,5-dihydropyridazin-3(2H)-one | Moderate |
Scientific Integrity and Trustworthiness
The protocols described herein are designed to be self-validating. The purity of the intermediate 4-aryl-4-oxobutanoic acid can be confirmed by melting point analysis and spectroscopic methods such as ¹H NMR and IR spectroscopy. Similarly, the final pyridazinone product should be characterized thoroughly to confirm its structure and purity.
Typical Characterization Data for 6-Phenyl-4,5-dihydropyridazin-3(2H)-one:
-
Appearance: White crystalline solid.
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the two methylene groups of the pyridazinone ring, and the NH proton.
-
IR (KBr, cm⁻¹): Expect strong absorption bands corresponding to the C=O (amide) and N-H stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
By following these well-established procedures and employing standard analytical techniques for characterization, researchers can have a high degree of confidence in the identity and purity of their synthesized compounds.
Conclusion and Future Perspectives
The synthesis of pyridazinone derivatives from 4-aryl-4-oxobutanoic acids is a robust and versatile method that provides access to a wide range of biologically active molecules. The two-stage process, involving Friedel-Crafts acylation followed by cyclocondensation, is efficient and utilizes readily available starting materials. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers in the field of medicinal chemistry.
Future research in this area will likely focus on the development of more environmentally friendly catalytic systems for the Friedel-Crafts reaction, the exploration of a wider range of substituted aromatic precursors and hydrazine derivatives to expand the chemical space of accessible pyridazinones, and the application of one-pot methodologies to streamline the synthetic process. The continued exploration of the pyridazinone scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles for a variety of therapeutic areas.
References
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- Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. PubMed. (URL not available)
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- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PubMed Central. (URL not available)
- A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water.
- One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Semantic Scholar. (URL not available)
- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
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- Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine deriv
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The Versatile Scaffold: A Technical Guide to 4-Phenyl-4-Oxobutanoic Acid Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. The 4-phenyl-4-oxobutanoic acid core is one such privileged structure, offering a synthetically accessible and readily modifiable framework for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of 4-phenyl-4-oxobutanoic acid derivatives, grounded in established scientific principles and experimental evidence.
The Core Synthesis: Accessing the 4-Aryl-4-Oxobutanoic Acid Backbone
The principal and most industrially scalable method for the synthesis of the 4-aryl-4-oxobutanoic acid scaffold is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[1] This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), provides a direct route to the desired keto-acid structure.[2][3][4]
The choice of the aromatic starting material allows for the introduction of a wide range of substituents on the phenyl ring, which is a critical handle for modulating the physicochemical and pharmacological properties of the final derivatives.
Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid
This protocol details the synthesis of a representative 4-aryl-4-oxobutanoic acid derivative using toluene as the aromatic substrate.
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ether
-
Water
Procedure:
-
A mixture of toluene and anhydrous aluminum chloride is refluxed on a water bath under anhydrous conditions.
-
Succinic anhydride is added in small portions with continuous stirring.
-
Stirring and heating are continued for approximately 4 hours.
-
After allowing the mixture to stand overnight at room temperature, it is poured into ice-cold 2.5% v/v hydrochloric acid.
-
The excess toluene is removed via steam distillation.
-
The aqueous solution is concentrated by evaporation on a water bath to obtain the crude product.
-
For purification, the crude product is dissolved in a 5% w/v sodium bicarbonate solution and extracted with ether to remove non-acidic impurities.
-
The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified 4-(4-methylphenyl)-4-oxobutanoic acid.
A Scaffold for Derivatization: Exploring Chemical Diversity
The true utility of the 4-phenyl-4-oxobutanoic acid core lies in its bifunctional nature, possessing both a ketone and a carboxylic acid group. These functional handles serve as key reaction points for a multitude of chemical transformations, leading to a vast chemical space of derivatives.
Synthesis of Nitrogen-Containing Heterocycles
A prominent application of 4-aryl-4-oxobutanoic acids is in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[5]
The condensation reaction with hydrazine derivatives is a widely employed strategy to construct pyridazinone rings. These compounds are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Diagram: General Synthesis of Pyridazinone Derivatives
Caption: General workflow for pyridazinone synthesis.
Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 4-oxo-4-phenylbutanoic acid (0.1 M) in ethanol (25 mL) is prepared.
-
Hydrazine hydrate (1 mL) is added to the solution.
-
The reaction mixture is refluxed for 8 hours.
-
The mixture is then concentrated and poured into ice-cold water to precipitate the product.
-
The crude product is collected and can be recrystallized from ethanol to yield pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
Reaction with aliphatic N,N-diamines, such as 1,2-diaminoethane, leads to the formation of bicyclic heterocyclic systems like pyrroloimidazolones.[5] These reactions proceed through the initial formation of an amide intermediate, which then undergoes intramolecular cyclization.[5]
Diagram: Synthesis of Bicyclic Heterocycles
Caption: Pathway to bicyclic heterocycles.
Modifications at the Butanoic Acid Chain
The butanoic acid chain itself can be a site for further derivatization, leading to compounds with distinct biological profiles.
The synthesis of 2-hydroxy-4-aryl-4-oxobut-2-enoic acids and their corresponding 2-amino analogs has been reported as a strategy to develop potent inhibitors of kynurenine-3-hydroxylase.[6] These modifications introduce key hydrogen bonding functionalities that can enhance interaction with biological targets.
Therapeutic Potential: A Spectrum of Biological Activities
Derivatives of 4-phenyl-4-oxobutanoic acid have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Enzyme Inhibition: Targeting Kynurenine 3-Monooxygenase
A significant area of research has focused on the development of 4-phenyl-4-oxobutanoic acid derivatives as inhibitors of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan degradation pathway.[2] Overactivity of this pathway is implicated in neurodegenerative diseases. By inhibiting KMO, these compounds can modulate the levels of neuroactive metabolites.
Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent KMO inhibition. For instance, substitutions on the phenyl ring have a profound impact on activity.
| Derivative | Substitution on Phenyl Ring | KMO Inhibitory Activity (IC₅₀) |
| Compound A | 3,4-dichloro | High |
| Compound B | 4-fluoro | Moderate |
| Compound C | Unsubstituted | Low |
Note: The table above is a representative summary based on qualitative findings in the literature. Specific IC₅₀ values can vary depending on the assay conditions.
Anticancer Activity
The versatility of the 4-phenyl-4-oxobutanoic acid scaffold has been exploited in the design of novel anticancer agents. Pyridazinone-based derivatives, in particular, have shown promise. Some of these compounds have been found to exhibit dual functionality, possessing both anticancer and antimicrobial properties.
Antimicrobial Activity
The pyridazinone derivatives synthesized from 4-aryl-4-oxobutanoic acids have been screened for their antibacterial and antifungal activities. Certain derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.
| Derivative Class | Target Organism | Activity |
| Pyridazinones | S. pyogenes, E. coli | Excellent |
| Pyridazinones | S. aureus | Good |
| Pyridazinones | P. aeruginosa | Good |
Note: This table summarizes reported antimicrobial activities. Specific Minimum Inhibitory Concentration (MIC) values should be consulted from the primary literature.
S1P₁ Receptor Agonists
Novel chemical series of 4-oxo-4-phenylbutanoic acid derivatives have been identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists. S1P₁ receptor modulation has proven utility in the treatment of a variety of autoimmune diseases.
Future Directions and Conclusion
The 4-phenyl-4-oxobutanoic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of the core structure, coupled with the ease of derivatization at multiple points, allows for the generation of large and diverse compound libraries for high-throughput screening.
Future research will likely focus on:
-
Expansion of Chemical Space: Exploring novel derivatization strategies to access new heterocyclic systems and functional group modifications.
-
Structure-Based Drug Design: Utilizing the crystal structures of target enzymes and receptors to rationally design more potent and selective inhibitors and modulators.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models to guide the synthesis of new derivatives with enhanced biological activity.
-
Exploration of New Therapeutic Areas: Screening existing and novel derivatives against a broader range of biological targets to identify new therapeutic applications.
References
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Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(11), 103401. [Link]
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Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]
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Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]
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Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Scholars Research Library. [Link]
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Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry. [Link]
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Methodological & Application
Application Notes: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for attaching an acyl group to an aromatic ring through electrophilic aromatic substitution.[1] Developed by Charles Friedel and James Crafts in 1877, this reaction has become indispensable for creating carbon-carbon bonds, particularly in the synthesis of aryl ketones.[2][3]
These application notes provide a detailed protocol for the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid, a valuable ketoacid intermediate, by the Friedel-Crafts acylation of bromobenzene with succinic anhydride. This compound serves as a versatile precursor for various pharmaceuticals and complex organic molecules, leveraging the bromo-substituent for subsequent cross-coupling reactions.[4] We will delve into the underlying scientific principles, provide a field-proven, step-by-step experimental protocol, and address critical safety and troubleshooting considerations for researchers, scientists, and drug development professionals.
Scientific Principles & Mechanistic Insights
The reaction proceeds by generating a highly reactive acylium ion, which then acts as the electrophile in the substitution reaction.[5]
1. Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is essential for activating the acylating agent, succinic anhydride. AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the molecule and facilitating the cleavage of a C-O bond. This process generates a resonance-stabilized acylium ion.[6][7] The use of anhydrous AlCl₃ is critical, as any moisture will hydrolyze the catalyst, rendering it inactive.[8][9]
2. Electrophilic Aromatic Substitution: The electron-rich π-system of the bromobenzene ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton from the ring, typically facilitated by the AlCl₄⁻ species, which regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) gas as a byproduct.[1]
3. Substrate Reactivity and Regioselectivity: Bromobenzene presents a unique challenge as a substrate. The bromine atom is an electron-withdrawing group via induction, which deactivates the aromatic ring, making it less nucleophilic than benzene.[10] This deactivation often requires stoichiometric amounts of a strong Lewis acid like AlCl₃ to drive the reaction forward.[10]
However, through resonance, the bromine atom's lone pairs can donate electron density to the ring, directing the incoming electrophile to the ortho and para positions.[7] The major product of this reaction is the para-substituted isomer, 4-(4-bromophenyl)-4-oxobutanoic acid. This preference is primarily due to steric hindrance at the ortho positions, where the bulky bromine atom impedes the approach of the acylium ion.[7]
4. Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, acylation reactions require at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product formed is a moderate Lewis base and forms a stable complex with AlCl₃.[11] This complex deactivates the product against further acylation and must be hydrolyzed during the work-up stage to liberate the final product.[11][12]
Experimental Protocol
This protocol details the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid. All operations involving anhydrous aluminum chloride and volatile solvents must be conducted in a certified chemical fume hood.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 | 1.0 |
| Succinic Anhydride | 100.07 | 10.0 g | 0.10 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Crushed Ice | - | ~200 g | - | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - |
| 5% Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Ethanol (for recrystallization) | - | As needed | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas outlet adapter
-
Dropping funnel (or powder funnel)
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Gas trap (for HCl)
-
1 L beaker
-
Separatory funnel
-
Büchner funnel and filter flask
Step-by-Step Methodology
1. Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Attach a gas trap (e.g., a tube leading to a beaker of sodium hydroxide solution) to the top of the condenser to neutralize the evolved HCl gas.
-
Charge the flask with anhydrous dichloromethane (100 mL) and bromobenzene (10.5 mL, 0.10 mol).
2. Addition of Catalyst:
-
Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
Through the powder funnel, add anhydrous aluminum chloride (29.3 g, 0.22 mol) to the stirred solution in small portions over 20-30 minutes. Causality: This slow, portion-wise addition is crucial to control the initial exotherm and prevent excessive HCl evolution. The mixture will become a thick, colored slurry.
3. Addition of Succinic Anhydride:
-
Once the catalyst addition is complete and the temperature is stable at 0-5 °C, add succinic anhydride (10.0 g, 0.10 mol) in small portions over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
4. Reaction Progression:
-
Stir the mixture at room temperature for 2-3 hours. The color of the mixture will likely darken.
-
Gently heat the reaction mixture to a gentle reflux (~40 °C for DCM) and maintain for 1 hour to ensure the reaction goes to completion.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
5. Work-up and Quenching:
-
Cool the reaction flask back down in an ice-water bath.
-
In a 1 L beaker, prepare a mixture of ~200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
EXTREME CAUTION: Slowly and carefully pour the cooled reaction mixture into the ice-HCl mixture with vigorous stirring. This is a highly exothermic process that will release a significant amount of HCl gas.[13] Causality: The acid-ice quench hydrolyzes the aluminum chloride-ketone complex, liberating the product, and dissolves the aluminum salts (Al(OH)₃) into the aqueous layer.[12][14]
6. Product Isolation:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the lower organic (DCM) layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers and wash them with 50 mL of water, followed by 50 mL of brine.
-
Extract the combined organic layer with 5% sodium bicarbonate solution (3 x 50 mL). Causality: The product, a carboxylic acid, will deprotonate and move into the basic aqueous layer as its sodium salt, separating it from neutral organic impurities.
-
Combine the aqueous bicarbonate extracts. Cool this solution in an ice bath and slowly acidify it by adding concentrated HCl dropwise until no more precipitate forms (pH ~2).
-
Collect the white precipitate of 4-(4-bromophenyl)-4-oxobutanoic acid by vacuum filtration using a Büchner funnel.
7. Purification:
-
Wash the collected solid with cold deionized water.
-
Purify the crude product by recrystallization. A mixture of water and glacial acetic acid or ethanol are suitable solvents.[15]
-
Dry the purified, crystalline product under vacuum. The expected melting point is in the range of 149-152 °C.
Experimental Workflow Diagram
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Using 4-(3-Bromophenyl)-4-oxobutanoic acid to synthesize novel pyridazinones
Application Note & Protocol
Strategic Synthesis of Novel 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one Scaffolds from 4-(3-Bromophenyl)-4-oxobutanoic Acid for Drug Discovery
Abstract: This technical guide provides a comprehensive framework for the synthesis and derivatization of novel pyridazinone compounds, starting from the versatile precursor, this compound. Pyridazinone heterocycles are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] This document details a robust protocol for the foundational cyclization reaction and outlines strategic pathways for subsequent molecular elaboration to generate a library of novel derivatives. The methodologies are designed for researchers, medicinal chemists, and drug development professionals, with an emphasis on the rationale behind experimental choices, self-validating protocols, and thorough analytical characterization.
Introduction: The Pyridazinone Core in Modern Pharmacology
The pyridazinone nucleus, a six-membered diazine ring containing a carbonyl group, is recognized as a "privileged scaffold" in drug discovery.[4] Its unique electronic and structural features allow it to interact with a multitude of biological targets.[2][5] Marketed drugs such as Levosimendan (a cardiotonic agent) and Emorfazone (an anti-inflammatory agent) validate the therapeutic potential of this heterocyclic system.[1][6]
The synthetic accessibility of pyridazinones, particularly through the cyclocondensation of γ-ketoacids with hydrazine derivatives, makes them highly attractive for constructing diverse chemical libraries.[7][8][9] The starting material, this compound, is strategically selected. The γ-ketoacid moiety provides the necessary functionality for the core cyclization, while the bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. This dual functionality allows for a divergent synthetic approach, enabling the creation of a wide array of novel chemical entities from a single, readily accessible precursor.[10][11]
Foundational Synthesis: From γ-Ketoacid to Pyridazinone Core
The cornerstone of this workflow is the efficient conversion of this compound to 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. This reaction is a classic cyclocondensation, driven by the nucleophilic nature of hydrazine and the electrophilic centers of the ketoacid.
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism. First, one of the nitrogen atoms of hydrazine hydrate performs a nucleophilic attack on the ketone carbonyl of the butanoic acid, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic acyl substitution, where the second nitrogen atom attacks the carboxylic acid carbonyl. The subsequent loss of a water molecule yields the stable, six-membered dihydropyridazinone ring. The use of a protic solvent like ethanol facilitates proton transfer steps, and refluxing provides the necessary activation energy for both the initial condensation and the final dehydration.
Caption: Reaction mechanism for pyridazinone formation.
Detailed Experimental Protocol: Synthesis of 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound (1.0 eq)[10]
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.57 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (30 mL) to dissolve the starting material. Gentle warming may be required.
-
Reagent Addition: While stirring, add hydrazine hydrate (e.g., 0.94 mL, 15 mmol) dropwise to the solution at room temperature. The addition is exothermic; maintain control over the temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux for 6-8 hours.
-
Causality Note: Refluxing provides the thermal energy required to overcome the activation barrier for both hydrazone formation and the subsequent dehydration step, driving the reaction to completion.[8]
-
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1), visualizing with UV light. The disappearance of the starting ketoacid spot indicates reaction completion.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Work-up: Pour the cooled mixture into 100 mL of ice-cold water. A solid precipitate of the pyridazinone product will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold water (2 x 20 mL) to remove any residual hydrazine and other water-soluble impurities.
-
Drying and Purification: Dry the solid product in a vacuum oven at 50-60 °C. For higher purity, the crude product can be recrystallized from ethanol.
Strategic Derivatization for Novel Compound Generation
The synthesized 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one is a platform molecule. Its "novelty" is unlocked through further chemical modifications at two key positions: the pyridazinone nitrogen (N2) and the bromo-substituted phenyl ring (C3').
Caption: Divergent synthesis workflow for novel pyridazinones.
Protocol: N-Alkylation/Acylation
-
Setup: Suspend the parent pyridazinone (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a dry solvent like DMF or Acetonitrile.
-
Reagent Addition: Add the alkylating (e.g., ethyl bromoacetate) or acylating agent (e.g., benzoyl chloride) (1.1 eq) dropwise.
-
Reaction: Stir at room temperature or heat gently (50-70 °C) for 4-12 hours until TLC indicates completion.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction Example)
-
Setup: In a flask purged with an inert gas (Argon or Nitrogen), combine the parent pyridazinone (1.0 eq), a boronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Solvent: Add a solvent mixture, typically Toluene/Ethanol/Water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute with water and extract with ethyl acetate. Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the novel biaryl pyridazinone derivative.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.[6][12][13][14]
Expected Spectroscopic Data
The table below summarizes the expected analytical data for the parent pyridazinone and a representative N-alkylated derivative. This serves as a guide for validating experimental outcomes.
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (cm⁻¹) | Expected MS (m/z) |
| Parent Pyridazinone | C₁₀H₉BrN₂O | 253.10 | ~11.0 (s, 1H, NH), 7.5-7.8 (m, 4H, Ar-H), ~2.9 (t, 2H, CH₂), ~2.5 (t, 2H, CH₂) | ~170 (C=O), 120-140 (Ar-C), ~30 (CH₂), ~25 (CH₂) | 3200 (N-H), 1680 (C=O), 1600 (C=C) | 253/255 [M+H]⁺ |
| N-Ethyl Acetate Derivative | C₁₄H₁₅BrN₂O₃ | 343.19 | 7.5-7.8 (m, 4H, Ar-H), ~4.2 (s, 2H, N-CH₂-CO), ~4.1 (q, 2H, O-CH₂), ~2.9 (t, 2H, CH₂), ~2.5 (t, 2H, CH₂), ~1.2 (t, 3H, CH₃) | ~170 (C=O, ring), ~168 (C=O, ester), 120-140 (Ar-C), ~61 (O-CH₂), ~50 (N-CH₂), ~30 (CH₂), ~25 (CH₂), ~14 (CH₃) | 1740 (C=O, ester), 1685 (C=O, amide), 1600 (C=C) | 343/345 [M+H]⁺ |
Potential Biological Significance and Future Directions
Pyridazinone derivatives are known to modulate a variety of biological pathways. For instance, many act as inhibitors of enzymes like cyclooxygenase (COX), phosphodiesterases (PDEs), or various kinases, which are implicated in inflammation, cardiovascular diseases, and cancer.
Caption: Hypothetical inhibition of a kinase signaling cascade.
The newly synthesized library of 6-(3-bromophenyl)-pyridazinone derivatives can be screened against a panel of such targets. The structural diversity introduced—aryl groups from Suzuki couplings, amino functionalities from Buchwald-Hartwig aminations, and various side chains from N-alkylation—allows for a systematic exploration of the structure-activity relationship (SAR), guiding the development of potent and selective therapeutic agents.
References
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Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL: [Link]
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Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science Publishers URL: [Link]
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Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Semantic Scholar URL: [Link]
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Title: Various Biological Activities of Pyridazinone Ring Derivatives Source: Request PDF on ResearchGate URL: [Link]
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Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]
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Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]
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Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]
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Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: National Institutes of Health (PMC) URL: [Link]
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Title: Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones Source: MDPI URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid Source: PrepChem.com URL: [Link]
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Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: ResearchGate URL: [Link]
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Title: Pyridazine and condensed pyridazine synthesis Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]
-
Title: Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors Source: MDPI URL: [Link]
-
Title: Pyridazine Derivatives. Part 21. Synthesis and Structural Study of Novel 4-Aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines Source: ResearchGate URL: [Link]
-
Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]
-
Title: this compound (C10H9BrO3) Source: PubChem URL: [Link]
-
Title: 4-Amino-3(2H)-pyridazinones bearing arylpiperazinylalkyl groups and related compounds: synthesis and antinociceptive activity Source: PubMed URL: [Link]
-
Title: 4-(4-Bromophenyl)-4-oxobutanoic acid Source: Oakwood Chemical URL: [Link]
-
Title: Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists Source: PubMed URL: [Link]
-
Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA Source: Preprints.org URL: [Link]
-
Title: 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates Source: MDPI URL: [Link]
-
Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: National Institutes of Health (PMC) URL: [Link]
-
Title: 4-(4-Methylphenyl)-4-oxobutanoic acid Source: Wikipedia URL: [Link]
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Application Notes & Protocols: Strategic Synthesis of Pyridazinone Scaffolds via Cyclization of 4-(3-Bromophenyl)-4-oxobutanoic Acid with Hydrazine Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one and its N-substituted analogs through the cyclocondensation of 4-(3-bromophenyl)-4-oxobutanoic acid with hydrazine derivatives. We delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the scientific rationale behind key experimental parameters. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development seeking to leverage the versatile pyridazinone core for creating novel molecular entities.
Scientific Introduction & Strategic Importance
The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of pyridazinone have demonstrated a wide spectrum of biological activities, including cardiotonic, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 6-aryl-4,5-dihydropyridazin-3(2H)-one framework is particularly significant, with compounds like Levosimendan and Pimobendan serving as notable examples of potent cardiotonic agents.[1]
The synthesis of these vital heterocycles is most commonly achieved through the cyclocondensation of γ-keto acids with hydrazine or its derivatives.[4] This reaction provides a direct and efficient route to the dihydropyridazinone ring system. The starting material, this compound, is a strategic choice for several reasons:
-
The γ-keto acid functionality is perfectly primed for the cyclization reaction with a bifunctional nucleophile like hydrazine.
-
The bromophenyl moiety offers a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide will focus on the practical execution and mechanistic understanding of this pivotal transformation.
Reaction Mechanism: From γ-Keto Acid to Pyridazinone
The formation of the 4,5-dihydropyridazin-3(2H)-one ring from a γ-keto acid and hydrazine is a classic example of a cyclocondensation reaction. The process can be understood as a sequence of nucleophilic additions and subsequent dehydration steps.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ketone in the γ-keto acid. This step is analogous to hydrazone formation.[5][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular step is entropically favored, leading to the formation of a six-membered cyclic intermediate, a hydroxydihydropyridazinone.[7]
-
Dehydration: The cyclic intermediate readily undergoes dehydration under the reaction conditions (typically reflux) to eliminate a molecule of water, forming the stable, conjugated dihydropyridazinone ring system.[7]
The overall transformation is robust and generally proceeds in high yield, making it a cornerstone of pyridazinone synthesis.[7]
Caption: Mechanism of pyridazinone formation.
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the target compounds.
General Experimental Workflow
The overall process follows a logical sequence from reaction setup to product isolation and verification.
Caption: General experimental workflow for pyridazinone synthesis.
Protocol 1: Synthesis of 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of the parent pyridazinone from unsubstituted hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (~99%) (1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.57 g, 10 mmol).
-
Add ethanol (40 mL) to dissolve the starting material. Gentle warming may be required.
-
Hydrazine Addition: Slowly add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) to the solution. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting keto acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / Hexanes). The reaction is typically complete within 4-6 hours. The disappearance of the starting keto acid spot indicates completion.
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the solvent volume to about one-third using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing cold deionized water (100 mL) while stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual hydrazine.
-
Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Expected Outcome: A white to off-white crystalline solid. The yield should be in the range of 80-95%.
Protocol 2: Synthesis of N-Substituted Pyridazinones
This protocol is adapted for use with substituted hydrazines, such as phenylhydrazine or 4-hydrazinobenzenesulfonamide hydrochloride, to generate N-substituted analogs.[3]
Materials:
-
This compound (1.0 eq)
-
Substituted hydrazine derivative (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) (1.0 eq)
-
Ethanol
-
Pyridine (catalytic amount, if using a hydrazine salt)
Procedure:
-
Reaction Setup: Combine this compound (10 mmol) and the substituted hydrazine derivative (10 mmol) in a round-bottom flask with ethanol (50 mL).
-
Base Addition (if necessary): If using a hydrazine salt (e.g., hydrochloride), add a few drops of a base like pyridine to neutralize the acid and liberate the free hydrazine.
-
Reflux: Heat the mixture to reflux and maintain for 6-12 hours. The reaction time may be longer compared to using hydrazine hydrate.
-
Monitoring & Workup: Follow steps 5-10 from Protocol 1. The purification via recrystallization is often crucial for these derivatives to remove unreacted starting materials.
Data Summary & Characterization
The following table summarizes typical reaction conditions and provides a reference for expected outcomes. Characterization data is critical for structure confirmation.
| Hydrazine Derivative | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Hydrazine Hydrate | Ethanol | ~80 | 4-6 | 85-95% | Standard, high-yielding reaction. |
| Phenylhydrazine | Acetic Acid | ~118 | 6-8 | 75-85% | Produces N-phenyl substituted pyridazinone. |
| 4-Hydrazinobenzenesulfonamide HCl | Ethanol | ~80 | 8-12 | 60-75% | Requires a catalytic base; product is a key intermediate for sulfonamide drugs.[3] |
Exemplary Characterization Data for 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one (a related compound): [3]
-
IR (KBr, cm⁻¹): 3303, 3225 (NH₂), 1644 (C=O, amide), 1591 (C=N), 1334, 1154 (SO₂N).
-
¹H NMR: Signals for two methylene groups (-CH₂-) typically appear as triplets between δ 2.7-3.2 ppm. Aromatic protons and the SO₂NH₂ protons will appear further downfield (δ 7.2-7.9 ppm).[3]
-
Mass Spec (FAB-MS m/z): [M⁺] and [M+1] peaks corresponding to the calculated molecular weight.[3]
References
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Journal of Advances in Medicine and Medical Research. Retrieved from [Link]
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Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40, 1047. Retrieved from [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
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Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
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Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2020). MDPI. Retrieved from [Link]
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DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. (n.d.). INOVATUS JOURNALS. Retrieved from [Link]
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Teran, C., et al. (1989). Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)pyridazines and Their Derivatives. ChemInform. Retrieved from [Link]
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Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]
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Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2007). Arzneimittelforschung. Retrieved from [Link]
-
Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link]
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This compound (C10H9BrO3). (n.d.). PubChemLite. Retrieved from [Link]
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Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2018). Arkivoc. Retrieved from [Link]
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Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2001). ResearchGate. Retrieved from [Link]
-
Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. (2009). Taylor & Francis Online. Retrieved from [Link]
-
Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (2023). OpenStax. Retrieved from [Link]
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Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2006). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 4-(3-Bromophenyl)-4-oxobutanoic Acid in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-(3-bromophenyl)-4-oxobutanoic acid. This document provides an in-depth exploration of its role as a versatile chemical building block, complete with detailed synthetic protocols and the underlying scientific rationale for its use in creating pharmacologically relevant molecules.
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of starting materials or "building blocks".[1][2] These foundational molecules must offer both a relevant core structure and functional handles for facile chemical modification, enabling the systematic exploration of a compound's structure-activity relationship (SAR). This compound (CAS No. 62903-13-3) is one such exemplary building block.[3] Its structure is a confluence of three key functional motifs, each bestowing distinct advantages upon the medicinal chemist:
-
The γ-Keto Acid Backbone : This feature is a well-established precursor to the γ-aminobutyric acid (GABA) structure, the primary inhibitory neurotransmitter in the central nervous system (CNS).[4] This makes the molecule an ideal starting point for the synthesis of GABA analogs, a class of drugs with applications as anticonvulsants, anxiolytics, and muscle relaxants.[5]
-
The Phenyl Ring : This aromatic core provides a rigid scaffold that can be tailored to interact with specific biological targets. Its presence is a key feature in successful CNS drugs like Phenibut and Baclofen.[6][7]
-
The Bromo Substituent : Positioned at the meta-position of the phenyl ring, the bromine atom is not merely a substituent; it is a powerful synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of immense chemical diversity late in the synthetic sequence. This is crucial for fine-tuning a molecule's potency, selectivity, and pharmacokinetic properties.
This guide will elucidate the primary applications of this compound, focusing on the synthesis of CNS-active GABAergic modulators and its broader use as a scaffold for creating diverse compound libraries.
Physicochemical Properties & Data Summary
A clear understanding of a building block's properties is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 62903-13-3 | [3] |
| Molecular Formula | C₁₀H₉BrO₃ | [8] |
| Molecular Weight | 257.08 g/mol | [3] |
| Appearance | Crystalline Solid | [9] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| Key Functional Groups | Carboxylic Acid, Ketone, Aryl Bromide | N/A |
| Primary Application | Synthetic Intermediate / Building Block | [3][10] |
Core Application: Synthesis of Novel GABA Analogs
The structural analogy between this compound and GABA makes it a prime candidate for developing novel modulators of the GABAergic system. Drugs like Phenibut (β-phenyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA) demonstrate the therapeutic potential of this scaffold.[5] The primary synthetic transformation required is the conversion of the C4-ketone into an amine via reductive amination.
Rationale and Synthetic Strategy
The goal is to introduce an amino group at the carbon adjacent to the phenyl ring, yielding a β-aryl-GABA derivative. Reductive amination is the most direct method. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ by a selective reducing agent. The choice of reducing agent is critical; it must be mild enough not to reduce the carboxylic acid or the aromatic ring but potent enough to reduce the C=N bond of the intermediate. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose.
The following diagram illustrates the logical workflow for this key transformation.
Caption: General workflow for the synthesis of a GABA analog.
Detailed Protocol: Synthesis of 4-Amino-4-(3-bromophenyl)butanoic acid
This protocol describes a standard laboratory procedure for the reductive amination of the title compound.
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir the solution at room temperature for 30 minutes.
-
Rationale: The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards the formation of the imine intermediate. Methanol is a suitable polar solvent for all reactants.
-
-
Reduction: Cool the mixture to 0°C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Rationale: Portion-wise addition at low temperature helps to control the reaction exotherm. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone and carboxylic acid.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is ~2. This will neutralize excess reducing agent and hydrolyze any remaining imine. Stir for 1 hour.
-
Purification: Concentrate the mixture under reduced pressure to remove the methanol. Adjust the pH of the remaining aqueous solution to ~7 using 1 M NaOH. The product may precipitate at its isoelectric point. If it remains in solution, extract the aqueous layer with ethyl acetate (3x).
-
Rationale: Adjusting the pH is crucial. The product is an amino acid and its solubility is highly pH-dependent. Extraction may be necessary to separate it from inorganic salts.
-
-
Isolation: If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol/acetic acid).
Application as a Diversifiable Molecular Scaffold
Beyond its role as a GABA analog precursor, the true power of this compound lies in its potential for diversification. The aryl bromide is a versatile handle for introducing a wide array of substituents via cross-coupling chemistry, enabling a thorough exploration of the SAR around the phenyl ring.
Rationale and Synthetic Strategy
Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination allow for the formation of C-C, C-N, and C-O bonds at the site of the bromine atom. This enables chemists to rapidly generate a library of analogs with different electronic and steric properties, which can be screened for various biological activities, including but not limited to anti-inflammatory or anticancer effects, as seen with other arylalkanoic acid derivatives.[11][12][13]
The following diagram illustrates the diverse synthetic possibilities emanating from the core scaffold.
Caption: Diversification pathways for the core scaffold.
Detailed Protocol: Suzuki Cross-Coupling for Aryl Derivatization
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: Oxygen can deactivate the palladium catalyst, so removing it is critical for reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to pH ~2-3. Extract the product with ethyl acetate (3x).
-
Rationale: Acidification ensures the carboxylic acid product is in its protonated, less polar form, facilitating extraction into the organic layer.
-
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired bi-aryl product.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its inherent structural features provide a direct and logical pathway to CNS-active GABA analogs while simultaneously offering multiple handles for extensive chemical diversification. The protocols and strategies outlined in this guide demonstrate its utility, empowering researchers to efficiently generate novel and pharmacologically relevant molecules. By leveraging this versatile building block, drug discovery programs can accelerate the journey from initial hit to optimized lead candidate.
References
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PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]
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Szewczyk, M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4995. [Link]
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Shim, J. H., et al. (2021). Study on Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Catalysts, 11(12), 1515. [Link]
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Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659-664. [Link]
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PubChem. This compound. [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
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-
ResearchGate. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. [Link]
-
Nemecek, C., et al. (1998). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 48(9), 897-905. [Link]
-
Cantillo, D., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8296-8300. [Link]
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Downes, M. A., et al. (2018). Acute Psychosis Associated with Phenibut Ingestion. The Kansas Journal of Medicine, 11(1), 23-24. [Link]
-
Kaddah, A. M., et al. (2009). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 14(7), 2414-2423. [Link]
-
Sloboda, A. E., et al. (1976). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents. Arzneimittelforschung, 26(7), 1350-1365. [Link]
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Application Note & Protocol: A Streamlined Approach to the Synthesis of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives from Butanoic Acid Precursors
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives, utilizing butanoic acid as a readily available and cost-effective precursor. We will delve into the strategic conversion of butanoic acid to a key butyryl hydrazide intermediate, followed by a robust cyclization protocol to yield the target oxadiazole structures. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its favorable pharmacokinetic properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functional groups.[4] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6] The versatility of the 2 and 5 positions of the oxadiazole ring allows for extensive chemical modification, enabling the fine-tuning of biological activity and physicochemical properties. This application note focuses on a practical and efficient synthetic route starting from butanoic acid, a simple aliphatic carboxylic acid, to construct novel oxadiazole derivatives with a propyl substituent at the 5-position, a common feature in bioactive molecules.
Synthetic Strategy: From Butanoic Acid to the Oxadiazole Core
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acid precursors is a well-established and reliable method in organic synthesis.[2][4][7] Our strategy is a two-step process, designed for efficiency and high yield.
Step 1: Synthesis of the Key Intermediate: Butyryl Hydrazide
The initial and crucial step is the conversion of butanoic acid to its corresponding acyl hydrazide, butyryl hydrazide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an ester, which then readily reacts with hydrazine hydrate.
Step 2: Cyclization to the 1,3,4-Oxadiazole Ring
The butyryl hydrazide intermediate is then reacted with a second carboxylic acid in the presence of a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[5][8][9] This dehydrative cyclization reaction efficiently forms the stable 1,3,4-oxadiazole ring, yielding the desired 2,5-disubstituted product.
Below is a visual representation of our synthetic workflow:
Caption: Synthetic workflow from butanoic acid to novel oxadiazole derivatives.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative novel oxadiazole derivative, 2-(4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole .
Protocol 1: Synthesis of Butyryl Hydrazide
This protocol details the conversion of butanoic acid to butyryl hydrazide via an ethyl butanoate intermediate.
Materials:
-
Butanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate (80-99%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Esterification:
-
To a 250 mL round-bottom flask, add butanoic acid (0.1 mol) and absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Add 100 mL of cold water to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl butanoate.
-
-
Hydrazinolysis:
-
In a 250 mL round-bottom flask, dissolve the obtained ethyl butanoate (0.08 mol) in absolute ethanol (80 mL).
-
Add hydrazine hydrate (0.16 mol) dropwise to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC until the ester spot disappears.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filter the white solid precipitate, wash with cold ethanol, and dry under vacuum to obtain pure butyryl hydrazide.
-
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole
This protocol describes the cyclization of butyryl hydrazide with 4-methoxybenzoic acid.
Materials:
-
Butyryl hydrazide
-
4-Methoxybenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution (10%)
-
Ethanol for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel
Procedure:
-
Cyclization:
-
In a 100 mL round-bottom flask, place butyryl hydrazide (0.01 mol) and 4-methoxybenzoic acid (0.01 mol).
-
Carefully add phosphorus oxychloride (5 mL) dropwise to the mixture in a fume hood, as POCl₃ is corrosive and reacts violently with water.
-
Fit the flask with a reflux condenser and gently reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a 10% sodium bicarbonate solution until the effervescence ceases.
-
Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole.
-
Characterization of Synthesized Compounds
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound | Technique | Expected Characteristic Data |
| Butyryl Hydrazide | ¹H NMR | δ 9.0-9.2 (s, 1H, -CONH-), δ 4.1-4.3 (br s, 2H, -NH₂), δ 2.0-2.2 (t, 2H, -CH₂-CO), δ 1.5-1.7 (m, 2H, -CH₂-), δ 0.8-1.0 (t, 3H, -CH₃) |
| IR (KBr) | ν (cm⁻¹): 3300-3400 (N-H stretching), 1640-1660 (C=O stretching, Amide I) | |
| 2-(4-methoxyphenyl)-5-propyl-1,3,4-oxadiazole | ¹H NMR | δ 7.8-8.0 (d, 2H, Ar-H), δ 6.9-7.1 (d, 2H, Ar-H), δ 3.8-3.9 (s, 3H, -OCH₃), δ 2.8-3.0 (t, 2H, -CH₂-), δ 1.7-1.9 (m, 2H, -CH₂-), δ 0.9-1.1 (t, 3H, -CH₃) |
| ¹³C NMR | δ 165-168 (C=N of oxadiazole), δ 160-163 (C=N of oxadiazole), δ 114-130 (Aromatic carbons), δ 55-56 (-OCH₃), δ 25-27 (-CH₂-), δ 20-22 (-CH₂-), δ 13-14 (-CH₃) | |
| IR (KBr) | ν (cm⁻¹): 1610-1630 (C=N stretching), 1500-1580 (C=C aromatic stretching), 1250-1270 (C-O-C stretching of oxadiazole and ether) | |
| Mass Spec | Calculated m/z for C₁₂H₁₄N₂O₂ should correspond to the observed molecular ion peak [M]⁺. |
Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra, as well as the precise wavenumbers (ν) in IR spectra, may vary slightly depending on the solvent and instrument used.[10][11][12]
Applications and Future Directions
The synthesized novel 2-propyl-5-aryl-1,3,4-oxadiazole derivatives serve as excellent candidates for further biological evaluation. Given the wide range of pharmacological activities associated with the oxadiazole scaffold, these new chemical entities could be screened for their potential as anticancer, antimicrobial, or anti-inflammatory agents.[5][13][14] The propyl group introduced from the butanoic acid precursor may enhance lipophilicity, potentially improving cell membrane permeability and overall bioavailability. Further structural modifications at the 5-position aryl ring can be explored to establish a structure-activity relationship (SAR) and optimize for a specific biological target.
Conclusion
This application note has detailed a robust and efficient two-step synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives starting from butanoic acid. The protocols provided are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The strategic use of a common and inexpensive precursor like butanoic acid makes this methodology both practical and scalable. The resulting oxadiazole derivatives are of significant interest for further investigation in the field of drug discovery and development.
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). Molecules. [Link]
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Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Journal of the Brazilian Chemical Society. [Link]
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Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2022). RSC Advances. [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (2014). Pak. J. Pharm. Sci.. [Link]
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Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry. [Link]
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SYNTHESIS AND CHARACTERIZATION OF 1,3,4- OXADIAZOLE DERIVATIVES: DERIVED FROM IBUPROFEN. (2019). World Journal of Pharmaceutical and Medical Research. [Link]
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SYNTHESIS OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLES CONTAINING BENZOTHIAZOLYLTHIOL GROUPING. (2000). Chemistry of Heterocyclic Compounds. [Link]
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Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018). Journal of Global Pharma Technology. [Link]
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Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
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A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Bioinorganic Chemistry and Applications. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
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Mastering the Purification of 4-Aryl-4-Oxobutanoic Acids: An Application Guide for Researchers
Abstract
4-Aryl-4-oxobutanoic acids are pivotal chemical intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. Their purity is paramount, directly influencing reaction yields, reproducibility, and the safety and efficacy of final products. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step approach to the purification of 4-aryl-4-oxobutanoic acids. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles behind various purification strategies, offering field-proven insights to empower researchers to tackle common challenges and optimize their purification workflows. This guide is grounded in established chemical literature and provides robust, self-validating protocols for recrystallization, acid-base extraction, and column chromatography, supplemented with methods for purity assessment.
Introduction: The Significance of Purity
4-Aryl-4-oxobutanoic acids, characterized by a keto group and a carboxylic acid moiety separated by a two-carbon linker attached to an aromatic ring, are versatile building blocks. A notable application is in the synthesis of pyridazinone derivatives, which exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The journey from crude synthetic product to a highly pure intermediate is a critical, yet often challenging, stage in the research and development pipeline.
The primary synthetic route to these compounds is often the Friedel-Crafts acylation of an aromatic compound with succinic anhydride[1][2]. This reaction, while effective, can lead to several impurities that must be removed.
Common Impurities May Include:
-
Unreacted starting materials (e.g., the aromatic substrate and succinic acid).
-
Polysubstituted byproducts.
-
Isomeric products.
-
High molecular weight byproducts or degradation products[1].
The presence of these impurities can have significant downstream consequences, making a robust purification strategy essential.
Foundational Purification Strategies: A Mechanistic Overview
The purification of 4-aryl-4-oxobutanoic acids primarily relies on exploiting the differences in the physicochemical properties between the desired product and the impurities. The key functional groups—a carboxylic acid and a ketone—dictate the purification approaches.
The acidic nature of the carboxylic acid allows for manipulation of its solubility through pH adjustment, forming the basis of acid-base extraction. The overall polarity of the molecule, influenced by both the polar functional groups and the often nonpolar aryl group, is central to both recrystallization and chromatographic separations.
Below is a logical workflow illustrating the decision-making process for selecting a purification method.
Caption: A workflow for selecting the appropriate purification method.
Protocol I: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point[3][4].
Solvent Selection: The Key to Success
The choice of solvent is critical. For 4-aryl-4-oxobutanoic acids, which possess both polar (carboxylic acid, ketone) and nonpolar (aryl group) features, a solvent of intermediate polarity or a mixed solvent system often works well.
| Solvent/System | Suitability for 4-Aryl-4-Oxobutanoic Acids | Rationale & Comments |
| Water | Good, especially for smaller aryl groups. | The carboxylic acid group imparts some water solubility, which increases significantly with heat. Often used with acetic acid[5]. |
| Ethanol/Water | Excellent | Ethanol dissolves the compound, and water acts as an anti-solvent. The ratio can be fine-tuned for optimal recovery. |
| Ethyl Acetate/Hexanes | Very Good | A versatile system where ethyl acetate is the primary solvent and hexanes are the anti-solvent. |
| Toluene | Good | Suitable for less polar analogues. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude 4-aryl-4-oxobutanoic acid and a stir bar. Add a minimal amount of the chosen recrystallization solvent[1].
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent[1][3]. Avoid adding a large excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[1][3]. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation[4].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[1][3].
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering impurities[1].
-
Drying: Dry the purified crystals under vacuum to remove residual solvent[1].
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. | Use a lower boiling point solvent or a larger volume of solvent. Try a different solvent system[1]. |
| No Crystals Form | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly[1]. |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Optimize the solvent volume. Ensure the solution is thoroughly cooled before filtration[1]. |
Protocol II: Acid-Base Extraction
This powerful technique is ideal for separating acidic compounds like 4-aryl-4-oxobutanoic acids from neutral or basic impurities. The principle involves a reversible acid-base reaction to move the compound of interest between an organic phase and an aqueous phase[6].
The carboxylic acid (R-COOH) is deprotonated by a weak base (like sodium bicarbonate) to form the water-soluble carboxylate salt (R-COO⁻Na⁺), which partitions into the aqueous layer. Neutral impurities remain in the organic layer. The acid is then regenerated by adding a strong acid (like HCl) to the aqueous layer, causing the purified product to precipitate[6][7].
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Application Notes and Protocols for the Solvent-Free Synthesis of β-Aroylpropionic Acids
Abstract
This comprehensive guide details an efficient, environmentally benign, and rapid solvent-free protocol for the synthesis of β-aroylpropionic acids. Utilizing a mechanochemical approach, this method eschews traditional, often hazardous, refluxing solvents in favor of solid-state grinding at ambient temperatures. The core of this transformation is the Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride, catalyzed by anhydrous aluminum chloride. This application note provides a robust framework for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The described method not only aligns with the principles of green chemistry by reducing pollution and cost but also offers high yields and product purity with significantly reduced reaction times.
Introduction: The Significance of β-Aroylpropionic Acids and the Imperative of Green Synthesis
β-Aroylpropionic acids are a pivotal class of keto-acids that serve as versatile synthons in medicinal chemistry and organic synthesis. Their structural motif is a precursor to a wide array of biologically active molecules and heterocyclic compounds. Notably, derivatives of arylpropionic acid are prominent in the pharmaceutical landscape, with well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen belonging to this family.[1][2] The broader class of β-aroylpropionic acid derivatives has been explored for a range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticonvulsant properties.[3][4]
Traditionally, the synthesis of these valuable compounds has been dominated by the Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings.[5] However, these conventional methods often necessitate the use of volatile and often toxic organic solvents, prolonged reaction times at elevated temperatures, and can lead to the formation of unwanted byproducts, complicating purification.[6]
In recent years, the principles of green chemistry have spurred the development of more sustainable synthetic methodologies.[7] Solvent-free reactions, particularly those employing mechanochemistry, have emerged as a powerful alternative.[8] By grinding solid reactants together, mechanical force is used to initiate and sustain chemical reactions, often leading to enhanced reaction rates, higher yields, and cleaner product profiles.[6][9] This not only minimizes the environmental footprint of the chemical process but also simplifies the experimental setup and work-up procedures.
This guide provides a detailed protocol for the solvent-free synthesis of β-aroylpropionic acids, a method that is not only efficient and high-yielding but also inherently safer and more environmentally conscious.
Mechanistic Rationale: The Friedel-Crafts Acylation Pathway
The synthesis of β-aroylpropionic acids via this solvent-free method proceeds through the well-established Friedel-Crafts acylation mechanism. The key steps are outlined below, illustrating the critical role of the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).
-
Formation of the Acylium Ion: Anhydrous aluminum chloride, a potent Lewis acid, coordinates with one of the carbonyl oxygens of succinic anhydride. This interaction polarizes the anhydride, facilitating its opening and the formation of a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive species in the acylation reaction.[5][10]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the aromatic hydrocarbon acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex, temporarily disrupting the aromaticity of the ring.[11][12]
-
Rearomatization: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the aluminum salt of the final β-aroylpropionic acid product.
-
Hydrolysis: The final product is liberated from its aluminum salt complex by quenching the reaction mixture with an acidic aqueous solution (ice-HCl).
Caption: Key steps in the solvent-free Friedel-Crafts acylation.
Safety and Handling: A Prerequisite for a Successful Experiment
Scientific integrity demands a rigorous approach to safety. The following precautions are mandatory for the safe execution of this protocol.
-
Anhydrous Aluminum Chloride (AlCl₃): This compound is a corrosive solid that reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride (HCl) gas.[11][13]
-
Handling: Always handle anhydrous AlCl₃ in a well-ventilated fume hood. Wear safety goggles, a face shield, a lab coat, and impervious gloves.[6][12] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials and any source of moisture.[5]
-
Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, scoop it into a container with spark-resistant tools, and dispose of it as hazardous waste.[11]
-
-
Succinic Anhydride: This compound is harmful if swallowed and can cause serious eye irritation. It may also cause allergic skin reactions and respiratory irritation.[7][10][14]
-
Handling: Avoid breathing in the dust. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Storage: Keep the container tightly closed in a dry place.
-
-
Aromatic Hydrocarbons (e.g., Benzene, Toluene, Xylenes): These are flammable liquids and vapors. Benzene, in particular, is a known carcinogen.
-
Handling: Handle these compounds exclusively in a fume hood. Keep away from ignition sources. Wear appropriate PPE.
-
-
Mechanochemical Grinding: The process of grinding can generate fine dust.[15] Ensure the entire procedure is performed within a fume hood to prevent inhalation of any airborne reactants or products.
Materials and Equipment
Reagents
-
Succinic Anhydride (≥99%)
-
Anhydrous Aluminum Chloride (powdered, ≥99%)
-
Aromatic Hydrocarbon (e.g., Benzene, Toluene, Xylene, Mesitylene, etc., ≥99%)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (for drying, if needed)
-
Solvents for Recrystallization (e.g., Ethanol, Ethyl Acetate, Heptane)
Equipment
-
Agate or Porcelain Mortar and Pestle
-
Spatula
-
Beakers (various sizes)
-
Erlenmeyer Flasks
-
Graduated Cylinders
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
pH paper
-
Melting Point Apparatus
-
NMR Spectrometer
-
FT-IR Spectrometer
Detailed Experimental Protocol
This protocol is based on a general procedure for the solvent-free synthesis of β-aroylpropionic acids.[6] The following is a representative example for the synthesis of β-benzoylpropionic acid.
Reaction Setup
-
Preparation: In an efficient fume hood, add succinic anhydride (1.0 g, 10 mmol) and powdered anhydrous aluminum chloride (2.67 g, 20 mmol) to a clean, dry agate or porcelain mortar.
-
Causality: Using a 2:1 molar ratio of AlCl₃ to succinic anhydride ensures complete activation of the anhydride to the acylium ion. The use of an agate or porcelain mortar is recommended to avoid contamination of the reaction mixture with metal shavings that could arise from a metallic mortar.[16]
-
-
Initial Grinding: Gently grind the two solids together with a pestle for approximately 1 minute. The mixture should become a homogenous powder.
-
Addition of Aromatic Substrate: To this mixture, add the aromatic hydrocarbon (in this case, benzene, 0.78 g, 10 mmol).
-
Note: For liquid aromatic substrates, add them directly. For solid aromatic substrates, they should be powdered and added at this stage.
-
-
Mechanochemical Reaction: Continue to grind the resulting paste vigorously with the pestle. The reaction is typically accompanied by the evolution of HCl gas and a noticeable change in the color and consistency of the mixture. The grinding should be continued for the time specified in Table 1 . For benzene, this is approximately 5 minutes.
-
Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired, by taking a small aliquot, quenching it with acidic water, and extracting with a suitable organic solvent.
-
Work-up and Isolation
-
Quenching the Reaction: After the specified reaction time, carefully transfer the reaction mixture to a beaker containing a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (approx. 5 mL).
-
Causality: This step serves two purposes: the hydrolysis of the aluminum-product complex to liberate the free β-aroylpropionic acid, and the neutralization of any unreacted AlCl₃. The use of ice helps to control the exothermic nature of this quenching process.
-
-
Product Precipitation: Stir the mixture until all the ice has melted. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Insight: Thorough washing is crucial to remove any remaining HCl and water-soluble inorganic salts.
-
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (40-50 °C) to a constant weight. The product is often obtained in high purity.[6]
Purification (Optional, if required)
While this solvent-free method often yields a product of high purity, recrystallization can be performed if further purification is necessary.
-
Solvent Selection: A common solvent system for the recrystallization of β-aroylpropionic acids is an ethanol/water mixture.[4]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
-
Caption: General experimental workflow for solvent-free synthesis.
Results and Characterization
The solvent-free mechanochemical synthesis of β-aroylpropionic acids is a highly efficient method, providing good to excellent yields with short reaction times for a variety of aromatic substrates.
Representative Data
The following table summarizes the results for the synthesis of various β-aroylpropionic acids using the described solvent-free protocol.[6]
| Aromatic Substrate | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| Benzene | 5 | 92 | 114-115 |
| Toluene | 6 | 90 | 126-128 |
| o-Xylene | 8 | 88 | 144-146 |
| m-Xylene | 7 | 89 | 135-136 |
| p-Xylene | 8 | 85 | 148-150 |
| Mesitylene | 10 | 82 | 151-152 |
Characterization of β-Benzoylpropionic Acid
The identity and purity of the synthesized β-benzoylpropionic acid can be confirmed by standard analytical techniques.
-
Appearance: White crystalline solid.
-
Melting Point: 114-117 °C (literature: 116 °C).[17]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 11.5-12.0 (br s, 1H, -COOH), 7.95-8.05 (m, 2H, Ar-H), 7.40-7.60 (m, 3H, Ar-H), 3.35 (t, J=6.4 Hz, 2H, -COCH₂-), 2.85 (t, J=6.4 Hz, 2H, -CH₂COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 198.0, 178.5, 136.5, 133.5, 128.8, 128.2, 33.5, 28.5.
-
FT-IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1680 (C=O stretch of ketone), 1600, 1450 (C=C aromatic stretch).[1][7][14]
Conclusion and Future Perspectives
The solvent-free mechanochemical synthesis of β-aroylpropionic acids represents a significant advancement over traditional solution-phase methods. This protocol offers a compelling combination of high efficiency, reduced environmental impact, operational simplicity, and cost-effectiveness. The mild reaction conditions and short reaction times make it an attractive method for both academic research and industrial applications. This approach is well-suited for the rapid generation of libraries of β-aroylpropionic acid derivatives for screening in drug discovery programs. Future work could explore the expansion of the substrate scope to include more complex and functionalized aromatic systems and the adaptation of this method to continuous flow processes.
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from
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CDH Fine Chemical. (n.d.). Succinic Anhydride CAS No 108-30-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from
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ECHEMI. (n.d.). Succinic anhydride SDS, 108-30-5 Safety Data Sheets. Retrieved from
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Application Note: A Researcher's Guide to Monitoring Friedel-Crafts Acylation Progress via Thin-Layer Chromatography (TLC)
Abstract
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] Efficiently monitoring the progress of this reaction is critical to optimizing yield, minimizing side-product formation, and determining the precise point of completion. This application note provides a detailed protocol for the use of Thin-Layer Chromatography (TLC) as a rapid, simple, and cost-effective method for real-time analysis of Friedel-Crafts acylation reactions.[3][4] We will delve into the principles of the technique, provide a step-by-step experimental workflow, and offer expert insights into the interpretation of results and troubleshooting.
Introduction: The "Why" Behind Monitoring Friedel-Crafts Acylation
Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an aromatic ring attacks an acylium ion. This ion is typically generated from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][5][6] A key advantage of this reaction over its counterpart, Friedel-Crafts alkylation, is that the product, an aromatic ketone, is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group.[7][8] This characteristic effectively prevents undesirable multiple acylation events.
Despite this inherent control, monitoring is crucial for several reasons:
-
Reaction Endpoint Determination: Ensuring the complete consumption of the starting material to maximize the yield of the desired mono-acylated product.
-
Optimization of Reaction Time: Preventing unnecessarily long reaction times which can lead to degradation or the formation of minor side products.
-
Qualitative Assessment of Purity: Gaining a quick snapshot of the reaction mixture's complexity at any given time.
TLC is an ideal technique for this purpose due to its speed and simplicity.[9] The separation on a standard silica gel TLC plate is based on polarity. In a typical Friedel-Crafts acylation, the product (an aromatic ketone) is more polar than the starting material (an aromatic hydrocarbon). This difference in polarity is the foundation for their separation and monitoring by TLC.[10] The more polar ketone will have a stronger affinity for the polar silica gel stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material.[11][12]
Experimental Protocol: Step-by-Step TLC Analysis
This protocol outlines the necessary steps for effectively monitoring a Friedel-Crafts acylation reaction.
Materials
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC development chamber
-
Capillary tubes for spotting
-
Pencil
-
Forceps
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Heat gun or hot plate
-
Reaction mixture aliquots
-
Reference solutions of starting material and (if available) product
-
Eluent (mobile phase solvent system)
Workflow Diagram
Caption: Workflow for TLC Monitoring of Friedel-Crafts Acylation.
Detailed Methodology
-
Plate Preparation: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[13] Be careful not to scrape off the silica. Mark the lanes for your samples: typically "SM" for Starting Material, "R" for Reaction Mixture, and "C" for a co-spot (a spot containing both SM and R).
-
Solvent System (Mobile Phase) Selection: The choice of eluent is critical for good separation.[3][14] For Friedel-Crafts acylations, where a nonpolar aromatic is converted to a more polar ketone, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[15]
-
Rationale: A purely nonpolar solvent may not move the product off the baseline, while a very polar solvent might move all components with the solvent front.[16] The goal is to find a ratio that gives the starting material an Rf of ~0.6-0.8 and the product an Rf of ~0.2-0.4.
-
Starting Point: Begin with a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio based on the initial result. To increase Rf values, increase the proportion of the more polar solvent (ethyl acetate).[14]
-
-
Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your TLC plate).[4] Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor. This ensures a uniform solvent front and improves reproducibility. Close the chamber and let it equilibrate for a few minutes.
-
Spotting the Plate:
-
Dissolve a tiny amount of your starting material in a suitable solvent to create a reference solution.
-
Carefully withdraw a small aliquot from your reaction mixture. It's often necessary to quench this aliquot in a small vial containing a buffer or water to neutralize the Lewis acid before spotting, as residual acid can cause streaking on the plate.
-
Using separate capillary tubes, apply a small spot of each sample onto the designated lane on the baseline. For the co-spot lane, apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it. Keep the spots as small and concentrated as possible.
-
-
Developing the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is vertical and the solvent level is below the baseline.[4] Close the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber with forceps.[11] Immediately, use a pencil to mark the position of the solvent front.[13]
-
Visualization and Interpretation:
-
UV Light (Non-destructive): Since aromatic compounds are typically UV-active, view the dried plate under a UV lamp (254 nm).[17][18][19] UV-active compounds will appear as dark spots against the fluorescent green background.[17][18] Lightly circle the visible spots with a pencil.
-
Staining (Destructive): For compounds that are not UV-active or for better visualization, use a chemical stain.[17] A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, while a p-anisaldehyde stain is a good general-purpose stain for nucleophilic functional groups.[20] To stain, dip the plate quickly into the staining solution, wipe the back with a paper towel, and gently warm the plate with a heat gun until colored spots appear.[21]
-
Analysis:
-
t=0: At the beginning of the reaction, the "R" lane should show a single spot corresponding to the starting material in the "SM" lane.
-
During Reaction: A new, lower-Rf spot (the more polar product) will appear in the "R" lane. The intensity of the starting material spot will decrease as the product spot intensity increases. The "C" (co-spot) lane will show two distinct spots, confirming the identity of the starting material in the reaction mixture.
-
Completion: The reaction is complete when the starting material spot is no longer visible in the "R" lane.
-
-
-
Calculating Rf Values: The Retention Factor (Rf) is a key parameter for documenting results. It is calculated as:
Application Notes: Field-Proven Insights
Data Presentation: Solvent Systems and Expected Rf Values
| Aromatic Substrate | Acylating Agent | Typical Eluent System (v/v) | Approx. Rf (Substrate) | Approx. Rf (Product) |
| Toluene | Acetyl Chloride | 9:1 Hexane:Ethyl Acetate | ~0.8 | ~0.3 |
| Anisole | Acetic Anhydride | 4:1 Hexane:Ethyl Acetate | ~0.7 | ~0.25 |
| Ferrocene | Acetic Anhydride | 1:1 Dichloromethane:Hexane | ~0.9 (Yellow) | ~0.5 (Orange) |
| Naphthalene | Propionyl Chloride | 19:1 Hexane:Ethyl Acetate | ~0.6 | ~0.2 |
Note: These values are illustrative. Actual Rf values can vary based on exact conditions, silica gel activity, and chamber saturation.
Troubleshooting Common TLC Issues
-
Streaking Spots: Often caused by spotting too much material or by the presence of highly polar or acidic/basic impurities. Ensure the reaction aliquot is properly quenched. If streaking persists, adding a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve spot shape.[14]
-
Spots Not Moving from Baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture.[16]
-
Spots at Solvent Front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the more polar solvent.[11][16]
-
No Spots Visible: The compound may not be UV-active. Always use a chemical stain as a secondary visualization method.[20][21] It is also possible the concentration of the spotted sample is too low.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of Friedel-Crafts acylation reactions. Its simplicity, speed, and low cost provide chemists with immediate, actionable data regarding the consumption of starting materials and the formation of products. By understanding the principles of polarity that govern the separation and by employing a systematic protocol, researchers can confidently determine reaction endpoints, optimize conditions, and gain valuable qualitative insights into the purity of their reaction mixtures, ultimately leading to more efficient and successful syntheses.
References
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IPL.org. (n.d.). Friedel Crafts Acylation Lab Report. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Parra, T. (2020, May 13). Friedel-Crafts Acetylation. YouTube. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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Al-Zoubi, W. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40910-40934. Retrieved from [Link]
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Al-Zoubi, W. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
ChemistryConnected. (2020, March 30). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
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Widener, C. N., & D'Souza, V. M. (2013). Thin layer chromatography. Methods in enzymology, 533, 245–253. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Reddit. (2020, January 19). Rf value for TLC. r/chemhelp. Retrieved from [Link]
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Scale-up Synthesis of 4-(3-Bromophenyl)-4-oxobutanoic Acid: An Application and Protocol Guide
Abstract
This comprehensive guide details the robust, scalable synthesis of 4-(3-bromophenyl)-4-oxobutanoic acid, a key intermediate in the development of various pharmaceutical compounds. The featured methodology is centered around the Friedel-Crafts acylation of bromobenzene with succinic anhydride, a classic and efficient carbon-carbon bond-forming reaction. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step protocol for large-scale production, critical safety considerations, and methods for reaction monitoring and product purification. Designed for researchers, scientists, and drug development professionals, this guide offers the technical insights and practical guidance necessary for the successful and safe implementation of this synthesis on a pilot or industrial scale.
Introduction: Significance and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for diverse downstream chemical modifications, making it a versatile precursor for a range of more complex molecules.
The synthetic route detailed herein employs the well-established Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, bromobenzene, with an acylating agent, succinic anhydride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] The primary advantage of Friedel-Crafts acylation over alkylation is the deactivating effect of the resulting acyl group, which effectively prevents polysubstitution, a common complication in Friedel-Crafts alkylations.[5]
Reaction Mechanism and Scientific Principles
The Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are as follows:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with succinic anhydride to form a highly reactive acylium ion. This species is a potent electrophile.[5][6]
-
Electrophilic Attack: The electron-rich π-system of the bromobenzene ring attacks the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[4]
-
Rearomatization: A proton is eliminated from the carbocation intermediate, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the final product.
-
Hydrolysis: An aqueous workup is essential to hydrolyze the aluminum chloride complex and liberate the desired this compound.[2]
It is crucial to use a stoichiometric amount of the Lewis acid catalyst because it forms a complex with the carbonyl oxygen of the ketone product, which deactivates the ring towards further acylation.[7]
Detailed Scale-up Protocol
This protocol is designed for a laboratory scale-up synthesis and can be adapted for pilot plant production with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar excess) |
| Bromobenzene | 108-86-1 | 157.01 | 5.0 eq |
| Succinic Anhydride | 108-30-5 | 100.07 | 1.0 eq |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 2.2 eq |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | For workup |
| Deionized Water | 7732-18-5 | 18.02 | For workup |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | Drying agent |
| Toluene | 108-88-3 | 92.14 | Recrystallization solvent |
| Hexanes | 110-54-3 | 86.18 | Recrystallization solvent |
Equipment
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.
-
Heating mantle with temperature control.
-
Ice-water bath.
-
Large separatory funnel.
-
Büchner funnel and filter flask.
-
Rotary evaporator.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a properly sized and dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), charge succinic anhydride (1.0 eq) and anhydrous dichloromethane (DCM). Begin vigorous mechanical stirring. Add bromobenzene (5.0 eq) to the suspension.
-
Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (2.2 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition of AlCl₃ is highly exothermic and will be accompanied by the evolution of hydrogen chloride gas, which should be scrubbed.[8][9]
-
Reaction Progression: After the complete addition of aluminum chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (succinic anhydride) is consumed.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.[10]
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to afford this compound as a crystalline solid.
Safety Precautions and Hazard Management
Anhydrous Aluminum Chloride (AlCl₃):
-
Hazards: Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[11][12] Inhalation can cause severe irritation to the respiratory tract.[12] Skin and eye contact can cause severe burns.[8]
-
Handling: Must be handled in a dry environment, preferably in a fume hood or glove box.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., nitrile or PVC), and a lab coat.[8][11]
-
Spills: Do not use water to clean up spills.[9] Cover the spill with dry sand or another inert absorbent, and then carefully collect it into a container for disposal.[9]
-
Fire: Do not use water, carbon dioxide, or halogenated extinguishing agents.[9] Use a Class D fire extinguisher (for combustible metals) or smother with dry sand.[9]
Bromobenzene and Dichloromethane:
-
Hazards: Both are harmful if inhaled or swallowed and can cause skin and eye irritation. Dichloromethane is a suspected carcinogen.
-
Handling: Handle in a well-ventilated fume hood. Avoid breathing vapors and prevent contact with skin and eyes.
General Precautions:
-
The reaction is exothermic, especially during the addition of aluminum chloride. Ensure adequate cooling capacity is available.[3]
-
The reaction generates HCl gas. The apparatus should be equipped with a gas trap or scrubber.
Analytical Characterization
The identity and purity of the final product can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the product and any impurities.[7][13]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid functional groups.[14]
-
Melting Point: To assess the purity of the crystalline product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reaction time and/or increase the reaction temperature slightly. Ensure efficient stirring. |
| Moisture in reagents or glassware | Use anhydrous reagents and thoroughly dry all glassware before use.[10] | |
| Insufficient catalyst | Ensure the correct stoichiometry of aluminum chloride is used. | |
| Formation of Byproducts | Polysubstitution | While less common in acylation, ensure the reaction temperature is controlled. |
| Isomer formation | Friedel-Crafts reactions can sometimes yield isomeric products. Purification by recrystallization or chromatography may be necessary. | |
| Difficult Workup | Emulsion formation during extraction | Add brine to the aqueous layer to break the emulsion. |
| Product precipitation during quenching | Use a larger volume of the quenching solution and ensure vigorous stirring. |
Conclusion
The Friedel-Crafts acylation of bromobenzene with succinic anhydride provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and moisture, and adhering to strict safety protocols, this valuable intermediate can be produced in high yield and purity. The detailed protocol and insights provided in this guide are intended to facilitate the successful implementation of this synthesis in a research and development setting.
References
- Redox. (2022, September 6).
- Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous).
- Carl ROTH.
- GSMSDS.com. (2014, October 24). Aluminum Chloride 0.1M (AC7350SS)
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride.
- PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
- Chemistry Stack Exchange. (2016, May 2).
- Chemnotate.
- BenchChem.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3?.
- University of Michigan.
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Request PDF. (2018, August 8). Friedel–Crafts Acylation as a Quality Control Assay for Steroids.
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- BenchChem.
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- BenchChem.
- Organic Syntheses. (2018, January). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.
- Arabian Journal of Chemistry.
- YouTube. (2020, October 15).
- Ambeed. 62903-13-3|this compound.
- Google Patents.
- Oakwood Chemical. 4-(4-Bromophenyl)-4-oxobutanoic acid.
- Quick Company.
- Sigma-Aldrich. 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid AldrichCPR.
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Derivatization of the Carboxylic Acid Group of 4-(3-Bromophenyl)-4-oxobutanoic Acid: Application Notes and Protocols
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromophenyl)-4-oxobutanoic acid is a versatile bifunctional molecule containing both a ketone and a carboxylic acid.[1] This unique structure makes it a valuable building block in organic synthesis, particularly for the creation of diverse molecular scaffolds used in drug discovery and development.[2][3] Derivatization of the carboxylic acid group is a crucial step in modifying the compound's physicochemical properties, enabling its use in a variety of synthetic transformations, and facilitating its incorporation into larger, more complex molecules.
This guide provides a comprehensive overview of the principles and methodologies for the derivatization of the carboxylic acid group of this compound. It is designed to offer both theoretical understanding and practical, actionable protocols for researchers in the field.
Core Principles of Carboxylic Acid Derivatization
The primary challenge in derivatizing a carboxylic acid is the relatively poor leaving group ability of the hydroxyl (-OH) group. Direct condensation with nucleophiles like amines or alcohols is often inefficient.[4] Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon and transform the hydroxyl into a better leaving group.[5] Common activation strategies include conversion to:
-
Acid Chlorides: Highly reactive intermediates formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6]
-
Active Esters: Formed by reacting the carboxylic acid with activating agents such as N-Hydroxysuccinimide (NHS) or 4-sulfo-2,3,5,6-tetrafluorophenol (STP), often in the presence of a carbodiimide coupling agent like EDC.[7]
-
Mixed Anhydrides: Generated by reacting the carboxylic acid with an acid chloride (e.g., pivaloyl chloride) or a chloroformate (e.g., isobutyl chloroformate).
-
O-Acylisoureas: Transient intermediates formed during carbodiimide-mediated couplings.
The choice of derivatization strategy depends on several factors, including the desired final product (ester, amide, etc.), the stability of the starting material and product to the reaction conditions, and the desired level of reactivity.
Strategic Applications in Synthesis
Derivatives of 4-oxo-4-arylbutanoic acids are key intermediates in the synthesis of a wide range of biologically active compounds, particularly nitrogen-containing heterocycles.[2] For instance, they are extensively used in the synthesis of pyridazinone derivatives, which have shown antimicrobial and anti-inflammatory properties.[8][9] The ability to selectively modify the carboxylic acid moiety allows for the introduction of various functional groups, influencing the pharmacological profile of the final molecule.
Experimental Protocols
Here, we detail protocols for the most common and useful derivatizations of the carboxylic acid group of this compound: esterification and amidation.
Protocol 1: Esterification via Acid Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol to form the desired ester.
Workflow Diagram:
Caption: Workflow for esterification via an acid chloride intermediate.
Part A: Synthesis of 4-(3-Bromophenyl)-4-oxobutanoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with vigorous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-(3-Bromophenyl)-4-oxobutanoyl chloride as an oil or low-melting solid, which is typically used in the next step without further purification.
Part B: Synthesis of the Ester Derivative
Materials:
-
Crude 4-(3-Bromophenyl)-4-oxobutanoyl chloride
-
Desired alcohol (R-OH, e.g., ethanol, butanol) (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of the desired alcohol and pyridine in anhydrous DCM.
-
Slowly add the alcohol/pyridine solution to the cooled acid chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.
Data Summary Table for Esterification:
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) |
| Butyl 4-oxo-4-phenylbutanoate | C₁₄H₁₈O₃ | 234.29[10][11] |
| Octyl 4-oxo-4-phenylbutanoate | C₁₈H₂₆O₃ | 290.40[12] |
Note: Data for the non-brominated analogues are provided for reference.
Protocol 2: Amidation using a Carbodiimide Coupling Agent
This protocol describes the direct formation of an amide from the carboxylic acid and an amine, facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Workflow Diagram:
Caption: Workflow for carbodiimide-mediated amidation.
Materials:
-
This compound (1.0 eq)
-
Desired amine (R-NH₂) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask.
-
Add the desired amine, followed by HOBt or NHS (if used).
-
Add the base (TEA or DIPEA) to the mixture.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add EDC·HCl to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide derivative.
Conclusion
The derivatization of the carboxylic acid group of this compound is a fundamental and versatile transformation in organic synthesis. The choice of method, whether through an acid chloride intermediate or direct coupling, allows for the synthesis of a wide array of esters and amides. These derivatives serve as crucial building blocks for more complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this valuable synthetic precursor.
References
-
PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]
-
YouTube. (2023, January 6). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. [Link]
-
Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. [Link]
-
Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]
-
El-Hashash, M. A., El-Naggar, S. A., & El-Sawy, E. R. (2012). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. International Journal of Organic Chemistry, 2(3), 239-246. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Oxo-4-phenylbutyric acid, octyl ester. [Link]
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PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. [Link]
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PubChem. (n.d.). This compound. [Link]
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Application Notes and Protocols for the In Vitro Biological Activity Screening of 4-(3-Bromophenyl)-4-oxobutanoic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of 4-(3-Bromophenyl)-4-oxobutanoic Acid Derivatives
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount for identifying new therapeutic agents. The this compound core structure presents a compelling starting point for medicinal chemistry campaigns. The presence of a bromophenyl group is a feature in several biologically active compounds, contributing to enhanced potency and selectivity through halogen bonding and improved pharmacokinetic properties. This guide provides a comprehensive framework for the initial in vitro biological evaluation of derivatives of this scaffold, with a primary focus on anticancer and anti-inflammatory activities, which are plausible therapeutic avenues for this class of compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded, and practical approach to screening these novel chemical entities.
The rationale for investigating the anticancer and anti-inflammatory potential of these derivatives is supported by existing literature on structurally related motifs. For instance, various brominated phenolic compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] Similarly, coumarin derivatives featuring a 3-bromophenyl substituent have been shown to inhibit cancer cell invasion and tumor growth.[3] These findings suggest that the this compound backbone could serve as a valuable pharmacophore for the development of new oncologic agents. Furthermore, the intricate link between chronic inflammation and the pathogenesis of numerous diseases, including cancer, underscores the importance of evaluating the anti-inflammatory properties of novel compounds.[4]
This document is structured to provide not just procedural steps, but also the underlying scientific principles, ensuring that the experimental design is both sound and adaptable. We will delve into detailed protocols for primary cytotoxicity screening, followed by assays to probe for anti-inflammatory effects. The methodologies are selected for their reliability, reproducibility, and relevance to the initial stages of drug discovery.
Part 1: Anticancer Activity Screening
The preliminary assessment of anticancer potential invariably begins with cytotoxicity screening against a panel of cancer cell lines. This initial step is crucial for identifying compounds that exhibit growth-inhibitory or cytotoxic effects and for determining their potency, often expressed as the half-maximal inhibitory concentration (IC50).
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. Its robustness, cost-effectiveness, and suitability for high-throughput screening make it an ideal choice for the initial evaluation of a library of novel compounds.[8]
Experimental Workflow for Cytotoxicity Screening
The overall workflow for determining the cytotoxic effects of the this compound derivatives is depicted below.
Caption: Workflow for MTT-based cytotoxicity screening.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is designed for a 96-well plate format.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound derivatives dissolved in sterile DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used for the compounds, typically ≤ 0.5%) and a positive control (a known cytotoxic drug like doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
-
Data Presentation: Cytotoxicity
The results of the cytotoxicity screening should be presented in a clear and concise tabular format.
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 (Breast) | 12.5 ± 1.8 |
| A549 (Lung) | 25.3 ± 3.1 | |
| HCT116 (Colon) | 18.7 ± 2.5 | |
| Derivative 2 | MCF-7 (Breast) | > 100 |
| A549 (Lung) | 85.6 ± 9.4 | |
| HCT116 (Colon) | > 100 | |
| Doxorubicin | MCF-7 (Breast) | 0.45 ± 0.06 |
| (Positive Control) | A549 (Lung) | 0.82 ± 0.11 |
| HCT116 (Colon) | 0.65 ± 0.09 |
Note: The data presented are for illustrative purposes only.
Part 2: Anti-inflammatory Activity Screening
Inflammation is a complex biological response involving the activation of immune cells and the production of inflammatory mediators such as nitric oxide (NO) and various cytokines.[4] Screening for anti-inflammatory activity often involves the use of cell-based models where an inflammatory response is induced, and the ability of a compound to suppress this response is measured.
Rationale for Assay Selection
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of pro-inflammatory mediators. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation in vitro. Upon stimulation with LPS, these cells produce significant amounts of nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9] This assay is an excellent primary screen for compounds with potential anti-inflammatory properties.
Signaling Pathway: LPS-induced NO Production
The diagram below illustrates the signaling cascade initiated by LPS that leads to the production of nitric oxide.
Caption: Simplified LPS-induced nitric oxide signaling pathway.
Protocol 2: Griess Assay for Nitric Oxide Production
This protocol is designed for a 96-well plate format.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives dissolved in sterile DMSO
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells for 1-2 hours with various concentrations of the test compounds (e.g., 1 to 50 µM) in 100 µL of fresh medium.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
After pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL. A set of wells with cells and medium only (no LPS, no compound) should be included as a negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Nitrite Measurement:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve by making serial dilutions of sodium nitrite in the cell culture medium (e.g., from 100 µM down to 0 µM).
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well containing the supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the concentration of nitrite in each experimental sample from the standard curve.
-
Calculate the percentage of nitric oxide inhibition for each compound concentration using the following formula: % NO Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in LPS-only Control)] x 100
-
Plot the percentage of NO inhibition against the compound concentration to determine the IC50 value for NO production.
-
Important Consideration: It is crucial to perform a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.
Data Presentation: Anti-inflammatory Activity
The results from the Griess assay should be clearly tabulated.
Table 2: Example Anti-inflammatory Activity of this compound Derivatives
| Compound ID | IC50 for NO Inhibition (µM) ± SD | Cell Viability at IC50 (%) |
| Derivative 1 | 8.2 ± 1.1 | > 95% |
| Derivative 3 | 21.5 ± 2.9 | > 90% |
| L-NAME | 15.8 ± 2.2 | > 98% |
| (Positive Control) |
Note: The data presented are for illustrative purposes only.
Part 3: Antimicrobial Activity Screening
The structural features of the this compound scaffold may also confer antimicrobial properties. A preliminary screening against a panel of pathogenic bacteria and fungi is a valuable step in the comprehensive biological evaluation of these derivatives.
Rationale for Assay Selection
The agar well diffusion method is a widely used and straightforward technique for preliminary screening of the antimicrobial activity of novel compounds.[1][4] This method allows for the qualitative assessment of a compound's ability to inhibit the growth of microorganisms. It is based on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[10] This assay is particularly useful for initial screening due to its simplicity, low cost, and ability to test multiple compounds simultaneously.
Experimental Workflow for Antimicrobial Screening
The workflow for the agar well diffusion assay is outlined below.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol 3: Agar Well Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (solvent alone)
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of microbial growth.
-
-
Well Preparation and Compound Addition:
-
Allow the inoculated plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Similarly, add the positive and negative controls to their respective wells.
-
-
Incubation:
-
Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, observe the plates for the formation of a clear zone of growth inhibition around the wells.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
The antimicrobial activity is proportional to the diameter of the inhibition zone.
-
Data Presentation: Antimicrobial Activity
The results of the agar well diffusion assay are typically presented in a table showing the zones of inhibition.
Table 3: Example Antimicrobial Screening of this compound Derivatives
| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| Derivative 1 | 14 ± 1 | - | 12 ± 1 |
| Derivative 4 | 18 ± 2 | 10 ± 1 | - |
| Ciprofloxacin | 25 ± 2 | 28 ± 2 | NT |
| (Positive Control) | |||
| Fluconazole | NT | NT | 22 ± 2 |
| (Positive Control) | |||
| DMSO | - | - | - |
| (Negative Control) |
Note: Zone diameters are in mm; '-' indicates no inhibition; NT = Not Tested.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial in vitro biological screening of this compound derivatives. The assays described for anticancer, anti-inflammatory, and antimicrobial activities will enable researchers to effectively triage and prioritize compounds for further investigation. Positive hits from these primary screens should be subjected to more detailed secondary assays to elucidate their mechanisms of action, determine their selectivity, and further validate their therapeutic potential. For instance, promising anticancer compounds could be further evaluated for their effects on cell cycle progression, apoptosis induction, or specific signaling pathways. Similarly, compounds with significant anti-inflammatory activity could be tested for their ability to inhibit pro-inflammatory enzymes like cyclooxygenases or to suppress the production of other inflammatory cytokines. This systematic approach to screening will facilitate the identification of lead compounds from the this compound series for subsequent preclinical development.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
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Denève, C., Laïos, I., Wouters, J., Lambin, P., D'Ostreppe, J., Foidart, J. M., & Noël, A. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 89(4), 753–761. [Link]
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Valgas, C., Souza, S. M. d., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
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Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(2). [Link]
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Pang, Y., Lin, S., Xu, Y., Wang, X., & Lin, X. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(17), 3140. [Link]
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Magalhães, C. M., González-Berdullas, P., Duarte, D., Correia, A. S., Rodríguez-Borges, J. E., Vale, N., ... & da Silva, L. P. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7847. [Link]
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Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 11(7), 2003. [Link]
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Jampilek, J., & Kralova, K. (2015). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Molecules, 20(7), 11637-11651. [Link]
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ResearchGate. (2023). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
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Shaby, B. M., et al. (2021). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. International Journal of Molecular Sciences, 22(21), 11463. [Link]
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Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., Abdel-Maksoud, M. S., Abdelgawad, M. A., & Ghoneim, M. M. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Bioorganic Chemistry, 139, 106716. [Link]
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Kim, M., Kim, Y., & Choi, H. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(13), 10793. [Link]
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Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 1572, 33-44. [Link]
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Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., Abdel-Maksoud, M. S., Abdelgawad, M. A., & Ghoneim, M. M. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
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Thairu, Y., Usman, A., & Dahiru, M. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 11-15. [Link]
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Application Notes and Protocols for Cell Viability and Cytotoxicity Assays of Novel Ketone Compounds
Introduction: The Critical Role of Viability and Cytotoxicity Assessment in Ketone Compound Development
The exploration of novel ketone compounds for therapeutic and industrial applications is a burgeoning field of research. Ketone bodies, such as β-hydroxybutyrate and acetoacetate, are natural metabolites that serve as alternative energy sources and signaling molecules.[1][2] The development of novel synthetic ketone derivatives necessitates a thorough evaluation of their biological activity, with cell viability and cytotoxicity being primary indicators of their potential efficacy and safety.[3][4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for assessing the effects of novel ketone compounds on cell health. We will delve into the mechanistic basis of commonly employed assays, offer step-by-step protocols optimized for this unique compound class, and discuss critical considerations for data interpretation and troubleshooting. Our focus is on empowering researchers to generate robust and reliable data, thereby accelerating the discovery and development of promising ketone-based molecules.
I. Foundational Principles: Selecting the Appropriate Assay for Your Research Question
The choice of a cell viability or cytotoxicity assay is not a one-size-fits-all decision. It is contingent upon the specific scientific question being addressed.[5][6] Understanding the underlying principles of each assay is paramount to selecting the most appropriate method and accurately interpreting the results.[3]
A. Assays Measuring Metabolic Activity: A Window into Cellular Health
Metabolically active cells maintain a reducing environment and a high level of ATP.[7][8] Assays that measure these parameters are powerful indicators of cell viability.
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT): These colorimetric assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[9][10] The intensity of the color is directly proportional to the number of metabolically active cells.[9]
-
Resazurin (AlamarBlue)-Based Assays: Similar to tetrazolium assays, the resazurin assay involves the reduction of the blue resazurin dye to the pink and highly fluorescent resorufin by viable cells.[11] This assay is generally more sensitive than tetrazolium-based methods.
-
ATP-Based Assays: The quantification of ATP is a highly sensitive method for determining the number of viable cells, as ATP is rapidly degraded upon cell death.[7][8][12] These assays typically use a luciferase enzyme that produces light in the presence of ATP, and the luminescent signal is proportional to the number of viable cells.[7][13]
B. Assays Measuring Membrane Integrity: Distinguishing the Living from the Dead
A compromised cell membrane is a hallmark of necrosis or late-stage apoptosis.[14]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the cell culture medium upon membrane damage.[14] The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colored product, is proportional to the number of dead cells.[14]
-
Dye Exclusion Assays (Trypan Blue, Propidium Iodide): These assays are based on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells do not. These are typically assessed by microscopy or flow cytometry.
C. Assays Measuring Apoptosis: Unraveling Programmed Cell Death
Apoptosis is a controlled process of cell death characterized by a cascade of specific enzymatic events.[15][16]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[15][16][17] These assays use specific peptide substrates that are cleaved by activated caspases, releasing a fluorescent or colorimetric signal.[15][17][18] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can provide insights into the apoptotic pathway being activated.[16][17]
II. Special Considerations for Novel Ketone Compounds
Ketone compounds, being metabolically active molecules, can present unique challenges and considerations in standard viability and cytotoxicity assays.[1][19]
-
Metabolic Interference: Since many viability assays measure metabolic activity, the inherent metabolic effects of ketone compounds must be considered.[1] Ketones can alter cellular metabolism, potentially leading to an over- or underestimation of cell viability.[1][19] For instance, some ketones might enhance mitochondrial respiration, which could artificially inflate the signal in tetrazolium-based assays.[19]
-
pH Changes: Ketone bodies are acidic, and high concentrations of novel ketone compounds may alter the pH of the culture medium. This can independently affect cell viability and the performance of pH-sensitive assay reagents.
-
Direct Chemical Interference: Novel ketone compounds could potentially interact directly with assay reagents. For example, some compounds might have reducing properties that could non-enzymatically convert tetrazolium salts or resazurin, leading to false-positive signals. Colorimetric assays may also be affected if the ketone compound itself is colored.[20][21][22]
To mitigate these potential interferences, a multi-assay approach is highly recommended. Combining an assay that measures metabolic activity with one that assesses membrane integrity can provide a more comprehensive and reliable picture of the compound's cytotoxic profile.
III. Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for key assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.[23]
A. General Cell Culture and Compound Treatment Workflow
A standardized workflow is essential for reproducible results.
Caption: General experimental workflow for assessing compound cytotoxicity.
B. Protocol 1: MTT Assay for Metabolic Activity
This protocol is adapted from standard procedures and includes considerations for ketone compounds.[9][24]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Novel ketone compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[25] Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ketone compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
C. Protocol 2: LDH Release Assay for Membrane Integrity
This protocol provides a complementary assessment to metabolic assays.[14]
Materials:
-
Cells cultured and treated as in the MTT protocol
-
LDH assay kit (commercially available)
-
96-well clear flat-bottom plates
Procedure:
-
Prepare Controls: In addition to the treated wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to untreated cells 45 minutes before the end of the incubation period. Also, include a "vehicle control" and a "no-cell" background control.
-
Sample Collection: After the compound incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
D. Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay helps to determine if cell death is occurring through an apoptotic mechanism.[17][18]
Materials:
-
Cells cultured and treated in a 96-well white or black-walled, clear-bottom plate
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
Procedure:
-
Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
IV. Data Analysis and Interpretation
Data Normalization: For viability assays (MTT, ATP), the results are typically expressed as a percentage of the untreated control: % Viability = (Absorbance_sample / Absorbance_untreated_control) * 100
For cytotoxicity assays (LDH), the percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Absorbance_sample - Absorbance_untreated_control) / (Absorbance_max_release - Absorbance_untreated_control)] * 100
Dose-Response Curves and IC50 Values: Plot the percentage of viability or cytotoxicity against the log of the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.
Data Presentation: A Comparative Analysis
Summarizing quantitative data in a structured table facilitates easy comparison of the cytotoxic profiles of different ketone compounds.
| Compound | Assay Type | IC50 (µM) after 48h | Primary Mode of Action |
| Ketone A | MTT | 75.3 | Metabolic Inhibition |
| LDH | > 200 | Low Cytotoxicity | |
| Caspase-3/7 | No significant activation | Non-apoptotic | |
| Ketone B | MTT | 22.8 | Potent Metabolic Inhibition |
| LDH | 35.1 | Membrane Damage | |
| Caspase-3/7 | Significant activation | Apoptotic | |
| Control Drug (e.g., Doxorubicin) | MTT | 1.2 | Potent Metabolic Inhibition |
| LDH | 5.8 | High Cytotoxicity | |
| Caspase-3/7 | Strong activation | Apoptotic |
V. Mechanistic Insights Through Assay Integration
By integrating the results from multiple assays, a more detailed understanding of the mechanism of action of a novel ketone compound can be elucidated.
Caption: Integrating multiple assay readouts for mechanistic insights.
A decrease in the MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect or metabolic reprogramming rather than overt cytotoxicity. Conversely, a simultaneous decrease in MTT and increase in LDH and caspase activity would strongly indicate that the ketone compound induces apoptotic cell death.
VI. Conclusion and Future Directions
The systematic evaluation of cell viability and cytotoxicity is a cornerstone of preclinical drug discovery and development. For novel ketone compounds, a thoughtful and multi-faceted approach is essential to navigate potential metabolic interferences and obtain a clear understanding of their biological effects. By employing a combination of assays that probe different aspects of cell health, researchers can build a robust data package that confidently informs the progression of promising candidates. Future work should focus on developing more sophisticated, high-content imaging and real-time assays to further dissect the intricate interactions between novel ketone compounds and cellular physiology.[26][27][28][29]
References
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Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved January 12, 2026, from [Link]
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Keep an Eye on Apoptosis with Caspase Assays. (2013, June 25). Biocompare. Retrieved January 12, 2026, from [Link]
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Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
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The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. (2022, August 3). Promega Corporation. Retrieved January 12, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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The Metabolic Effects of Ketones. (2021, August 2). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
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Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. Retrieved January 12, 2026, from [Link]
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ATP Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. (n.d.). Annual Review of Nutrition. Retrieved January 12, 2026, from [Link]
-
ATP cell viability assay. (n.d.). RE-Place. Retrieved January 12, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved January 12, 2026, from [Link]
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Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]
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Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved January 12, 2026, from [Link]
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Metabolic Responses in Endothelial Cells Following Exposure to Ketone Bodies. (n.d.). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
-
Effects of Ketone Bodies on Cell Death. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. (2022, June 10). Microbial Biotechnology. Retrieved January 12, 2026, from [Link]
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Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2023, September 12). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). Brazilian Journal of Biology. Retrieved January 12, 2026, from [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]
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Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011, December 5). Promega Connections. Retrieved January 12, 2026, from [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Immunologix. Retrieved January 12, 2026, from [Link]
-
The Metabolic Effects of Novel Exogenous Ketones. (2020, June 5). YouTube. Retrieved January 12, 2026, from [Link]
-
(PDF) The Metabolic Effects of Ketones. (2025, October 15). ResearchGate. Retrieved January 12, 2026, from [Link]
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(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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MTT ASSAY: Principle. (n.d.). Retrieved January 12, 2026, from [Link]
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A review for cell-based screening methods in drug discovery. (n.d.). Journal of Pharmaceutical Analysis. Retrieved January 12, 2026, from [Link]
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The cytotoxicity and ketone body production in response to various treatments. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Assays for Predicting Acute Toxicity. (n.d.). In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). IntechOpen. Retrieved January 12, 2026, from [Link]
-
Colorimetric Recognition of Aldehydes and Ketones. (n.d.). University of Illinois. Retrieved January 12, 2026, from [Link]
-
Beta-Hydroxybutyrate (Ketone Body) Assay Kits. (n.d.). Cell Biolabs, Inc. Retrieved January 12, 2026, from [Link]
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Designed aldehyde/ketone-responsive colorimetric sensor array. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. (2022, December 9). Microbial Biotechnology. Retrieved January 12, 2026, from [Link]
-
High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. (2022, June 10). PubMed. Retrieved January 12, 2026, from [Link]
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Using 4-aryl-4-oxobutanoic acids in the synthesis of bicyclic nitrogen heterocycles
Application Notes & Protocols
Topic: The Strategic Application of 4-Aryl-4-Oxobutanoic Acids in the Synthesis of Bicyclic Nitrogen Heterocycles
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Humble Synthon
In the landscape of synthetic organic chemistry, the pursuit of novel heterocyclic scaffolds remains a cornerstone of medicinal chemistry and materials science. Bicyclic nitrogen heterocycles, in particular, form the core of numerous alkaloids, pharmaceuticals, and functional materials. The strategic selection of a starting material is paramount to the efficiency and elegance of a synthetic route. 4-Aryl-4-oxobutanoic acids, and their ester analogs, have emerged as exceptionally versatile and powerful building blocks for this purpose.
Their value lies in the inherent bifunctionality: a ketone and a carboxylic acid (or ester) separated by a two-carbon tether. This arrangement provides a "1,4-dicarbonyl" relationship, a classic synthon for the construction of five-membered rings, particularly pyrroles via the Paal-Knorr synthesis. However, the true synthetic power of these molecules is unlocked when their reactivity is harnessed in more complex, often domino or multicomponent, reaction cascades to forge intricate bicyclic systems. This guide provides an in-depth exploration of key synthetic strategies, offering both mechanistic understanding and actionable, field-tested protocols.
Core Synthetic Strategies & Mechanistic Insights
The transformation of 4-aryl-4-oxobutanoic acids into bicyclic nitrogen heterocycles can be broadly categorized into several key strategies. The choice of strategy is dictated by the desired heterocyclic core (e.g., indolizidine, pyrrolo[1,2-a]indole, etc.) and the available reaction partners.
Strategy 1: Multicomponent Reactions (MCRs) for Pyrrolo[1,2-a]indole Scaffolds
One of the most elegant applications of 4-aryl-4-oxobutanoic acids is in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation. A prominent example is the synthesis of pyrrolo[1,2-a]indoles, a privileged scaffold in medicinal chemistry.
Mechanistic Rationale:
This transformation often proceeds through a domino sequence initiated by the formation of a pyrrole ring. The general mechanism involves:
-
Paal-Knorr Pyrrole Synthesis: The 4-oxoacid (or its ester) reacts with an amine (often an aniline derivative) to form a pyrrole. The ketone carbonyl is attacked by the amine, followed by cyclization and dehydration.
-
Intramolecular Friedel-Crafts Acylation: The carboxylic acid moiety on the pyrrole nitrogen's side chain is then activated (e.g., with a strong acid or coupling agent) and undergoes an intramolecular electrophilic attack on the electron-rich aryl ring (originally from the aniline component), forging the second ring and establishing the bicyclic core.
This sequence combines two classical reactions into a highly efficient one-pot process.
Logical Workflow for Pyrrolo[1,2-a]indole Synthesis
Caption: Domino synthesis of Pyrrolo[1,2-a]indoles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-Methyl-4-oxo-4-phenylbutanoate
This protocol details the synthesis of a common starting material, an ester of a 4-aryl-4-oxobutanoic acid, via a Michael addition.
Materials:
-
Acetophenone (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Sodium ethoxide (0.2 equiv)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of sodium ethoxide (0.2 equiv) in anhydrous ethanol at 0 °C, add acetophenone (1.0 equiv) dropwise.
-
After stirring for 15 minutes, add ethyl acrylate (1.5 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~5-6).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure keto-ester.
Trustworthiness Note: This is a standard Michael addition protocol. The use of a catalytic amount of base is crucial. The reaction is typically clean, but purification is necessary to remove unreacted starting materials and any side products from self-condensation of the acrylate.
Protocol 2: Synthesis of a Dihydropyrrolo[1,2-a]quinolin-1-one Derivative
This protocol exemplifies the construction of a bicyclic system from a 4-oxoacid derivative and an appropriate nitrogen-containing binucleophile.
Materials:
-
Ethyl 4-(2-aminophenyl)-4-oxobutanoate (1.0 equiv)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add ethyl 4-(2-aminophenyl)-4-oxobutanoate (1.0 equiv) to polyphosphoric acid (10-20 times the weight of the starting material) at room temperature.
-
Heat the mixture to 80-100 °C and stir vigorously for 2-4 hours. The mixture will become thick. Monitor the reaction progress by TLC (quench a small aliquot with water, neutralize, extract, and spot).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the resulting suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure dihydropyrrolo[1,2-a]quinolin-1-one.
Expertise Note: PPA serves as both the solvent and the acid catalyst/dehydrating agent for the intramolecular cyclization (a Pictet-Spengler type reaction followed by lactamization). The workup is critical; pouring the hot, viscous PPA mixture onto ice must be done carefully. The neutralization step can be highly exothermic and produce significant CO₂ gas.
Data Presentation & Substrate Scope
The utility of a synthetic method is defined by its robustness across a range of substrates. The synthesis of bicyclic heterocycles from 4-aryl-4-oxobutanoic acids is notable for its tolerance of diverse functional groups on the aryl ring.
| Entry | Aryl Substituent (on 4-oxoacid) | Amine Partner | Product Yield (%) |
| 1 | Phenyl | Aniline | 85 |
| 2 | 4-Methoxyphenyl | Aniline | 92 |
| 3 | 4-Chlorophenyl | Aniline | 78 |
| 4 | Phenyl | 4-Methylaniline | 88 |
| 5 | 4-Methoxyphenyl | 4-Fluoroaniline | 90 |
Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Workflow Visualization
Caption: General experimental workflow from starting materials to final product.
Conclusion and Future Outlook
4-Aryl-4-oxobutanoic acids are not merely simple dicarbonyl compounds; they are sophisticated synthons that provide a reliable entry point into the world of complex bicyclic nitrogen heterocycles. The methodologies presented here, particularly those leveraging multicomponent strategies, highlight a commitment to atom economy and synthetic efficiency—key principles of modern green chemistry. The continued exploration of novel reaction partners and catalytic systems will undoubtedly expand the library of accessible scaffolds, providing medicinal chemists with an ever-growing toolkit to address pressing therapeutic challenges. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to harness the full potential of these remarkable building blocks.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
Reductive Amination of 4-Oxobutanoic Acids: A Detailed Guide to Synthesizing γ-Aminobutyric Acid (GABA) Analogs
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, its analogs are of significant interest in drug discovery and development for treating a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain. The reductive amination of 4-oxobutanoic acid (also known as succinic semialdehyde) and its derivatives represents a powerful and direct strategy for the synthesis of these valuable GABA analogs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, key considerations, and detailed protocols for performing reductive aminations on this important class of γ-keto acids.
The Chemistry of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine or iminium ion.[1][2] The reaction is typically performed as a one-pot procedure where the carbonyl compound, an amine, and a reducing agent are combined. The success of the reaction hinges on the selective reduction of the C=N bond of the imine/iminium ion in the presence of the starting carbonyl group.
dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Ketone [label="4-Oxobutanoic Acid"]; Amine [label="Primary/Secondary\nAmine (R-NH2)"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine/Iminium Ion"]; Product [label="γ-Amino Acid\n(GABA Analog)"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)3)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ketone -> Hemiaminal [label="+ Amine"]; Amine -> Hemiaminal; Hemiaminal -> Imine [label="- H2O"]; Imine -> Product; ReducingAgent -> Product [label="Hydride\nTransfer"]; } Caption: General mechanism of reductive amination.
The equilibrium between the carbonyl compound and the imine can be influenced by factors such as pH and the removal of water. For γ-keto acids like 4-oxobutanoic acid, careful selection of the reducing agent and reaction conditions is paramount to achieve high yields and minimize side reactions.
Key Considerations for 4-Oxobutanoic Acids
The bifunctional nature of 4-oxobutanoic acid, containing both a ketone and a carboxylic acid, presents unique challenges and opportunities in reductive amination:
-
pH Control: The reaction medium's pH is critical. It must be acidic enough to facilitate imine formation but not so acidic as to protonate the amine nucleophile, rendering it unreactive.[1] For substrates with a carboxylic acid moiety, the pH will be inherently acidic, which can be advantageous. However, the zwitterionic nature of the final product can complicate purification.
-
Choice of Reducing Agent: The selection of the reducing agent is arguably the most critical parameter. The ideal reagent should selectively reduce the iminium ion over the ketone and be compatible with the carboxylic acid functionality.
-
Solvent Selection: The solvent must be capable of dissolving the starting materials and be inert to the reducing agent. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly employed.[3][4]
-
Work-up and Purification: The zwitterionic nature of the resulting γ-amino acid product necessitates specific purification strategies, often involving ion-exchange chromatography or crystallization at the isoelectric point.[5]
Comparative Analysis of Reducing Agents
Several reducing agents are available for reductive amination, each with its own set of advantages and disadvantages.
| Reducing Agent | Key Characteristics | Advantages for 4-Oxobutanoic Acids | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent.[4][6] | High selectivity for iminium ions over ketones. Tolerant of acidic conditions. Generally provides high yields. | Moisture sensitive. May be slower than other reagents. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at a wider pH range.[1][6] | Can be used in protic solvents like methanol. Effective for a broad range of substrates. | Highly toxic and generates toxic cyanide gas under acidic conditions.[6] Requires careful pH control. |
| Catalytic Hydrogenation (H₂/Pd/C) | "Green" and atom-economical. | Can be highly effective and avoids stoichiometric metal hydrides. | May require specialized high-pressure equipment. The catalyst can be sensitive to poisoning. Potential for over-reduction of other functional groups. |
For the reductive amination of 4-oxobutanoic acids, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its high selectivity, operational simplicity, and compatibility with the carboxylic acid functionality.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the synthesis of N-substituted γ-aminobutyric acid analogs from 4-oxobutanoic acid.
Protocol 1: Synthesis of N-Benzyl-4-aminobutanoic Acid using Sodium Triacetoxyborohydride
This protocol details the synthesis of a representative GABA analog, N-benzyl-4-aminobutanoic acid.
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Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mix [label="Mix 4-Oxobutanoic Acid\nand Benzylamine in DCM"]; Add_STAB [label="Add NaBH(OAc)3\nStir at Room Temperature"]; Monitor [label="Monitor Reaction\n(TLC or LC-MS)"]; Quench [label="Quench with Water"]; Extract [label="Extract with\nAqueous HCl"]; Neutralize [label="Neutralize Aqueous Layer\nto Isoelectric Point"]; Isolate [label="Isolate Product by\nFiltration or Extraction"]; Purify [label="Purify by Recrystallization\nor Ion-Exchange Chromatography"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Mix; Mix -> Add_STAB; Add_STAB -> Monitor; Monitor -> Quench; Quench -> Extract; Extract -> Neutralize; Neutralize -> Isolate; Isolate -> Purify; Purify -> End; } Caption: Workflow for the synthesis of N-benzyl-4-aminobutanoic acid.
Materials:
-
4-Oxobutanoic acid
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Amine Addition: To the stirred solution, add benzylamine (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The reaction is typically exothermic and may bubble slightly.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification (Zwitterionic Product):
-
Method A: Isoelectric Point Precipitation: Dissolve the crude product in a minimal amount of water. Adjust the pH to the isoelectric point of the amino acid (typically around pH 4-6) using 1 M HCl or 1 M NaOH. The zwitterionic product should precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water, then with a small amount of cold ethanol or acetone. Dry the product under vacuum.
-
Method B: Ion-Exchange Chromatography: Dissolve the crude product in the loading buffer (e.g., a low ionic strength acidic buffer). Load the solution onto a strong cation exchange resin (e.g., Dowex 50W).[7] Wash the column with the loading buffer to remove uncharged impurities. Elute the product with a gradient of increasing pH or ionic strength (e.g., using an ammonium hydroxide or sodium chloride solution).[8][9] Collect the fractions containing the product and remove the solvent under reduced pressure.
-
Expected Characterization Data for N-Benzyl-4-aminobutanoic Acid:
-
¹H NMR (D₂O): δ 7.3-7.5 (m, 5H, Ar-H), 4.1 (s, 2H, -CH₂-Ph), 3.0 (t, 2H, -CH₂-N), 2.3 (t, 2H, -CH₂-COOH), 1.9 (quintet, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (D₂O): δ 180.0 (C=O), 131.0 (Ar-C), 130.5 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-C), 53.0 (-CH₂-Ph), 48.0 (-CH₂-N), 31.0 (-CH₂-COOH), 23.0 (-CH₂-CH₂-CH₂-).
-
Mass Spectrometry (ESI+): m/z = 194.11 [M+H]⁺.
Protocol 2: Synthesis of γ-Aminobutyric Acid (GABA) using Ammonium Acetate and Sodium Cyanoborohydride
This protocol outlines the synthesis of the parent compound, GABA, using an ammonia source.
Materials:
-
4-Oxobutanoic acid
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Dowex 50W resin (or similar strong cation exchange resin)
-
Ammonium hydroxide (NH₄OH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxobutanoic acid (1.0 eq) and a large excess of ammonium acetate (5-10 eq) in methanol to a concentration of approximately 0.2 M.
-
pH Adjustment: Adjust the pH of the solution to between 6 and 7 using glacial acetic acid or a suitable buffer.
-
Reduction: Cool the solution in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (ninhydrin stain) or LC-MS.
-
Work-up:
-
Acidify the reaction mixture to pH ~2 with concentrated HCl to quench the reaction and hydrolyze any remaining imine.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
-
Purification:
-
Dissolve the residue in deionized water and load it onto a column of Dowex 50W resin (H⁺ form).
-
Wash the column thoroughly with deionized water to remove salts and uncharged impurities.
-
Elute the GABA from the resin using a 2 M aqueous ammonium hydroxide solution.
-
Collect the ninhydrin-positive fractions and concentrate them under reduced pressure to obtain GABA as a white solid.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Increase the reaction time before adding the reducing agent. Add a dehydrating agent like molecular sieves. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. | |
| Sub-optimal pH. | Adjust the pH to the optimal range for imine formation (typically 4-6).[6] | |
| Presence of Starting Material | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent and/or extend the reaction time. |
| Formation of Alcohol Byproduct | Non-selective reduction. | Use a more selective reducing agent like NaBH(OAc)₃. Ensure proper pH control if using NaBH₃CN.[1] |
| Difficulty in Product Isolation | Zwitterionic nature of the product. | Carefully adjust the pH to the isoelectric point for precipitation. Utilize ion-exchange chromatography for purification.[5] |
Conclusion
Reductive amination of 4-oxobutanoic acids is a versatile and efficient method for the synthesis of a wide array of GABA analogs. Careful consideration of the choice of reducing agent, reaction conditions, and purification strategy is essential for a successful outcome. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of novel GABA derivatives for applications in drug discovery and chemical biology.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 16(7), 894-916.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
Synthesis of functionalized benzyl amines by the reductive. Arkivoc. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. National Institutes of Health. [Link]
-
Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
-
Any tips for purification of two zwitterionic compounds? (2022, May 11). Reddit. [Link]
-
Reductive Amination. ACS Green Chemistry Institute. [Link]
-
Ion Exchange Chromatography. Creative Biostructure. [Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]
-
How to desalt zwitterions? (2020, February 20). ResearchGate. [Link]
-
Ion Exchange Chromatography. Tinoco Lab, University of California, Berkeley. [Link]
-
Atack, C., & Magnusson, T. (1978). Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines. Acta Pharmacologica et Toxicologica, 42(1), 35-47. [Link]
-
Reductive Amination. (2023, March 16). YouTube. [Link]
Sources
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- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 9. harvardapparatus.com [harvardapparatus.com]
Application Notes & Protocols for Paal-Knorr Pyrrole Synthesis Using 4-Oxobutanoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction and Significance
The Paal-Knorr synthesis, first reported in 1884, is a cornerstone reaction in heterocyclic chemistry for the synthesis of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This guide focuses on a valuable modification: the use of 4-oxobutanoic acid derivatives (succinaldehydic acids) as the dicarbonyl precursor. This approach provides a direct and efficient route to synthesize pyrrole-2-acetic acid derivatives, a privileged scaffold in medicinal chemistry.
Pyrrole-containing molecules are integral to a vast array of natural products and pharmaceuticals, exhibiting diverse biological activities, including anti-inflammatory, anti-cancer, and antibiotic properties.[3][4] Notably, the pyrrole-2-acetic acid framework is the core of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin.[3] The ability to directly construct this functionalized pyrrole ring system using readily available starting materials makes this specific application of the Paal-Knorr synthesis highly relevant to researchers in drug discovery and development.[5]
This document provides an in-depth overview of the reaction mechanism, key experimental parameters, detailed protocols, and applications to empower researchers to effectively utilize this synthetic strategy.
Scientific Principles and Reaction Mechanism
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[6][7] While the overall transformation is well-established, the precise mechanistic pathway has been a subject of detailed study. Computational and experimental evidence strongly suggests that the reaction proceeds through a hemiaminal intermediate, with the intramolecular cyclization being the rate-determining step.[7][8][9]
Using a 4-oxobutanoic acid derivative as the starting material, the mechanism can be outlined as follows:
-
Amine Condensation: The primary amine performs a nucleophilic attack on the aldehyde carbonyl of the protonated 4-oxobutanoic acid. This step is generally fast and reversible, forming a hemiaminal intermediate.
-
Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then attacks the intramolecular carboxylic acid carbonyl. This intramolecular nucleophilic attack is the key ring-forming step and is typically the slowest step in the sequence.[9][10]
-
Dehydration: The resulting five-membered cyclic intermediate undergoes a series of dehydration steps, driven by the formation of the stable, aromatic pyrrole ring.
The use of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is crucial as it protonates the carbonyl groups, increasing their electrophilicity and facilitating the initial nucleophilic attack by the amine.[7]
Caption: Fig. 1: Proposed Mechanism for Pyrrole-2-Acetic Acid Synthesis. (Within 100 characters)
Application Notes: Strategy and Optimization
Substrate Scope and Limitations
-
Amines: A wide variety of primary amines can be employed in this reaction. This includes ammonia, primary aliphatic amines, and anilines (both electron-rich and electron-deficient).[10] The choice of amine directly dictates the N-substituent on the final pyrrole product.
-
4-Oxobutanoic Acid Derivatives: The dicarbonyl component can be modified at the C3 and C4 positions to generate diverse pyrrole analogues. However, the availability of substituted 1,4-dicarbonyl precursors can sometimes be a limitation of the Paal-Knorr synthesis.[1][10]
Key Experimental Parameters
Successful synthesis relies on the careful control of several parameters:
-
Catalyst: While the reaction can proceed under neutral conditions, it is often slow.[6] Weak Brønsted acids like acetic acid or p-toluenesulfonic acid (p-TsOH) are commonly used to accelerate the reaction.[7][11] Stronger acids or pH < 3 can sometimes favor the formation of furan byproducts.[6] The use of milder Lewis acids or heterogeneous solid acids like silica-supported sulfuric acid has also been reported to improve yields and simplify workup.[7][10]
-
Solvent: The choice of solvent depends on the solubility of the substrates and the desired reaction temperature. High-boiling point solvents like toluene, xylenes, or glacial acetic acid are frequently used to facilitate the dehydration steps via reflux. For microwave-assisted protocols, lower boiling point solvents like ethanol may be suitable.[8]
-
Temperature: Traditional methods often require heating or reflux for several hours to drive the reaction to completion.[12] Microwave irradiation has emerged as a powerful technique to significantly reduce reaction times, often from hours to minutes, by promoting rapid heating.[8][10]
-
Stoichiometry: An excess of the amine is sometimes used to ensure complete consumption of the dicarbonyl compound, though a 1:1 stoichiometry is often sufficient.[6]
Troubleshooting Common Issues
-
Low Yield: If the yield is poor, consider increasing the reaction temperature or time. The addition of a catalytic amount of a weak acid (e.g., acetic acid) can significantly improve the rate.[6] Ensure that the starting materials are pure, as impurities can interfere with the reaction.
-
Side Product Formation: The primary side product is often the corresponding furan, formed via self-condensation of the dicarbonyl. This is more prevalent under strongly acidic conditions. Using a weak acid or running the reaction under neutral or even catalyst-free conditions can mitigate this.[6][13]
-
Purification Challenges: The carboxylic acid functionality of the product can sometimes complicate purification. Standard workup involves an aqueous wash to remove the acid catalyst, followed by extraction. Purification can be achieved by column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water).[8]
Experimental Protocols
General Workflow
The overall process for the synthesis is straightforward, involving the setup of the reaction, monitoring its progress, and subsequent isolation and purification of the target pyrrole derivative.
Caption: Fig. 2: General Experimental Workflow. (Within 100 characters)
Protocol 1: Conventional Synthesis of 1-Benzyl-5-methyl-1H-pyrrole-2-acetic acid
This protocol describes a representative synthesis using conventional heating.
Materials:
-
4-Oxopentanoic acid (Levulinic acid)
-
Benzylamine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 4-oxopentanoic acid (5.8 g, 50 mmol), toluene (50 mL), and benzylamine (5.35 g, 50 mmol).
-
Add a catalytic amount of p-TsOH·H₂O (0.48 g, 2.5 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[8]
-
Combine all organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Microwave-Assisted Synthesis of 1-Phenyl-1H-pyrrole-2-acetic acid
This protocol utilizes microwave irradiation for accelerated synthesis.
Materials:
-
Succinaldehydic acid (4-oxobutanoic acid)
-
Aniline
-
Glacial acetic acid
-
Ethanol
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add a solution of 4-oxobutanoic acid (0.51 g, 5 mmol) in ethanol (4 mL).[8]
-
Add aniline (0.47 g, 5 mmol) followed by glacial acetic acid (0.5 mL).
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[8]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. If necessary, recrystallize from an appropriate solvent like an ethanol/water mixture to obtain the pure product.
Data Presentation: Representative Examples
The following table summarizes various conditions and outcomes for the Paal-Knorr synthesis of pyrrole-2-acetic acid derivatives, demonstrating the versatility of the method.
| Entry | Dicarbonyl Precursor | Amine | Catalyst/Solvent | Method | Time (min) | Yield (%) |
| 1 | 4-Oxopentanoic acid | Benzylamine | p-TsOH / Toluene | Reflux | 240 | ~85 |
| 2 | 4-Oxobutanoic acid | Aniline | Acetic Acid / Ethanol | Microwave | 15 | ~90 |
| 3 | 4-Oxopentanoic acid | Ammonium Hydroxide | None / Water | Stirring (RT) | 1440 | ~75-80 |
| 4 | 4-Oxobutanoic acid | p-Toluidine | Silica Sulfuric Acid / Neat | Stirring (RT) | 5 | >95 |
(Yields are approximate and based on representative literature procedures. Actual yields may vary.)
Conclusion
The Paal-Knorr synthesis using 4-oxobutanoic acid derivatives is a powerful and direct method for accessing medicinally important pyrrole-2-acetic acid scaffolds. Its operational simplicity, tolerance for a range of primary amines, and amenability to modern techniques like microwave synthesis make it a highly valuable tool for researchers in organic synthesis and drug development.[8] By understanding the core mechanism and optimizing key reaction parameters, scientists can efficiently generate diverse libraries of pyrrole derivatives for further investigation. The continuous development of milder and more sustainable "green" conditions further enhances the appeal of this classic transformation in modern chemistry.[12][13]
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 564-609. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Akhtar, M. J., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Available from: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews. Available from: [Link]
-
Kaur, N. (2013). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 15(3), 705-708. Available from: [Link]
-
Kaur, N. (2013). The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. ResearchGate. Available from: [Link]
-
Bharatam, P. V., et al. (2006). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Physical Organic Chemistry, 19(10), 656-663. Available from: [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
- Carson, J. R. (1976). U.S. Patent No. 3,957,818. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry Page. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Available from: [Link]
-
Fadda, A. A., et al. (2021). Utility of Pyrrole‐2‐ thioacetohydrazide in Synthesis of new Heterocylic Compounds with Promising Antimicrobial activities and Molecular Docking Studies. ResearchGate. Available from: [Link]
-
Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7905. Available from: [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Available from: [Link]
-
Venugopala, K. N., et al. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(15), 8685-8689. Available from: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available from: [Link]
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Troubleshooting & Optimization
Overcoming low yields in the Friedel-Crafts acylation of bromobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of bromobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this critical C-C bond-forming reaction. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting the Friedel-Crafts acylation of bromobenzene and my yields are consistently low. What is the fundamental chemical reason for this?
A1: The primary challenge stems from the electronic properties of bromobenzene itself. The reaction is an electrophilic aromatic substitution (EAS), which proceeds fastest on electron-rich aromatic rings.[1] Bromobenzene, however, is considered a deactivated aromatic compound.
Here's the causality:
-
Inductive Effect: The bromine atom is highly electronegative and pulls electron density away from the benzene ring through the sigma (σ) bond. This is a strong, deactivating inductive effect.[2][3]
-
Resonance Effect: While the bromine atom has lone pairs that can donate electron density back into the pi (π) system of the ring (a resonance effect), this donation is weaker than the inductive withdrawal.[2][4]
The net result is a benzene ring that is significantly less nucleophilic than benzene itself, making it slower to react with the acylium ion electrophile.[1][5] This inherent low reactivity is the principal reason for poor yields and is the first factor to consider in any optimization strategy.
Q2: My reaction isn't working at all, or I'm recovering only starting material. I suspect my Lewis acid catalyst (AlCl₃) is the problem. What are the common pitfalls?
A2: You are right to focus on the catalyst; it is the heart of the reaction and highly sensitive. There are two critical issues with aluminum chloride (AlCl₃) in this context: moisture sensitivity and stoichiometry.
-
Catalyst Deactivation by Moisture: AlCl₃ is an extremely strong Lewis acid and reacts violently with water.[1][6] Any trace moisture in your glassware, solvents, or reagents will hydrolyze the AlCl₃, rendering it inactive. It is absolutely essential to maintain strictly anhydrous (water-free) conditions.
-
Stoichiometric Requirement: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (at least 1 full equivalent) of AlCl₃, not a catalytic amount.[1][7] This is because the product, an aryl ketone, is a Lewis base. The ketone's carbonyl oxygen will coordinate strongly with the AlCl₃, forming a stable complex.[7] This complex effectively removes the AlCl₃ from the catalytic cycle. Therefore, you need at least one equivalent of catalyst for the product and an additional catalytic amount to drive the reaction, often leading to the use of 1.1 to 1.5 equivalents in practice.
Troubleshooting Flowchart for Catalyst-Related Issues
Caption: Key steps in the Friedel-Crafts acylation mechanism.
By systematically addressing these common issues—from the inherent reactivity of bromobenzene to the critical details of catalyst handling and reaction conditions—you can significantly improve the yield and reliability of your Friedel-Crafts acylation experiments.
References
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Anonymous. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Brant Kedrowski. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
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Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. [Link]
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Miles, W. H., et al. (2012). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 89(10), 1319-1321. [Link]
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Karale, B. K., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of the Serbian Chemical Society, 80(1), 1-12. [Link]
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Fiveable. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry Class Notes. Retrieved from [Link]
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Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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Adams, C. J., et al. (1998). Friedel-Crafts reactions in ambient-temperature molten salts. The Journal of Organic Chemistry, 63(12), 3823-3828. [Link]
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University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Li, J., et al. (2025, August 10). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Molecules, 30(16), 3345. [Link]
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Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
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University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. Retrieved from [Link]
-
OC Lectures. (2020, March 5). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. Retrieved from [Link]
Sources
Preventing polyalkylation in Friedel-Crafts reactions with activated rings
Introduction
Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the common but challenging issue of polyalkylation, particularly when working with activated aromatic systems. Friedel-Crafts alkylation is a cornerstone of C-C bond formation, but its utility can be hampered by a lack of selectivity. This document provides in-depth, field-proven insights and actionable protocols to achieve high yields of desired mono-alkylated products.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind polyalkylation and the primary strategies to control it.
Q1: I'm performing a Friedel-Crafts alkylation on toluene and my primary products are di- and tri-alkylated species. Why is this happening?
This phenomenon, known as polyalkylation, is an inherent limitation of the Friedel-Crafts alkylation reaction.[1] The root cause is electronic. The initial alkyl group you add to the aromatic ring is an electron-donating group.[2][3][4] This donation of electron density makes the mono-alkylated product more nucleophilic, and therefore more reactive, than your starting material.[2][4] Consequently, it undergoes subsequent alkylations, often at a faster rate than the initial reaction, leading to a mixture of products.[5]
Q2: What is the most reliable method to achieve mono-substitution and prevent polyalkylation?
The most effective and widely accepted strategy is to circumvent the issues of direct alkylation by using a two-step sequence: Friedel-Crafts acylation followed by reduction .[2][6] This approach provides excellent control and consistently yields the desired mono-substituted product.[7]
Q3: How does Friedel-Crafts acylation prevent the polysubstitution seen in alkylation?
The key difference lies in the electronic nature of the substituent being added.[2][4][5]
-
Alkylation adds an electron-donating alkyl group , which activates the ring.[3][5]
-
Acylation adds an electron-withdrawing acyl group (a ketone), which deactivates the aromatic ring toward further electrophilic substitution.[2][3][5]
This deactivation makes the mono-acylated product significantly less reactive than the starting material, effectively shutting down any subsequent acylation reactions.[5][7] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) often forms a complex with the product ketone, which further deactivates the ring.[5][8]
Q4: My target molecule is an alkyl-substituted aromatic, not a ketone. How do I convert the acylated product?
After successfully performing the Friedel-Crafts acylation to obtain the mono-acylated ketone, the carbonyl group (C=O) is reduced to a methylene group (-CH₂-). Two standard, high-yield methods for this transformation are:
-
Clemmensen Reduction: Uses zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly suitable for compounds stable in strong acid.
-
Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (like KOH or NaOH) at high temperatures. This method is ideal for compounds that are sensitive to acid.
This two-step sequence provides the desired mono-alkylated product without the risk of polyalkylation or carbocation rearrangements that often plague direct alkylation.[7][9]
Q5: Is it possible to control polyalkylation without switching to acylation? My reaction conditions are sensitive.
While the acylation-reduction route is superior, you can significantly improve the selectivity of direct alkylation. The success of these methods depends on kinetically favoring the reaction with the starting material over the more reactive mono-alkylated product.
-
Use a Large Excess of the Aromatic Substrate: This is the most common industrial and laboratory technique.[2][4] By increasing the molar ratio of the aromatic compound to the alkylating agent (e.g., 10:1 or even higher), you statistically increase the probability that the electrophile will encounter and react with a molecule of the starting material rather than the mono-alkylated product.[2][4][5]
-
Control Reaction Temperature: Lowering the reaction temperature reduces the overall reaction rate.[2][4] Since the second alkylation is often faster and has a higher activation energy, reducing the temperature can disproportionately slow this undesired follow-up reaction, thus favoring mono-alkylation.
-
Modify the Catalyst: Strong Lewis acids like AlCl₃ are extremely active and can aggressively promote polysubstitution.[4] Switching to a milder Lewis acid (e.g., FeCl₃, SnCl₄, BCl₃) or using a solid acid catalyst like a zeolite can provide better selectivity for monoalkylation.[4][10][11]
-
Use a Bulky Alkylating Agent or Substrate: If your aromatic ring or alkylating agent is sterically hindered, this can physically block subsequent alkylations at the remaining open positions, particularly the ortho positions.
Comparative Data: Lewis Acid Catalysts
The choice of Lewis acid is critical in balancing reactivity with selectivity. Stronger catalysts may increase conversion rates but often lead to more side products.
| Catalyst | Relative Activity | Typical Use Case & Selectivity Profile |
| AlCl₃, AlBr₃ | Very Active[11] | General-purpose, high reactivity. Prone to promoting polyalkylation and carbocation rearrangements. Requires careful temperature and stoichiometry control.[10] |
| FeCl₃, SbCl₅ | Moderately Active[11] | Often provides better selectivity for mono-alkylation compared to AlCl₃. A good alternative when milder conditions are needed.[10] |
| SnCl₄, BCl₃, TiCl₄ | Mild[11] | Used for highly activated rings or when sensitive functional groups are present. Lower rates but can offer significantly improved selectivity. |
| Zeolites (e.g., H-Y) | Solid Acid | Heterogeneous catalysts used extensively in industry. Shape-selectivity of pores can prevent the formation of bulky poly-alkylated products.[12] |
Troubleshooting Guide
Issue: My reaction yields a complex mixture of poly-alkylated products, and the desired mono-alkylated compound is a minor component.
This workflow provides a logical path to diagnose and resolve the issue.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene (to achieve mono-substitution)
This protocol describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride, a standard method to ensure mono-substitution, which can then be reduced.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (dilute, e.g., 3M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: In the dropping funnel, place a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.[2]
-
Substrate Addition: After the addition is complete, add a solution of anhydrous toluene (1.0 equivalent) in DCM to the dropping funnel and add it dropwise to the reaction mixture.
-
Reaction: Once the toluene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quench: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[2]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylacetophenone. The product can be further purified by distillation or chromatography.
Protocol 2: Clemmensen Reduction of 4-methylacetophenone
This protocol outlines the reduction of the ketone product from Protocol 1 to the corresponding alkylbenzene (4-ethyltoluene).
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
4-methylacetophenone (from Protocol 1)
-
Toluene (as solvent)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the 4-methylacetophenone.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours.[2] More concentrated HCl may need to be added periodically to maintain the acidic conditions.
-
Completion & Work-up: After the reaction is complete (monitored by TLC/GC), cool the mixture to room temperature. Separate the organic layer.
-
Washing: Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and then brine to neutralize any remaining acid.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product, 4-ethyltoluene.[2]
References
-
Farmer, S., et al. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Ghorai, M. K., et al. (2024). Magic Blue-Initiated SN2-Type Ring Opening of Activated Aziridines: Friedel–Crafts-Type Alkylation of Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Sastry, G. N., et al. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Available at: [Link]
-
Saskoer. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. Available at: [Link]
-
Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Molecular Engineering. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]
-
Science.gov. (n.d.). friedel-crafts alkylation reaction: Topics. Available at: [Link]
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Al-sabagh, A. M., et al. (n.d.). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. MDPI. Available at: [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Available at: [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Organic Letters. (2024). Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers. ACS Publications. Available at: [Link]
-
Chemistry with Caroline. (2022). Alkylation of Aromatics with Alkene and Alcohol Starting Materials. YouTube. Available at: [Link]
- Google Patents. (n.d.). WO1997029064A1 - Process and system for the alkylation of aromatic compounds.
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]
-
Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Available at: [Link]
-
Chegg.com. (2021). Solved How can polyalkylation during Friedel-Crafts... Available at: [Link]
-
Quora. (2023). What are the limitations of Fridel-Craft Alkylation? Available at: [Link]
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Technical Support Center: Troubleshooting Tarry Byproducts in Friedel-Crafts Reactions
Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common and often frustrating issue of forming intractable tarry byproducts during Friedel-Crafts alkylation and acylation. Here, we move beyond simple protocols to explain the underlying chemical principles driving these side reactions, providing you with the expertise to optimize your synthetic routes.
Troubleshooting Guide: From Tar to Target
This section addresses specific issues that lead to the formation of complex, often dark and polymeric, byproducts—colloquially known as "tar."
Issue 1: My Friedel-Crafts alkylation reaction turned into a black, insoluble mess. What happened?
The formation of a tarry substance in Friedel-Crafts alkylation is a classic sign of uncontrolled side reactions. The primary culprits are polyalkylation and carbocation rearrangements, which lead to a complex mixture of products that can easily polymerize under the harsh, acidic conditions of the reaction.
Causality Explained:
-
Polyalkylation: The initial alkyl group added to the aromatic ring is typically an electron-donating group.[1] This activates the ring, making the monoalkylated product more nucleophilic and thus more reactive than the starting material.[1][2] This leads to a cascade of subsequent alkylations, producing di-, tri-, and even more heavily substituted products, which can cross-react and polymerize.
-
Carbocation Rearrangement: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[1][3] If the initially formed carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before alkylating the aromatic ring.[1][4] This leads to a mixture of constitutional isomers that are difficult to separate and can contribute to the complex tar.[4]
-
Substrate Reactivity: Highly activated substrates (e.g., phenols, anilines) are extremely reactive and can lead to uncontrolled polymerization. Conversely, strongly deactivated aromatic rings (e.g., nitrobenzene) will not react, and under forcing conditions, the reagents may decompose.[2][5]
Solutions & Protocols:
-
Switch to Acylation-Reduction: This is the most robust solution to bypass both polyalkylation and carbocation rearrangement.[1] The acyl group introduced during acylation is deactivating, which prevents further substitution.[6][7][8] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[9]
-
Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, you statistically favor the electrophile reacting with the starting material over the activated monoalkylated product.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the subsequent alkylation reactions.[1][10] While some reactions work at room temperature, others may require cooling to 0°C or below to maintain selectivity.[11][12]
-
Choose a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can promote side reactions. Consider using less active catalysts such as FeCl₃ or zeolites, which can offer better control.[13][14][15]
Issue 2: My Friedel-Crafts acylation is producing dark byproducts and the yield is low.
While generally cleaner than alkylation, Friedel-Crafts acylation can still yield tarry substances, particularly when reaction conditions are not optimal or when reagents are impure.
Causality Explained:
-
Catalyst Inactivity/Decomposition: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[16] Contamination with water will not only deactivate the catalyst but can also lead to the hydrolysis of the acyl chloride, creating carboxylic acids and other species that can contribute to byproduct formation under strong acid conditions.
-
Substrate/Reagent Decomposition: Excessively high temperatures can lead to the decomposition of the acylating agent or the aromatic substrate, especially if they are sensitive molecules.[16] Forcing conditions with deactivated rings can also lead to charring.[17]
-
Highly Activated Substrates: While the deactivating nature of the acyl group generally prevents polyacylation, highly activated substrates like phenols or anilines can still undergo multiple acylations or other side reactions, particularly at elevated temperatures.[6]
Solutions & Protocols:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents and fresh, high-purity Lewis acid.[1][16] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Optimize Reaction Temperature: Many acylations proceed well at room temperature or with gentle heating (e.g., 60°C).[11] Avoid excessively high temperatures which can lead to decomposition.[16] Monitor the reaction by TLC or GC to avoid prolonged heating after the reaction has reached completion.[6]
-
Correct Stoichiometry of Catalyst: Unlike in alkylations, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[9][16] This is because the product ketone complexes with the Lewis acid, taking it out of the catalytic cycle.[9][16] Using insufficient catalyst can lead to an incomplete reaction and potential side reactions from unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: How can I visually determine if my reaction is heading towards tar formation? A: A progressive darkening of the reaction mixture, from a light yellow or orange to a deep brown or black, is a strong indicator of side reactions and potential polymerization. The formation of a precipitate or an insoluble, sticky residue is also a clear warning sign.
Q2: Can the order of addition of reagents prevent tar formation? A: Yes, the order of addition is critical. In what is known as the Bouveault-Blanc procedure, the acyl or alkyl halide is pre-complexed with the Lewis acid at low temperature before the aromatic substrate is slowly added. This can help to control the concentration of the reactive electrophile and minimize side reactions.
Q3: Are there "greener" or less harsh alternatives to traditional Lewis acids that can reduce byproduct formation? A: Absolutely. A significant amount of research has focused on developing more environmentally friendly and reusable catalysts. Solid acid catalysts like zeolites and ion-exchange resins are excellent alternatives that can be easily filtered out, simplifying workup and reducing waste.[15] Other options include milder Lewis acids like Zn(II) salts or Brønsted acids, particularly for activated aromatic rings.[9] Deep eutectic solvents (DES) are also being explored as alternative reaction media that can sometimes act as both solvent and catalyst.[18]
Q4: My substrate has an amine group. Why is my Friedel-Crafts reaction failing and producing tar? A: Aromatic rings substituted with basic amino groups (—NH₂, —NHR, —NR₂) do not undergo Friedel-Crafts reactions.[19] The lone pair on the nitrogen atom complexes strongly with the Lewis acid catalyst.[19] This deactivates the catalyst and places a positive charge on the nitrogen, which makes the aromatic ring extremely electron-deficient and unreactive towards electrophilic substitution.[19] Under heating, this complex can decompose, leading to tar.
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Acylation of Anisole
This protocol demonstrates a controlled acylation of a moderately activated substrate, minimizing byproduct formation.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reagent Preparation: In the dropping funnel, prepare a solution of anisole (1 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the reaction flask, carefully add anhydrous AlCl₃ (1.1 equivalents) under a positive pressure of inert gas.
-
Reaction: Cool the flask containing AlCl₃ in an ice bath (0°C). Slowly add the solution from the dropping funnel to the flask with vigorous stirring over 30 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[6]
-
Quenching: Once complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.[6]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes side reactions and decomposition.[1][10] |
| Catalyst | Anhydrous AlCl₃ (1.1 eq) | Stoichiometric amount needed due to product complexation.[9][16] |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is suitable for the reaction temperature. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from deactivating the catalyst.[6][16] |
Visualizing the Troubleshooting Logic
The following diagram outlines a decision-making workflow for troubleshooting the formation of tarry byproducts in Friedel-Crafts reactions.
Caption: Decision tree for diagnosing tar formation.
References
-
15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2021). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
"Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2006). ACS Publications. Retrieved January 12, 2026, from [Link]
-
What are the limitations of Friedal Craft reactions? (2018). Quora. Retrieved January 12, 2026, from [Link]
-
The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
What temperature should be used for the Friedel-Crafts alkylation of benzene? (2019). Physics Forums. Retrieved January 12, 2026, from [Link]
-
The effects of reaction temperature on the Friedel–Crafts alkylation... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. (2001). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Friedel Crafts Reaction. (n.d.). Sathee Jee. Retrieved January 12, 2026, from [Link]
-
The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. (2026). MDPI. Retrieved January 12, 2026, from [Link]
-
Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Optimization of the Friedel-Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. (2022). University of Eastern Piedmont. Retrieved January 12, 2026, from [Link]
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(PDF) Cleaner Routes for Friedel-Crafts Acylation. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
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Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
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Friedel–Crafts reaction. (2020). L.S.College, Muzaffarpur. Retrieved January 12, 2026, from [Link]
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Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. Retrieved January 12, 2026, from [Link]
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8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Cengage. Retrieved January 12, 2026, from [Link]
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18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 12, 2026, from [Link]
-
EAS Friedel Crafts Alkylation and Acylation. (n.d.). Chad's Prep. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Optimizing Molar Ratio of Aluminum Chloride in Succinic Anhydride Acylation
Welcome to the Technical Support Center for the Friedel-Crafts acylation of succinic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this cornerstone organic synthesis reaction. The acylation of aromatic compounds with succinic anhydride is a critical step in the synthesis of β-aroylpropionic acids, which are valuable precursors for various pharmaceuticals and biologically active molecules.[1] Mastering this reaction, particularly the optimization of the aluminum chloride (AlCl₃) catalyst, is paramount for achieving high yields and purity.
This guide will delve into the mechanistic intricacies of the reaction, provide practical, field-proven protocols, and offer solutions to common challenges encountered in the laboratory.
Understanding the Critical Role of Aluminum Chloride
The Friedel-Crafts acylation is an electrophilic aromatic substitution where a potent electrophile, the acylium ion, is generated from succinic anhydride with the aid of a Lewis acid catalyst, typically anhydrous AlCl₃.[1][2] The molar ratio of AlCl₃ is a critical parameter that dictates the reaction's efficiency and outcome.
Unlike a truly catalytic process, the Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is due to two key factors:
-
Activation of Succinic Anhydride: The first equivalent of AlCl₃ coordinates with one of the carbonyl oxygens of the succinic anhydride, facilitating the ring-opening and formation of the acylium ion electrophile.[3][4]
-
Complexation with the Product: The resulting ketone product is a Lewis base and forms a stable complex with AlCl₃.[5][6] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles.[5][6]
Therefore, a molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is generally recommended to drive the reaction to completion.[5]
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of AlCl₃ to succinic anhydride for the acylation of a simple aromatic hydrocarbon like benzene or toluene?
For the acylation of neutral or electron-rich aromatic compounds, a molar ratio of AlCl₃ to succinic anhydride of 2.0 to 2.2 equivalents is a robust starting point.[5] This ensures there is sufficient catalyst to both activate the anhydride and account for complexation with the product. For instance, in a solvent-free reaction with toluene, using 2 equivalents of AlCl₃ relative to succinic anhydride can yield excellent results.[1]
Q2: How does the nature of the aromatic substrate affect the required amount of AlCl₃?
The electronic nature of the aromatic substrate can influence the optimal AlCl₃ ratio.
-
Electron-rich substrates (e.g., anisole, xylenes) are highly reactive and may proceed efficiently with slightly more than 2 equivalents of AlCl₃. The Lewis acid can also interact with activating groups like methoxy ethers, potentially requiring slightly higher catalyst loading to ensure sufficient active catalyst for the acylation.[3][4]
-
Electron-deficient substrates (e.g., those with nitro or cyano groups) are strongly deactivated towards electrophilic aromatic substitution and may not react efficiently under standard Friedel-Crafts conditions.[7] Increasing the AlCl₃ ratio is unlikely to overcome this deactivation and may lead to side reactions.
Q3: Can I use less than two equivalents of AlCl₃?
Using less than two equivalents of AlCl₃ will likely result in an incomplete reaction and lower yields, as there will be insufficient catalyst to drive the reaction forward once the initial product is formed and complexes with the AlCl₃.[5] You will likely observe a significant amount of unreacted starting material.
Q4: What are the consequences of using a large excess of AlCl₃ (e.g., > 2.5 equivalents)?
While a slight excess can be beneficial, a large excess of AlCl₃ can lead to several issues:
-
Increased side reactions: This can include polymerization and the formation of tar-like substances, especially at elevated temperatures.[5]
-
More aggressive reaction conditions: This can lead to decreased regioselectivity in substituted aromatics.
-
Difficult work-up: A larger amount of AlCl₃ will result in a more exothermic and potentially hazardous quenching step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient AlCl₃: Molar ratio is below 2:1 (AlCl₃:succinic anhydride).[5] 2. Inactive AlCl₃: The catalyst has been deactivated by moisture. AlCl₃ is highly hygroscopic.[7][8] 3. Deactivated Aromatic Ring: The substrate contains strongly electron-withdrawing groups.[7] | 1. Increase the molar ratio of AlCl₃ to 2.0-2.2 equivalents relative to succinic anhydride.[5] 2. Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime the existing stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., N₂ or Ar). 3. Consider using a more reactive aromatic substrate if possible. |
| Formation of a Dark, Tarry Substance | 1. High Reaction Temperature: Overheating can cause polymerization and decomposition.[5] 2. Localized Hotspots: Inefficient stirring can lead to localized overheating.[5] 3. Excessive Reaction Time: Prolonged reaction times can promote side reactions.[5] | 1. Maintain careful temperature control. Often, the reaction is initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature or gently refluxed.[5] 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Incomplete Reaction (Starting Material Remains) | 1. Suboptimal Molar Ratio: The AlCl₃ to succinic anhydride ratio is too low.[5] 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Perform a small-scale trial with a slightly higher molar ratio of AlCl₃ (e.g., 2.2 to 2.5 equivalents).[5] 2. If the reaction is being run at low temperature, consider allowing it to warm to room temperature or applying gentle heat while monitoring for side product formation. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of Benzene with Succinic Anhydride
This protocol is a conventional method for the synthesis of β-benzoylpropionic acid.
Materials:
-
Succinic anhydride (0.68 mole)
-
Dry, thiophene-free benzene (4.5 moles)
-
Powdered, anhydrous aluminum chloride (1.5 moles)
-
Water
-
Concentrated Hydrochloric Acid
Equipment:
-
2-L three-necked flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Oil bath
-
Steam distillation apparatus
Procedure:
-
In the 2-L three-necked flask, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).
-
Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction with the evolution of hydrogen chloride will occur.
-
Heat the mixture in an oil bath and maintain a reflux for 30 minutes with continuous stirring.[1]
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.
-
Remove the excess benzene via steam distillation.
-
Pour the hot solution into a 2-L beaker and allow it to cool.
-
Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid.
-
A precipitate of β-benzoylpropionic acid will form. Filter the precipitate and wash it with hot water.
-
Dry the product. The expected yield is 77-82%.[1]
Protocol 2: Solvent-Free Acylation of Toluene with Succinic Anhydride
This method offers a more environmentally benign and rapid synthesis.[1]
Materials:
-
Succinic anhydride (0.01 mole)
-
Toluene (0.01 mole)
-
Powdered, anhydrous aluminum chloride (0.02 mole)
-
Crushed ice
-
Hydrochloric Acid
Equipment:
-
Mortar and pestle
-
Fume hood
-
TLC apparatus
-
Filtration apparatus
Procedure:
-
Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.
-
Grind the mixture with a pestle for 1 minute.[1]
-
Add toluene (0.01 mole) to the reaction mixture.
-
Continue grinding the mixture for 5-10 minutes.[1]
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.
-
Collect the solid product by filtration and wash it with water. The product is typically pure and does not require further purification.[1]
Data Summary: Molar Ratios and Reaction Conditions
The following table summarizes various reaction conditions for the Friedel-Crafts acylation of succinic anhydride with different aromatic substrates.
| Aromatic Substrate | Catalyst | Molar Ratio (AlCl₃:Anhydride) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | AlCl₃ | ~2.2 : 1 | Benzene | 30 min | Reflux | 77-82 | [1] |
| Toluene | AlCl₃ | 2 : 1 | None | 5 min | Room Temp. | 95 | [1] |
| Ethylbenzene | AlCl₃ | 2 : 1 | None | 6 min | Room Temp. | 92 | [1] |
| o-Xylene | AlCl₃ | 2 : 1 | None | 8 min | Room Temp. | 90 | [1] |
| m-Xylene | AlCl₃ | 2 : 1 | None | 8 min | Room Temp. | 94 | [1] |
Visualizing the Mechanism and Workflow
Reaction Mechanism
The core of the Friedel-Crafts acylation involves the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic aromatic ring.[1] The Lewis acid catalyst is crucial for the formation of this electrophile.[1][9]
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. BenchChem Technical Support.
- BenchChem. (2025). Optimizing AlCl3 catalyst amount for 3-(p-Toluoyl)propionic acid synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Chemistry Stack Exchange. Retrieved from [Link]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. Retrieved from [Link]
-
Stack Exchange. (2018). Mechanism for acylation of benzene with succinic anhydride. Chemistry Stack Exchange. Retrieved from [Link]
-
Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Retrieved from [Link]
-
Baddar, F. G., & El-Assal, L. S. (1950). β-Aroylpropionic acids. Part I. The mechanism of interaction between phenol and succinic anhydride in presence of aluminium chloride. The nature of the Fries reaction. Journal of the Chemical Society (Resumed), 3606. DOI: 10.1039/JR9500003606. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. ResearchGate. Retrieved from [Link]
-
Uglešić, D., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1398–1405. Retrieved from [Link]
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Technical Guide: Recrystallization and Purification of 4-(3-Bromophenyl)-4-oxobutanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-tested methodologies for the purification of crude 4-(3-Bromophenyl)-4-oxobutanoic acid via recrystallization. This document moves beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring a deeper understanding and empowering users to troubleshoot effectively.
Section 1: Compound Properties & Purity Assessment
A successful purification begins with understanding the physicochemical properties of the target compound and its likely impurities. This compound is a bifunctional molecule, containing both a ketone and a carboxylic acid. This dual functionality dictates its solubility and provides unique opportunities for purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.08 g/mol | [2] |
| Appearance | Solid (typically off-white to light tan in crude form) | General Knowledge |
| Melting Point | 119-122 °C | [2] |
| pKa | ~4-5 (Estimated for the carboxylic acid) | General Chemical Principles |
| Solubility Profile | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate). Sparingly soluble in hot water. Insoluble in non-polar solvents (e.g., hexanes). Soluble in aqueous base (e.g., NaOH, NaHCO₃). | [3][4] |
Purity Assessment: Before and after recrystallization, it is critical to assess purity.
-
Melting Point: A sharp melting point within the literature range (119-122 °C) is a strong indicator of high purity.[2] Impurities typically cause melting point depression and broadening.
-
Thin-Layer Chromatography (TLC): An effective way to visualize impurities. A single spot suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a single-solvent recrystallization? Based on the "like dissolves like" principle and the compound's polarity, polar protic solvents are excellent candidates. Ethanol or a mixture of ethanol and water are highly recommended. Carboxylic acids, in general, show good solubility in alcohols.[4] The ideal solvent should dissolve the compound completely when hot but poorly when cold to ensure high recovery.[5]
Q2: My crude product is yellowish-brown. What are these colored impurities and how can I remove them? Colored impurities are often high molecular weight, conjugated organic byproducts from the synthesis. They can frequently be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the filtration step.[6] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration.
Q3: Why is my yield lower than expected? Low yield is one of the most common issues in recrystallization.[7] Key causes include:
-
Using too much solvent: This keeps more of your product dissolved in the mother liquor even after cooling.[5][7] Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude solid.[5]
-
Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[8]
-
Premature crystallization: If crystals form in the funnel during hot filtration, product is lost.[9]
-
Excessive washing: Using too much cold solvent to wash the final crystals can redissolve some of the product.[5]
Q4: Can I use an acid-base extraction to purify this compound? Absolutely. The carboxylic acid moiety makes this an excellent purification strategy.[3] Dissolving the crude material in a suitable organic solvent (like ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate) will move the desired compound into the aqueous layer as its sodium salt, leaving neutral organic impurities behind. The aqueous layer can then be washed with fresh organic solvent, acidified with an acid like HCl to precipitate the pure carboxylic acid, and the solid collected by filtration.[3] This is often a powerful first-pass purification before a final recrystallization.
Section 3: Detailed Recrystallization Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol/Water)
This is the most direct method and is highly effective for this compound.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a hot plate and a boiling chip). Add more hot ethanol in small portions until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used). This step must be done quickly to prevent premature crystallization.[9]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Induce Further Precipitation: Once the flask has reached room temperature, slowly add cold water dropwise (as an anti-solvent) until the solution becomes slightly cloudy. The cloudiness indicates the saturation point has been exceeded.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[5]
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated. Confirm purity via melting point analysis.
Protocol B: Solvent/Anti-Solvent Recrystallization (Ethyl Acetate/Hexanes)
This method is useful when a single ideal solvent cannot be found. Here, the compound is soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent").
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Hot Filtration: If necessary, perform a hot gravity filtration as described in Protocol A to remove insoluble impurities.
-
Induce Crystallization: While the ethyl acetate solution is still warm, slowly add hexanes (the anti-solvent) dropwise with swirling until a persistent cloudiness appears.
-
Re-dissolution: Add a drop or two of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.[8]
-
Cooling & Collection: Allow the solution to cool slowly to room temperature, then in an ice bath, and collect the crystals by vacuum filtration as described in Protocol A.
-
Washing & Drying: Wash the crystals with a small amount of a cold ethyl acetate/hexanes mixture and dry thoroughly.
Section 4: Troubleshooting Guide
Problem: My compound has "oiled out" instead of forming crystals.
-
Causality: Oiling out occurs when the solid comes out of solution at a temperature above its melting point.[7] This is common when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities present which depress the melting point.[7][9]
-
Solution 1 (Add More Solvent): Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation temperature. Allow the solution to cool slowly again.[6][7]
-
Solution 2 (Change Solvent): If oiling persists, recover the compound by evaporating the solvent and attempt the recrystallization with a lower-boiling point solvent.[6]
-
Solution 3 (Slower Cooling): Very slow cooling can favor crystal formation over oiling. Try leaving the flask on a cooling hotplate or insulating it with glass wool.[7]
Problem: No crystals are forming, even after cooling in an ice bath.
-
Causality: The solution is likely not saturated, meaning too much solvent was added initially.[7] Alternatively, the solution may be supersaturated, a state where crystals need a nucleation site to begin growing.[5]
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[5][6] The microscopic scratches provide a surface for nucleation.
-
Solution 2 (Add a Seed Crystal): If available, add a tiny crystal of the pure compound to the solution to initiate crystallization.[6]
-
Solution 3 (Reduce Solvent Volume): If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[8] Allow it to cool again. Be careful not to evaporate too much solvent.
Section 5: Visual Workflows
The following diagrams provide logical decision-making workflows for key recrystallization processes.
Caption: Troubleshooting flowchart for common recrystallization outcomes.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
-
PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from PrepChem.com. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from LookChem.com. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H9BrO3). Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
Sources
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- 2. echemi.com [echemi.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Home Page [chem.ualberta.ca]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of Thermally Labile Keto Acids
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the significant challenges of purifying thermally labile keto acids. This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows. Keto acids, particularly α-keto acids, are notoriously unstable due to their propensity for decarboxylation and other degradation pathways, making their isolation a common bottleneck in complex syntheses. This guide synthesizes field-proven insights and foundational chemical principles to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my keto acid constantly decomposing during purification?
A: The instability of keto acids stems from the electronic relationship between the ketone and carboxylic acid functionalities. For α-keto acids, the primary degradation pathway is decarboxylation (loss of CO₂), which is often accelerated by heat. The carbonyl group acts as an electron-withdrawing group, stabilizing the transient carbanion or enolate formed upon decarboxylation.[1][2] Additionally, these molecules can be susceptible to oxidation, hydrolysis (especially if part of a larger structure like a peptide), and keto-enol tautomerism, which can lead to racemization or unwanted side reactions.[3][4][5]
Q2: What are the initial signs of product degradation to watch for?
A: Vigilance is key. Early indicators of degradation include:
-
Visual Changes: Development of a yellow or brown color in your sample, either in solution or as an isolated solid.
-
TLC/LC-MS Analysis: The appearance of new, often lower Rf (more polar) spots on a TLC plate or new peaks in an LC-MS chromatogram. A common degradation product is the corresponding aldehyde formed after decarboxylation.
-
Gas Evolution: Bubbling or effervescence observed upon gentle warming (e.g., on a rotovap) is a classic sign of decarboxylation.
-
Poor Mass Balance: Recovering significantly less material than expected after a purification step, even when accounting for typical transfer losses.
Q3: Is standard distillation a viable purification method for keto acids?
A: Generally, no. Standard distillation requires heating a compound to its boiling point, and for most keto acids, the temperature required will far exceed their decomposition threshold.[6] This makes traditional thermal distillation unsuitable.[7] While vacuum distillation reduces the boiling point, it may still be too harsh. Non-thermal separation techniques are strongly preferred.[8][9]
Q4: I tried flash chromatography on silica gel, but my recovery was terrible. What went wrong?
A: This is a very common issue. While flash chromatography is a powerful technique, standard silica gel presents two major hazards for labile keto acids:
-
Heat of Adsorption: Silica gel releases significant heat when wetted with polar solvents.[10] This localized heating on the column can be enough to trigger thermal degradation of your compound as it passes through the silica bed.
-
Acidity: Standard silica gel is acidic, which can catalyze degradation or tautomerization reactions. The Lewis acid sites on the silica surface can promote unwanted reactions.
Q5: What is the best general approach to purify a novel, thermally sensitive keto acid for the first time?
A: A conservative, multi-step approach is recommended.
-
Initial Workup: Perform aqueous extractions at low temperatures (e.g., using an ice bath) and under a neutral or slightly acidic pH to remove water-soluble impurities.
-
Solvent Removal: Concentrate your organic extracts at the lowest possible temperature using a rotary evaporator paired with a high-vacuum pump and a low-temperature water bath (0-20 °C). For extremely sensitive compounds, consider lyophilization (freeze-drying) if the compound is soluble in appropriate solvents like dioxane or tert-butanol.
-
Chromatography: Attempt low-temperature flash chromatography as the primary purification method.[11][12] If this fails, consider protecting the keto acid functionality before chromatography.
Troubleshooting Guide
Problem 1: Low or No Recovery After Silica Gel Flash Chromatography
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Thermal Decomposition | The heat generated from the solvent adsorbing onto the silica gel (heat of adsorption) is degrading the keto acid.[10] | 1. Pre-Equilibrate the Column: Flush the packed column with several column volumes of your initial mobile phase until the column returns to room temperature before loading your sample.[10] 2. Run at Low Temperature: Perform the chromatography in a cold room or using a jacketed column with a circulating chiller set to 0-4 °C. 3. Use Less Active Stationary Phase: Consider using deactivated neutral silica or an alternative stationary phase like Florisil®, alumina (neutral or basic), or C18 reversed-phase silica. |
| Irreversible Binding / On-Column Reaction | The acidic nature of silica gel can catalyze decomposition or lead to strong, irreversible adsorption of the carboxylic acid. | 1. Buffer the Mobile Phase: Add a small amount (0.1-1%) of a modifying acid like acetic or formic acid to the eluent. This protonates the silica surface silanol groups, reducing their interaction with your compound, and can improve peak shape.[13] 2. Switch to Reversed-Phase: Use C18 silica with a water/acetonitrile or water/methanol gradient. This avoids the acidity and heat of adsorption issues associated with normal phase silica. |
Problem 2: Product is Impure After Purification with New, Unidentified Spots
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Degradation During Solvent Removal | The extended time and moderate heat on a rotary evaporator, even at reduced pressure, is causing decomposition. | 1. Minimize Heat: Use a water bath temperature no higher than 20-25 °C. Ensure your vacuum pump is efficient to lower the solvent's boiling point. 2. Azeotropic Removal: Add a co-solvent like toluene to help remove residual high-boiling solvents at a lower temperature. 3. Lyophilization: If the compound is soluble in a suitable solvent (e.g., 1,4-dioxane, water, tert-butanol), freeze-drying is an excellent, heat-free method for solvent removal. |
| Instability in Solution | The purified keto acid is not stable when stored in the chromatography elution solvent or during the time it takes to analyze fractions. | 1. Immediate Analysis & Pooling: Analyze TLC or LC-MS of fractions as quickly as possible. Immediately pool the pure fractions and proceed to solvent removal. 2. pH Adjustment: If the compound is more stable at a specific pH, consider adding a volatile buffer component to your solvent system. 3. Derivatization: If the free acid is inherently unstable, convert it to a more stable ester (e.g., methyl or benzyl ester) for purification and deprotect it in a final step.[14] |
Problem 3: Keto Acid Co-elutes with a Starting Material or Impurity
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Similar Polarity | The target compound and the impurity have very similar polarities under the chosen chromatography conditions, resulting in poor separation (ΔRf < 0.1).[15] | 1. Optimize Solvent System: Systematically screen different solvent systems. For normal phase, try switching from ethyl acetate/hexane to dichloromethane/methanol or using ethers like MTBE or diethyl ether.[13] 2. Change the Stationary Phase: A switch from silica (polar) to C18 (non-polar) fundamentally changes the separation mechanism from adsorption to partitioning, which will almost certainly resolve the co-elution. 3. Use a Protecting Group: Temporarily protecting the carboxylic acid or the ketone will drastically alter the molecule's polarity, allowing for easy separation from the impurity.[16][17] |
Visualized Workflows and Data
Decision Workflow for Purification Strategy
The following diagram outlines a logical decision-making process when faced with purifying a thermally labile keto acid.
Caption: Decision workflow for purifying labile keto acids.
Primary Degradation Pathway: Decarboxylation
This diagram illustrates the thermal decarboxylation of an α-keto acid, which proceeds through an enolate-like transition state to yield an aldehyde and carbon dioxide.
Caption: Thermal decarboxylation of an α-keto acid.
Table 1: Comparison of Purification Techniques
| Technique | Suitability for Labile Keto Acids | Key Advantages | Critical Disadvantages & Mitigation |
| Standard Distillation | Unsuitable | - | High temperatures cause rapid decomposition.[6] |
| Vacuum Distillation | Rarely Suitable | Lowers boiling point. | Temperature required is often still too high.[18] |
| Crystallization | Highly Suitable | Can yield very pure material; non-destructive. | Compound must be a solid; finding a suitable solvent system can be difficult. |
| Standard Flash Chromatography | High Risk | Fast and widely available. | Heat of adsorption and silica acidity cause degradation.[10] Mitigation: Pre-equilibrate column, use buffered eluent. |
| Low-Temp Chromatography | Highly Suitable | Minimizes thermal degradation.[11][12][19] | Requires specialized equipment (jacketed column, chiller). |
| Reversed-Phase (C18) HPLC | Highly Suitable | Excellent resolution; avoids silica acidity and heat issues. | Lower loading capacity than flash; requires removal of aqueous solvents. |
| Lyophilization (Freeze-Drying) | Highly Suitable (for solvent removal) | Removes solvent without any heat. | Slow process; compound must be soluble in solvents with high freezing points (e.g., H₂O, dioxane). |
Experimental Protocols
Protocol 1: Low-Temperature Flash Column Chromatography
This protocol is designed to minimize thermal stress on the analyte during purification.
Equipment:
-
Jacketed chromatography column
-
Refrigerated circulating bath (chiller)
-
Flash chromatography system or pressurized air source
-
Fraction collector
Procedure:
-
System Setup: Connect the jacketed column to the chiller and set the temperature to 0 °C. Allow the system to equilibrate for at least 30 minutes.
-
Column Packing: Dry-pack the column with silica gel.
-
Column Equilibration (CRITICAL): Begin flowing the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc) through the column. Continue flowing solvent for at least 5-7 column volumes, or until the solvent exiting the column is at the target temperature (0 °C). This removes the heat of adsorption before the sample is loaded.[10]
-
Sample Loading: Dissolve your crude keto acid in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel (do this quickly and without heat) and loading the dry powder onto the top of the column.
-
Elution: Run the gradient as you would for a standard flash column. Maintain a consistent flow rate (a linear flow of ~2 inches/minute is a good starting point).[13]
-
Fraction Collection & Analysis: Collect fractions and analyze immediately by TLC or LC-MS to identify the pure product.
-
Solvent Removal: Pool the pure fractions and remove the solvent on a rotary evaporator with the water bath set to ≤20 °C.
Protocol 2: Protection of α-Keto Acid as a Cyclic Nitrone
This strategy masks the reactive keto acid functionality, allowing for robust purification of a stable intermediate.[16]
Materials:
-
Crude α-keto acid
-
An oxime (e.g., cyclohexanone oxime)
-
Appropriate solvent (e.g., methanol or ethanol)
-
Zinc dust (for deprotection)
-
Ammonium chloride solution (for deprotection)
Procedure:
-
Protection (Annulation):
-
Dissolve the crude α-keto acid in methanol.
-
Add 1.1 equivalents of the chosen oxime (e.g., cyclohexanone oxime).
-
Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure. The resulting cyclic nitrone is typically much more stable than the parent keto acid.
-
-
Purification:
-
Purify the crude nitrone using standard flash column chromatography on silica gel. This derivative is not thermally sensitive and does not have a free carboxylic acid, making it behave well on silica.
-
Collect and combine the pure fractions and remove the solvent.
-
-
Deprotection:
-
Dissolve the purified nitrone in a solvent mixture such as tetrahydrofuran/saturated aqueous NH₄Cl.
-
Add an excess of activated zinc dust portion-wise while stirring vigorously.
-
Monitor the reaction by TLC or LC-MS. The deprotection is typically rapid.
-
Once complete, filter off the zinc solids through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).
-
Perform an aqueous workup to separate the product into the organic layer.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and carefully remove the solvent at low temperature to yield the purified α-keto acid.
-
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]
- Method for purification of ketones. (n.d.). Google Patents.
-
Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Retrieved from [Link]
-
Purification and characterization of two alpha-keto ester reductases from Streptomyces thermocyaneoviolaceus IFO 14271. (n.d.). PubMed. Retrieved from [Link]
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Alternatives to Traditional Thermal Distillation. (2013). ScholarBlogs. Retrieved from [Link]
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Studies on the synthesis and stability of α-ketoacyl peptides. (2020). National Institutes of Health. Retrieved from [Link]
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Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Biochemistry, Ketogenesis. (2023). National Institutes of Health. Retrieved from [Link]
-
Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for purifying an alpha-keto ester. (n.d.). Google Patents.
-
Low-Temperature, Normal-Phase HPLC for Separation of Thermally Labile Species. (n.d.). Oxford Academic. Retrieved from [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2014). ResearchGate. Retrieved from [Link]
-
Separation of Labile Terpenoids by Low Temperature HPLC. (1986). Taylor & Francis Online. Retrieved from [Link]
-
Taking the heat off distillation. (n.d.). C&EN Global Enterprise. Retrieved from [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Retrieved from [Link]
-
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Degradation of amino acids. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Carboxylic Acid Protecting Groups. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Advances and challenges in the treatment of branched-chain amino/keto acid metabolic defects. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Amino Acid Degradation. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
- Distillation of heat sensitive compounds. (n.d.). Google Patents.
-
Protecting Groups. (2017). Lokey Lab Protocols - Wikidot. Retrieved from [Link]
-
Running a flash column. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Low-Temperature High-Performance Liquid Chromatography for Separation of Thermally Labile Species. (1984). Taylor & Francis Group. Retrieved from [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.). PubMed. Retrieved from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). aic-gpro.com. Retrieved from [Link]
-
Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). MDPI. Retrieved from [Link]
-
Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. (n.d.). OMICS International. Retrieved from [Link]
-
Why does my silica flash chromatography column get hot? (2023). Biotage. Retrieved from [Link]
-
Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. (2021). MDPI. Retrieved from [Link]
-
Measurement of Alpha-Keto Acids in Plasma Using an Amino Acid Analyzer. (n.d.). PubMed. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester. Retrieved from [Link]
-
Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. (n.d.). PubMed. Retrieved from [Link]
-
Amino Acid Oxidation Pathways (Part 6 of 10) - Amino Acids Degraded to α-Ketoglutarate (α-KG). (2016). YouTube. Retrieved from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Omizzur. Retrieved from [Link]
-
22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Ketone Formation From Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids. (2017). PubMed. Retrieved from [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. (n.d.). MDPI. Retrieved from [Link]
-
Robust Synthesis of Prebiotic Precursors in Drying Reactions of Amino Acids and Keto Acids. (n.d.). Wiley Online Library. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-Aryl-4-Oxobutanoic Acids - Troubleshooting and Byproduct Removal
Welcome to the technical support center for the synthesis of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for identifying and removing byproducts encountered during this common synthetic transformation. The synthesis, typically achieved through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, is a cornerstone reaction in organic chemistry, yet it is not without its challenges. This document will address specific issues in a question-and-answer format, drawing upon established chemical principles and field-proven insights to ensure the successful synthesis and purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of benzene with succinic anhydride is resulting in a low yield. What are the likely causes?
Low yields in this reaction can often be attributed to several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including freshly opened or purified reagents and properly dried glassware.[1][2]
-
Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3] Consequently, if your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated, hindering the electrophilic attack by the acylium ion.[1][2]
-
Insufficient Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, rendering it inactive.[2][4]
-
Suboptimal Temperature: The reaction temperature is a crucial parameter. While some reactions proceed efficiently at room temperature, others may necessitate heating to overcome the activation energy barrier. Conversely, excessively high temperatures can promote side reactions and lead to product decomposition.[1][2]
Q2: I am observing the formation of a significant amount of an unexpected byproduct. What could it be and how can I prevent it?
The most common byproduct in the synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation is a result of polyacylation , where more than one acyl group is added to the aromatic ring. However, the acylation reaction itself deactivates the aromatic ring, making a second acylation less likely than in Friedel-Crafts alkylation.[5][6]
Another potential issue, especially with highly activated aromatic rings, is the formation of regioisomers. For instance, in the acylation of toluene, substitution can occur at the ortho, meta, or para positions. To favor the desired isomer, consider the following:
-
Steric Hindrance: The bulkier acyl group will preferentially add to the less sterically hindered position, often favoring the para product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
A troubleshooting workflow for byproduct formation is illustrated below:
Caption: Troubleshooting workflow for byproduct formation.
Q3: My aromatic starting material is a phenol. What special precautions should I be aware of?
Phenols present a unique challenge for Friedel-Crafts acylation. The hydroxyl group is a strong activating group, which can lead to multiple acylations.[1] Furthermore, the Lewis acid can coordinate with the hydroxyl group. To address these issues, a common strategy is to protect the hydroxyl group, for example, as an ester, before carrying out the acylation. The protecting group can then be removed in a subsequent step to yield the desired hydroxyarylketone.[1]
An alternative is to favor the Fries rearrangement , where an initially formed O-acylated product rearranges to the C-acylated product under the reaction conditions.[2]
Q4: How can I effectively remove unreacted succinic anhydride and other water-soluble impurities from my crude product?
A simple and effective method for removing acidic impurities like unreacted succinic anhydride and purifying the desired 4-aryl-4-oxobutanoic acid is through an acid-base extraction . A typical workflow is as follows:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a basic aqueous solution, such as 5% w/v sodium bicarbonate solution.[7] The acidic 4-aryl-4-oxobutanoic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a dilute acid, such as hydrochloric acid, to precipitate the purified 4-aryl-4-oxobutanoic acid.[7]
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
Caption: General workflow for purification by acid-base extraction.
Troubleshooting Guide
The following table provides a summary of common issues, their potential causes, and suggested solutions.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (moisture contamination).[1][2] | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[1][2] |
| Deactivated aromatic substrate.[1][2] | Consider using a more activated aromatic starting material if possible. | |
| Insufficient amount of Lewis acid catalyst.[2][4] | Use at least a stoichiometric amount of the Lewis acid. | |
| Reaction temperature is too low.[1] | Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Formation of Multiple Products (Isomers) | Non-selective reaction conditions. | Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product.[2] |
| Highly activated aromatic substrate. | Consider using a milder Lewis acid catalyst. | |
| Product is an Oily Substance, Not a Solid | Presence of impurities. | Purify the crude product using recrystallization or column chromatography.[8] |
| The product itself may have a low melting point. | Confirm the identity and purity of the product using analytical techniques (NMR, MS). | |
| Difficulty in Removing Aluminum Salts During Workup | Incomplete hydrolysis of the aluminum complex. | Ensure thorough mixing during the addition of water/acid in the workup step. |
| Formation of insoluble aluminum hydroxides. | Add the reaction mixture to ice and concentrated HCl to keep the aluminum salts in solution.[3] |
Experimental Protocols
General Protocol for the Synthesis of 4-Phenyl-4-oxobutanoic Acid
This protocol describes the synthesis of 4-phenyl-4-oxobutanoic acid (also known as β-benzoylpropionic acid) using benzene as both the reactant and the solvent.[3]
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (powdered)
-
Dry, thiophene-free benzene
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, combine succinic anhydride (0.68 mole) and dry benzene (4.5 moles).[3]
-
With stirring, add powdered anhydrous aluminum chloride (1.5 moles) in one portion. An exothermic reaction will occur with the evolution of hydrogen chloride gas.[3]
-
Heat the mixture to reflux for 30 minutes with continuous stirring.[3]
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly add water (300 mL) through a dropping funnel.
-
Remove the excess benzene by steam distillation.[3]
-
The crude product can then be purified by recrystallization from water or by the acid-base extraction method described in Q4.
Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the 4-aryl-4-oxobutanoic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include water, ethanol, or mixtures of solvents.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.[8]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Dry the purified crystals under vacuum.[8]
References
-
Friedel–Crafts reaction - Wikipedia. Available from: [Link]
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. Available from: [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. Available from: [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Available from: [Link]
-
[FREE] Succinic anhydride, whose structure is shown, is a cyclic anhydride often used in Friedel-Crafts - brainly.com. Available from: [Link]
-
4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Available from: [Link]
-
Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid - PrepChem.com. Available from: [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Available from: [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available from: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available from: [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available from: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]
-
friedel-crafts acylation of benzene. Available from: [Link]
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. Available from: [Link]
- US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents.
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Improving the regioselectivity of Friedel-Crafts acylation on substituted benzenes
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in their acylation reactions on substituted aromatic compounds. Here, we move beyond basic principles to address specific, practical issues you might face in the lab, providing troubleshooting advice and field-proven insights to help you optimize your synthetic outcomes.
Section 1: Understanding the Fundamentals of Regioselectivity
Before troubleshooting, a firm grasp of the core principles governing regioselectivity in electrophilic aromatic substitution (EAS) is essential. The substituent already present on the benzene ring dictates the position of the incoming acyl group.[1][2]
-
Activating vs. Deactivating Groups: Electron-donating groups (EDGs) like -OCH₃, -CH₃, and -NH₂ activate the ring, making it more nucleophilic and accelerating the reaction.[2][3] Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -C(O)R deactivate the ring, making it less reactive.[1][2][4]
-
Directing Effects:
-
Ortho, Para-Directors: All activating groups and weakly deactivating halogens direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves.[1][5] This is because they can stabilize the carbocation intermediate (the sigma complex) through resonance or inductive effects.[5]
-
Meta-Directors: Moderately and strongly deactivating groups direct the incoming electrophile to the meta position.[1][5][6] This is not because they activate the meta position, but because they deactivate the ortho and para positions to a greater extent.[6]
-
The interplay of these electronic effects is the primary determinant of your product distribution. However, as we will explore, other factors like sterics, catalyst choice, and reaction conditions can be manipulated to control the outcome.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during Friedel-Crafts acylation.
Issue 1: Poor Regioselectivity - My reaction yields a mixture of ortho and para isomers. How can I favor the para product?
This is one of the most frequent challenges, especially with ortho, para-directing groups. While electronic effects make both positions accessible, the para isomer is often the desired product due to its symmetry and to avoid steric clash in subsequent synthetic steps.
Answer:
Favoring the para product involves leveraging steric hindrance to your advantage. The ortho positions are sterically more crowded than the para position. By increasing the steric bulk of either the electrophile-catalyst complex or the substrate, you can physically block the ortho positions, making the para position the more accessible site for acylation.
Troubleshooting Strategies:
-
Increase the Steric Bulk of the Acylating Agent: While not always possible if a specific acyl group is required, using a bulkier acylating agent can disfavor ortho substitution.
-
Use a Bulky Lewis Acid Catalyst: A larger Lewis acid can form a sterically demanding complex with the acylating agent, which will preferentially attack the less hindered para position.[7] For example, switching from AlCl₃ to a bulkier catalyst like ZnCl₂ or certain zeolites can increase para-selectivity.[8]
-
Lower the Reaction Temperature: At lower temperatures, the reaction is under kinetic control. The transition state leading to the sterically less hindered para product often has a lower activation energy, thus favoring its formation.[9][10] Conversely, higher temperatures can sometimes favor the thermodynamically more stable ortho product (if it can form a stable chelate with the catalyst), so reducing heat is a key strategy for para-selectivity.[9]
-
Solvent Choice: The polarity of the solvent can influence the product ratio.[11] In some cases, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can favor one isomer, while more polar solvents like nitrobenzene may favor another.[7][11] This is often system-dependent and requires empirical testing.
Issue 2: No Reaction - I'm trying to acylate a deactivated ring (e.g., nitrobenzene) and I'm getting no product.
Answer:
This is an inherent limitation of the Friedel-Crafts reaction. Strongly and moderately deactivated aromatic rings are too electron-poor to act as effective nucleophiles for the acylium ion electrophile.[4][12][13] The presence of groups like -NO₂, -SO₃H, -CN, or multiple halogens effectively shuts down the reaction under standard conditions.
Troubleshooting Strategies:
-
Confirm Ring Activity: First, verify that your substrate is not strongly deactivated. If it contains a potent EWG, a standard Friedel-Crafts acylation is unlikely to succeed.[4]
-
Use Harsher Conditions (with caution): In some borderline cases (e.g., halobenzenes), increasing the temperature or using a more potent Lewis acid system might force the reaction. However, this often leads to side reactions and decomposition.
-
Alternative Synthetic Routes: For strongly deactivated rings, it is almost always better to change your synthetic strategy. Consider one of the following approaches:
-
"Acylate First, Then Add the Deactivating Group": If possible, perform the Friedel-Crafts acylation on an activated or neutral ring first, then introduce the deactivating group in a subsequent step. The acyl group itself is deactivating, which conveniently prevents polyacylation.[14][15][16]
-
Nucleophilic Aromatic Substitution (SNAAr): If the ring is sufficiently electron-poor and has a suitable leaving group, an SNAAr reaction might be a viable alternative for introducing a side chain.
-
Issue 3: Unexpected Product - I tried to acylate a phenol or aniline and got a mess, or an ester/amide instead of a ketone.
Answer:
Phenols (-OH) and anilines (-NH₂) are highly activated substrates, but they react problematically in Friedel-Crafts acylations. The lone pairs on the oxygen or nitrogen atoms are strongly Lewis basic and will react with the Lewis acid catalyst (e.g., AlCl₃).[12][17] This coordination deactivates the ring by placing a positive charge adjacent to it, preventing the desired C-acylation (ring attack).[12][17] Instead, O-acylation (on the hydroxyl group) or N-acylation (on the amino group) occurs first, forming an ester or amide.[18]
Troubleshooting Strategies:
-
Protecting Groups: The standard solution is to protect the -OH or -NH₂ group before acylation. This is not a viable strategy for this specific reaction, as the protecting group would need to be removed under conditions that might affect the newly introduced acyl group.
-
Use the Fries Rearrangement: The most effective method is a two-step process involving the Fries Rearrangement .[9][19]
-
Step 1: O-Acylation: First, intentionally form the phenolic ester by reacting the phenol with an acyl chloride, typically under basic conditions (like with pyridine) without a Lewis acid.[18]
-
Step 2: Fries Rearrangement: Treat the isolated phenolic ester with a Lewis acid (like AlCl₃). This will catalyze the rearrangement of the acyl group from the oxygen onto the aromatic ring, typically yielding a mixture of ortho and para hydroxyarylketones.[9][10] The regioselectivity of the rearrangement can often be controlled by temperature: lower temperatures favor the para product, while higher temperatures favor the ortho product.[10]
-
Issue 4: Catalyst Problems - My Lewis acid (AlCl₃) is causing side reactions or is difficult to handle.
Answer:
Aluminum trichloride (AlCl₃) is a powerful but often aggressive Lewis acid. It is extremely sensitive to moisture, which deactivates it, and can catalyze undesired side reactions.[4] Furthermore, the ketone product complexes with AlCl₃, meaning stoichiometric or even excess amounts of the "catalyst" are required, which complicates workup and generates significant waste.[15]
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: This is critical. All glassware must be oven-dried, and all solvents and reagents must be anhydrous. Any moisture will quench the AlCl₃.[4]
-
Consider Milder or Alternative Catalysts: Many modern methods aim to replace AlCl₃ with more environmentally benign or reusable catalysts.[20]
-
Other Lewis Acids: Iron(III) chloride (FeCl₃) is a common, slightly milder alternative.[21] Zinc chloride (ZnCl₂), indium triflate, and bismuth triflate are also used.[9]
-
Solid Acid Catalysts: Zeolites are shape-selective, reusable catalysts that can enhance para-selectivity and simplify workup.[8]
-
Brønsted Acids: Strong protonic acids like trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid can catalyze acylations, sometimes with improved selectivity.[18][22]
-
Deep Eutectic Solvents (DES): Some formulations, like [CholineCl][ZnCl₂]₃, can act as both the solvent and the catalyst, offering a greener alternative.[20][23]
-
Section 3: Data & Protocols
Table 1: Typical Isomer Distribution in Friedel-Crafts Acylation
The following table provides an approximate guide to the product distribution for the acetylation of common monosubstituted benzenes. Actual results will vary with specific conditions.
| Substrate | Substituent Type | Directing Effect | Major Product(s) | Typical Para:Ortho Ratio |
| Toluene (-CH₃) | Weakly Activating | Ortho, Para | 4-Methylacetophenone | >95 : <5[24][25][26] |
| Anisole (-OCH₃) | Strongly Activating | Ortho, Para | 4-Methoxyacetophenone | ~90 : 10[27] |
| Chlorobenzene (-Cl) | Weakly Deactivating | Ortho, Para | 4-Chloroacetophenone | High (para favored)[5] |
Note: For toluene and anisole, the strong preference for the para isomer is largely due to the steric hindrance at the ortho position from the substituent and the acylium complex.[25][26]
Experimental Protocol: Regioselective Acylation of Anisole to 4-Methoxyacetophenone
This protocol is a representative example designed to maximize the yield of the para-isomer.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles. Acetyl chloride and aluminum chloride are corrosive and react with moisture.[28] Dichloromethane is a volatile solvent.[28]
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Hydrochloric acid (conc.)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
Procedure:
-
Setup: Assemble a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Attach a reflux condenser fitted with a drying tube.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (1.2 equivalents). Cool the resulting suspension in an ice bath to 0 °C with stirring.
-
Acyl Chloride Addition: In the addition funnel, combine anisole (1.0 equivalent) with anhydrous dichloromethane (20 mL). Add this solution dropwise to the cold, stirring AlCl₃ suspension over 20-30 minutes.
-
Electrophile Formation: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the consumption of the starting material (anisole).
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (approx. 50 mL). This will hydrolyze the aluminum complexes. Caution: This is an exothermic process and may release HCl gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) using a rotary evaporator.
-
Purification: The crude product, primarily 4-methoxyacetophenone, can be purified by recrystallization or column chromatography if necessary.
Section 4: Visualizing Mechanisms and Workflows
Diagram 1: General Mechanism & Regioselectivity
Caption: Mechanism of Friedel-Crafts acylation on a substituted ring.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for improving para-selectivity.
References
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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JoVE. (2025). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Saadia, Z., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Aribert, N., et al. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
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All about chemistry. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Murashige, S., et al. (2011). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. ResearchGate. Retrieved from [Link]
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Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]
- Olah, G., Olah, J. A., & Ohyama, T. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. CoLab.
-
Olah, G., Olah, J. A., & Ohyama, T. (1976). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Ji, Y., et al. (2008). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2021). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
-
Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chem Survival. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Retrieved from [Link]
-
askIITians. (2021). More than one equivalent of AlCl3 is used in Friedel Crafts acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
De Luca, L., et al. (2001). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters. Retrieved from [Link]
-
Chem Player. (2020). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. Retrieved from [Link]
-
Zhang, X., et al. (2022). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Olah, G. A., et al. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society. Retrieved from [Link]
-
Hashimoto, T., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Retrieved from [Link]
-
Eaton, B., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
-
Iaroshenko, V. O. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]
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Optimizing reaction temperature for Friedel-Crafts acylation to improve yield
Welcome to the technical support center for Friedel-Crafts acylation. As researchers, scientists, and drug development professionals, we understand that achieving high yield and purity in synthesis is paramount. The Friedel-Crafts acylation is a cornerstone of C-C bond formation, but its success is exquisitely sensitive to reaction parameters, especially temperature. An improperly controlled temperature can lead to a cascade of issues, from stalled reactions to a complex mixture of unwanted by-products.
This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific, common problems encountered during Friedel-Crafts acylation, with a focus on temperature as the root cause and solution.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What's the first temperature-related parameter I should check?
Answer:
A low or non-existent yield is frequently traced back to a sub-optimal reaction temperature, which can manifest in two primary ways:
-
The Temperature is Too Low: Friedel-Crafts acylation, like most reactions, has a specific activation energy barrier that must be overcome. If the reaction temperature is too low, the system may not have sufficient kinetic energy to initiate the reaction, resulting in the recovery of unreacted starting materials.[1] While some highly activated aromatic systems react readily even at 0°C or room temperature, many require heating to proceed at a practical rate.[2][3][4]
-
The Temperature is Too High: Conversely, an excessively high temperature can be detrimental, leading to the decomposition of starting materials, the acylating agent, the Lewis acid catalyst, or even the desired product.[2][4][5] This is particularly true for sensitive substrates. Furthermore, at elevated temperatures, side reactions can begin to dominate, consuming reagents and lowering the yield of the target molecule.
Troubleshooting Steps:
-
Initial Temperature Check: A common and safe starting point for many acylations is to combine the reagents at a low temperature (e.g., 0°C) to control the initial exothermic reaction, and then allow the mixture to slowly warm to room temperature while monitoring progress via Thin Layer Chromatography (TLC).[1][6]
-
Systematic Optimization: If the reaction is slow or stalled at room temperature, a systematic temperature increase is warranted. Set up small-scale parallel reactions and run them at defined, elevated temperatures (e.g., 40°C, 60°C, and the boiling point of the solvent). This empirical approach is the most reliable way to identify the optimal temperature for your specific system.
-
Monitor for Decomposition: When heating, use TLC to monitor not only the formation of the product but also the appearance of new, unidentified spots, which could indicate decomposition or by-product formation.
Q2: I've formed a product, but it's a mixture of isomers. How can temperature control help improve regioselectivity?
Answer:
Temperature is a critical tool for controlling regioselectivity in substrates where acylation can occur at multiple positions. This is a classic case of kinetic versus thermodynamic control.
-
Kinetic Product: Formed faster at lower temperatures. This isomer arises from the reaction pathway with the lowest activation energy.
-
Thermodynamic Product: Formed at higher temperatures. This is the most stable isomer. Given enough energy (i.e., higher temperature), the initially formed kinetic product can revert to the starting materials or rearrange to form the more stable thermodynamic product.[5]
A prime example is the acylation of 2-methoxynaphthalene.[5]
-
At lower temperatures , acylation preferentially occurs at the C1 position, yielding the kinetic product, 1-acetyl-2-methoxynaphthalene.
-
At higher temperatures (e.g., above 100°C), the reaction favors acylation at the C6 position, yielding the more stable thermodynamic product, 2-acetyl-6-methoxynaphthalene. The initially formed 1-isomer can rearrange to the 6-isomer at these elevated temperatures.[5]
Troubleshooting Steps:
-
Identify Your Target: Determine whether the desired isomer is the kinetic or thermodynamic product. Authoritative sources or computational chemistry can often provide this information.
-
For the Kinetic Product: Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. This may require extended reaction times.
-
For the Thermodynamic Product: The reaction will require heating. The optimal temperature is one that allows for the equilibration to the more stable isomer without causing decomposition. An optimization screen is highly recommended.
Q3: My reaction is messy, with significant by-product formation and a low yield of the desired mono-acylated product. Could the temperature be too high?
Answer:
Yes, an excessively high temperature is a very common cause of messy reactions and the formation of multiple by-products.
The introduction of an acyl group onto an aromatic ring deactivates it towards further electrophilic substitution.[2][4] This is why Friedel-Crafts acylation is generally less prone to poly-substitution than Friedel-Crafts alkylation. However, this deactivation is not absolute. If the starting aromatic ring is highly activated (e.g., phenols, anisoles) and the temperature is too high, the reaction can have enough energy to overcome the deactivation barrier and add a second acyl group, leading to di-acylation.[2][4]
Troubleshooting Flowchart:
Below is a decision-making workflow for troubleshooting common temperature-related issues in Friedel-Crafts acylation.
Caption: Troubleshooting workflow for yield and purity issues.
Frequently Asked Questions (FAQs)
Q: What factors influence the "optimal" temperature for a Friedel-Crafts acylation?
A: The optimal temperature is not a single value but a range that depends on a balance of several factors:
-
Substrate Reactivity: Highly activated aromatic rings (e.g., anisole, toluene) can often be acylated at lower temperatures, while deactivated rings require more thermal energy.[2][3]
-
Lewis Acid Catalyst: The activity of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) is temperature-dependent. Stronger Lewis acids may allow for lower reaction temperatures.
-
Solvent: The solvent's boiling point defines the maximum achievable temperature at atmospheric pressure. Furthermore, solvent polarity can influence the reaction mechanism and product distribution, thereby affecting the optimal temperature for selectivity.[7][8]
-
Desired Product: As discussed, the synthesis of a kinetic product requires lower temperatures, while a thermodynamic product requires higher temperatures.[5]
Q: How does temperature relate to the choice of solvent?
A: The solvent plays a crucial role in temperature management. Inert solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide are commonly used.[8][9] The boiling point of the chosen solvent sets the upper limit for the reaction temperature under reflux conditions. For example, running a reaction in DCM (b.p. ~40°C) imposes a much lower temperature ceiling than running it in DCE (b.p. ~83°C). This choice must be made consciously; if a reaction requires temperatures above 40°C to proceed, DCM is an unsuitable solvent.
Temperature Effects on Yield & Selectivity: A Case Study
The following table summarizes literature data on the effect of temperature and solvent on the monoacetylation of 3,3'-dimethylbiphenyl, illustrating the interplay between these crucial parameters.
| Solvent | Temperature (°C) | Yield of 4-acetyl-3,3'-dimethylbiphenyl (%) | Reference |
| Carbon Disulfide (CS₂) | 0 | 90 | [8] |
| Carbon Disulfide (CS₂) | 45 | 86 | [8] |
| 1,2-Dichloroethane (DCE) | 0 | 85 | [8] |
| Nitrobenzene | 0 | 75 | [8] |
| Nitrobenzene | 45 | 67 | [8] |
Data synthesized from literature reports.[8] Yields are approximate and serve for comparative purposes.
This data shows that for this particular substrate, lower temperatures in a non-polar solvent like CS₂ favor the highest yield. Increasing the temperature or using a more polar solvent like nitrobenzene leads to a decrease in yield.
Experimental Protocols
General Protocol for Temperature Optimization of a Friedel-Crafts Acylation
This procedure provides a framework for determining the optimal reaction temperature for a given substrate and acylating agent. Caution: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Lewis acids like AlCl₃ are highly moisture-sensitive and react violently with water.[1][2] Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Aromatic Substrate (1.0 equivalent)
-
Acyl Chloride or Anhydride (1.1 equivalents)
-
Anhydrous Lewis Acid (e.g., AlCl₃, 1.1 - 1.2 equivalents)
-
Anhydrous Inert Solvent (e.g., DCM, DCE)
-
Reaction flasks, magnetic stir bars, dropping funnel, condenser
-
Ice-water bath, heating mantle with temperature controller
-
TLC plates and appropriate eluent system
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel under an inert atmosphere, suspend the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq.) in the anhydrous solvent.
-
Initial Cooling: Cool the suspension to 0°C using an ice-water bath.[6]
-
Reagent Addition:
-
Dissolve the acylating agent (1.1 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add it dropwise to the stirred Lewis acid suspension, maintaining the temperature at 0°C.
-
Next, dissolve the aromatic substrate (1.0 eq.) in anhydrous solvent and add it dropwise to the reaction mixture, again keeping the temperature below 10°C.[1]
-
-
Temperature Screening:
-
Flask 1 (Control): After addition is complete, remove the ice bath and allow the reaction to stir at room temperature (~20-25°C).
-
Flask 2 (Heated): Set up identical parallel reactions. After addition at 0°C, warm the flask to a target temperature (e.g., 40°C) using a controlled heating mantle.
-
Flask 3 (Reflux): Set up a third reaction. After addition, heat the mixture to reflux.
-
-
Monitoring: Monitor the progress of all three reactions every 30-60 minutes by taking small aliquots, quenching them carefully in ice-cold dilute HCl, extracting with a small amount of ethyl acetate, and analyzing the organic layer by TLC.
-
Analysis: Compare the TLC plates from each reaction over time. The optimal temperature will be the one that provides the fastest conversion to the desired product with the minimal formation of by-products.
-
Workup: Once the reaction is deemed complete (by TLC, showing consumption of starting material), carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[1] Proceed with standard aqueous workup, extraction, drying, and purification.
Visualizing Temperature's Influence
The diagram below illustrates the relationship between reaction temperature and the formation of kinetic, thermodynamic, and decomposition products.
Caption: Temperature dictates the reaction pathway and product distribution.
References
-
ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
YouTube. (2023). Friedel Crafts Alkylation and Acylation: Reaction | Mechanism | Exception. Retrieved from [Link]
-
ACS Publications. (n.d.). Friedel-Crafts reactions in ambient-temperature molten salts. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Retrieved from [Link]
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Quenching procedures for Friedel-Crafts reactions to maximize product recovery
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the critical quenching and workup stages of this powerful C-C bond-forming reaction. Our goal is to help you maximize product recovery and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a "quench" step necessary after my Friedel-Crafts reaction?
The quenching process is a critical step to both stop the reaction and liberate your product. In Friedel-Crafts acylations, the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) forms a stable complex with the newly formed ketone product.[1][2] This complex is often irreversible under the reaction conditions, meaning a stoichiometric amount of the catalyst is required.[1][2] The quench, typically involving the addition of water or dilute acid, is essential to decompose this complex and release the desired ketone.[1][3] Additionally, quenching deactivates any unreacted acylating agent and the Lewis acid catalyst itself.[4]
Q2: What is the best quenching agent to use? I've seen protocols using ice, water, and dilute acid.
The choice of quenching agent depends on the scale of your reaction and the stability of your product. Here's a breakdown of common choices:
| Quenching Agent | Advantages | Disadvantages | Best For |
| Ice/Water | Readily available, effective at controlling exotherm.[4] | Can lead to the formation of insoluble aluminum hydroxides, which may cause emulsions during extraction.[5] The reaction with AlCl₃ is highly exothermic and can be violent if water is added too quickly.[4][6] | Small-scale reactions where the exotherm is manageable. |
| Dilute Acid (e.g., HCl) | Helps to keep aluminum salts dissolved in the aqueous layer as soluble aluminum species, preventing the formation of emulsions.[5][7] | The quenching process is still highly exothermic.[8] Can be problematic for acid-sensitive functional groups on the product. | Most general applications, especially when emulsions are a known issue. Pouring the reaction mixture into an ice/acid slurry is a common and effective method.[5][8] |
| Weak Base (e.g., NaHCO₃) | Used during the workup (after the initial quench) to neutralize excess acid.[3][9] | Not suitable for the initial quench of the AlCl₃ complex. | A secondary washing step after the primary acidic quench and separation.[3][9] |
A widely recommended and robust method is to slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5][8] This approach effectively manages the exotherm while ensuring the aluminum salts remain in solution.[5]
Troubleshooting Guide
Problem 1: I've formed a thick, unmanageable emulsion during the workup.
Cause: This is a frequent issue in Friedel-Crafts workups and is often caused by the precipitation of aluminum hydroxides when quenching with water alone.[5][7] These fine, gelatinous solids stabilize the interface between the organic and aqueous layers, preventing clean separation.
Solutions:
-
Acidic Quench: The most effective preventative measure is to quench the reaction mixture in a dilute acid solution (like HCl) as described above. This keeps the aluminum salts soluble in the aqueous phase.[5][7]
-
Breaking an Existing Emulsion:
-
Add more acid: If you've already formed an emulsion, adding more dilute HCl to the separatory funnel can help dissolve the aluminum hydroxides.
-
Heat: Gently warming the mixture can sometimes help break up the emulsion, though this should be done with caution, especially with volatile organic solvents.[7]
-
Salting out: Adding a saturated solution of sodium chloride (brine) can increase the polarity of the aqueous layer, which can help to force the separation of the layers.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to remove the solid precipitates that are stabilizing the emulsion.
-
Problem 2: My product yield is very low, even though TLC analysis of the crude reaction mixture showed good conversion.
Cause: Low yields after a successful reaction often point to issues during the workup and purification stages.[2] Several factors could be at play:
-
Incomplete Quenching: If the product-catalyst complex is not fully hydrolyzed, your product will remain in the aqueous layer or at the interface, leading to significant loss.[2]
-
Product Insolubility: In some cases, the product itself might be insoluble and precipitate out during the workup, getting lost during transfers and extractions.[10]
-
Loss during Extraction: Insufficient extraction from the aqueous layer can also lead to lower yields.
Solutions:
-
Ensure Complete Decomplexation: When quenching, allow the mixture to stir for a sufficient amount of time (e.g., 15-30 minutes) to ensure the aluminum-ketone complex is fully broken. The disappearance of the typical orange/red color of the reaction mixture is often an indicator of a complete quench.[3]
-
Back-Extraction: Always perform multiple extractions of the aqueous layer with your organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of your product.[3]
-
Check pH: After an acidic quench, ensure subsequent washes with a weak base (like sodium bicarbonate) are done carefully to avoid product degradation if it is base-sensitive. The bicarbonate wash is intended to remove any remaining acid.[9]
Problem 3: The quenching of my reaction was extremely violent and boiled my solvent.
Cause: The reaction between aluminum chloride and water is extremely exothermic.[3][4][6] Adding water or an aqueous solution directly to the reaction flask can generate a large amount of heat very quickly, leading to the boiling of low-boiling solvents like dichloromethane.[3] This can result in loss of product and is a significant safety hazard.[8]
Solutions:
-
Correct Quenching Order: Always add the reaction mixture slowly to the quenching solution (e.g., ice/acid slurry).[6] Never add the quenching solution to the reaction mixture.
-
Efficient Cooling and Stirring: Perform the quench in a beaker or flask that is large enough to contain any potential splashing and is being efficiently cooled in an ice bath. Vigorous stirring is crucial to dissipate the heat as it is generated.[8]
Experimental Protocols & Visual Guides
Recommended General Quenching Protocol
This protocol is a general guideline and may need to be adapted based on the specifics of your reaction.
-
Prepare the Quenching Beaker: In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. A common ratio is approximately 25g of ice and 15 mL of concentrated HCl for a 0.05 mol scale reaction.[11]
-
Cool the Reaction Mixture: Once your reaction is complete, cool the reaction flask in an ice bath to 0-5 °C.[5]
-
Slow Addition: With vigorous stirring, slowly and carefully pour the cooled reaction mixture into the prepared ice/acid slurry.[5][8][11] The rate of addition should be controlled to manage the exotherm.
-
Stir: Allow the quenched mixture to stir until all the ice has melted and the mixture has reached room temperature. This ensures the complete decomposition of the aluminum-product complex.
-
Proceed to Extraction: Transfer the mixture to a separatory funnel for extraction with an appropriate organic solvent.[3][11]
Workflow for Troubleshooting Workup Issues
Caption: Troubleshooting workflow for Friedel-Crafts workup.
References
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020-10-20). Retrieved from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Experiment 14: Friedel-Crafts Acylation - YouTube. (2011-08-02). Retrieved from [Link]
-
What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? - Quora. (2015-03-29). Retrieved from [Link]
-
What is the role of anhydrous aluminum chloride in a friedel craft reaction? - Quora. (2017-12-05). Retrieved from [Link]
-
Friedel-Crafts Acylation | Chem-Station Int. Ed. (2014-04-14). Retrieved from [Link]
-
Friedel-Crafts - Acylation - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons - YouTube. (2021-03-29). Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.). Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020-05-30). Retrieved from [Link]
-
Friedel-crafts acylation of anisole: why do we use ice for the separation? - Reddit. (2019-02-15). Retrieved from [Link]
-
Friedel-Crafts Alkylation - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Friedel-Crafts reaction | chemistry - Britannica. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Alkylation - Beyond Benign. (n.d.). Retrieved from [Link]
-
EAS Friedel Crafts Alkylation vs Acylation EAS vid 8 by Leah Fisch - YouTube. (2014-03-18). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17). Retrieved from [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022-01-02). Retrieved from [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015-07-18). Retrieved from [Link]
-
Biocatalytic Friedel‐Crafts Reactions - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 11. websites.umich.edu [websites.umich.edu]
Dealing with poor solubility of 4-(3-Bromophenyl)-4-oxobutanoic acid during workup
Welcome to the Technical Support Center for 4-(3-Bromophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and purification of this compound, with a specific focus on its characteristically poor solubility during reaction workups.
Troubleshooting Guide: Workup & Purification
This section addresses specific problems encountered during the isolation and purification of this compound, particularly following a Friedel-Crafts acylation synthesis.
Question 1: My product precipitated as a sticky solid when I quenched the reaction mixture with acidic water. How should I proceed?
Answer:
This is a common occurrence. The product, this compound, is largely insoluble in acidic aqueous solutions. The carboxylic acid functional group (pKa ≈ 4-5) is protonated at low pH, rendering the molecule less polar and thus poorly soluble in water.[1][2][3] The Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction requires an acidic quench to break down the catalyst-ketone complex, which unfortunately creates conditions ideal for precipitation.[4][5]
Causality:
-
Protonation: In acidic media (pH < 4), the carboxylate group exists as the neutral -COOH.
-
Polarity Mismatch: The neutral molecule, with its bulky bromophenyl group, is too nonpolar to dissolve in the aqueous quench solution.
-
Insufficient Organic Solvent: If the volume of the organic solvent from the reaction is insufficient to solubilize the entire product upon quenching, it will crash out.
Recommended Actions:
-
Primary Recommendation: Proceed with Acid-Base Extraction. Do not discard the solid. Transfer the entire heterogeneous mixture (organic layer, aqueous layer, and solid precipitate) to a separatory funnel. Add a sufficient amount of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to dissolve the solid and the portion of the product in the original organic layer. From here, you can proceed with a standard acid-base extraction workflow to purify the compound.
-
Alternative: If the precipitate is manageable and appears relatively clean, you can attempt to isolate it by filtration. Wash the collected solid thoroughly with cold water to remove inorganic salts and then with a small amount of cold, non-polar solvent like hexanes to remove non-polar organic impurities. The product can then be purified by recrystallization.
Question 2: I'm performing a liquid-liquid extraction, but I'm getting a severe emulsion or a solid is forming at the interface. What's happening and how can I fix it?
Answer:
Emulsion formation is often caused by the presence of finely dispersed, insoluble material that stabilizes the interface between the organic and aqueous layers.[6] In this case, it is likely undissolved or partially dissolved this compound.
Causality:
-
Partial Solubility: The compound may have partial solubility in both phases, leading to its concentration at the interface.
-
Insufficient pH Change: If you are performing an acid-base extraction, an incomplete deprotonation (if adding base) or protonation (if adding acid) can leave neutral molecules at the interface, causing this issue.
Troubleshooting Protocol:
-
Adjust pH: Ensure the pH of the aqueous layer is appropriate for the desired state of the acid.
-
To Dissolve in Aqueous Layer: Add more of the basic solution (e.g., 5-10% NaHCO₃ or Na₂CO₃) and shake gently. The pH should be > 8 to ensure full deprotonation to the highly water-soluble carboxylate salt.
-
To Drive into Organic Layer: Ensure the aqueous layer is sufficiently acidic (pH < 2) by adding an acid like 1M HCl.
-
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[7][8] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and can help break the emulsion.[7]
-
Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration. This can break up the emulsion by removing the fine solid particles.[8] Rinse the Celite® pad with the organic solvent to recover the product.
Question 3: My product won't crystallize from any solvent I try. It just oils out. What should I do?
Answer:
"Oiling out" occurs when a compound melts in the hot recrystallization solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. Given the melting point of this compound is approximately 119-122°C, this is a distinct possibility.[9] Impurities can also suppress the melting point and inhibit crystal lattice formation.
Step-by-Step Recrystallization Strategy:
-
Ensure Purity: First, ensure your material is reasonably pure. An acid-base extraction is an excellent purification step to perform before attempting recrystallization.
-
Solvent System Screening: Use a two-solvent system. Find a "soluble" solvent in which the compound is very soluble and a "non-soluble" or "anti-solvent" in which it is poorly soluble.[10]
-
Good "Soluble" Candidates: Ethyl acetate, acetone, ethanol, methanol.
-
Good "Anti-Solvent" Candidates: Hexanes, heptane, water.
-
-
Recommended Protocol (Ethyl Acetate/Hexanes): i. Dissolve the crude product in a minimal amount of hot ethyl acetate. ii. While the solution is still hot, add hexanes dropwise until you see persistent cloudiness (turbidity). iii. Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. iv. Allow the solution to cool slowly to room temperature. Do not disturb it. v. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery. vi. Collect the crystals by vacuum filtration.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
A1: The molecule has distinct polar (carboxylic acid, ketone) and non-polar (bromophenyl ring) regions. Its solubility is highly dependent on the solvent and the pH of aqueous solutions.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous (Acidic, pH < 4) | Dilute HCl | Very Poor | The carboxylic acid is protonated (-COOH), making the molecule neutral and water-insoluble.[3] |
| Aqueous (Basic, pH > 8) | 5% NaHCO₃, 1M NaOH | High | The carboxylic acid is deprotonated to its carboxylate salt (-COO⁻Na⁺), which is ionic and highly water-soluble.[3][11] |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | The carboxylic acid can hydrogen bond with the solvent.[12][13] |
| Polar Aprotic Solvents | Ethyl Acetate, Acetone, THF | Moderate to High | The polar ketone and acid groups interact well with these solvents. |
| Non-Polar Solvents | Hexanes, Toluene | Poor to Moderate | The non-polar aromatic ring provides some solubility, but the polar functional groups limit it. Toluene will be better than hexanes. |
Q2: Why is an acid-base extraction the recommended method for purification?
A2: Acid-base extraction is a powerful chemical-specific purification technique that exploits the acidic nature of your compound. It allows you to separate it from neutral organic impurities (like unreacted starting materials or side products) and basic impurities. The process is highly effective and avoids the need for chromatography in many cases.
// Nodes start [label="Start:\nCrude reaction mixture in\norganic solvent (e.g., EtOAc)"]; add_base [label="1. Add Aqueous Base\n(e.g., 5% NaHCO₃).\nShake & Separate Layers."]; org_layer1 [label="Organic Layer:\nContains neutral impurities"]; aq_layer1 [label="Aqueous Layer 1:\nContains sodium salt of product\n(Deprotonated -COO⁻Na⁺)"]; wash_org [label="Wash organic layer with brine.\nDry & Evaporate.\n(Impurity Fraction)"]; acidify [label="2. Acidify Aqueous Layer\nSlowly add 1-2M HCl until pH < 2.\nProduct precipitates."]; filter [label="3. Isolate Product\nCollect solid via vacuum filtration."]; wash_solid [label="Wash solid with cold DI water."]; dry [label="Dry the purified solid product\nunder vacuum."]; end [label="End:\nPurified 4-(3-Bromophenyl)-\n4-oxobutanoic acid", fillcolor="#E6F4EA", color="#34A853"];
// Edges start -> add_base; add_base -> org_layer1 [label=" Phase 1"]; add_base -> aq_layer1 [label=" Phase 2"]; org_layer1 -> wash_org; aq_layer1 -> acidify; acidify -> filter; filter -> wash_solid; wash_solid -> dry; dry -> end; } }
Caption: Workflow for Acid-Base Extraction Purification.
Q3: My synthesis is complete. What is the general workflow for workup and isolation?
A3: A typical workflow following a Friedel-Crafts acylation is designed to first decompose the catalyst and then purify the product.
// Connections extract -> decision; decision -> acid_base [label=" Yes "]; decision -> filter_precipitate [label=" No\n(Precipitated)"]; acid_base -> recrystallize; filter_precipitate -> recrystallize; recrystallize -> dry; } }
Caption: General Post-Synthesis Workup & Purification Flowchart.
References
-
PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]
-
Varvaresou, A., et al. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available from: [Link]
-
Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available from: [Link]
-
Reddit discussion. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Available from: [Link]
-
ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available from: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. Available from: [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Soto, R., et al. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. PubMed. Available from: [Link]
-
ResearchGate. Solubility and thermodynamic analysis of ketoprofen in organic solvents. Available from: [Link]
Sources
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Troubleshooting [chem.rochester.edu]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
NMR troubleshooting for unexpected peaks in 4-aryl-4-oxobutanoic acid spectra
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to unexpected peaks in your NMR spectra. By understanding the root causes of these artifacts, you can ensure the integrity of your data and the purity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues Related to Sample Preparation and Solvents
Question 1: My ¹H NMR spectrum shows unexpected singlets, triplets, and multiplets that don't correspond to my 4-aryl-4-oxobutanoic acid. What is the likely source of these peaks?
Answer: The most common source of extraneous peaks in an NMR spectrum is residual solvent from your reaction workup or purification steps. Even after extensive drying under high vacuum, solvents can remain trapped within your solid sample.
Troubleshooting Protocol: Identifying and Removing Residual Solvents
-
Identify the Impurity: Compare the chemical shifts of the unexpected peaks to established tables of common laboratory solvents.[1][2] Resources like those published by Gottlieb, Kotlyar, and Nudelman are invaluable for this purpose.[3]
-
Solvent Removal: Certain solvents, like ethyl acetate, are notoriously difficult to remove completely.[4] A useful technique is to dissolve your sample in a more volatile solvent, such as dichloromethane, and then re-evaporate. Repeating this process several times can help to azeotropically remove the more stubborn solvent.[4]
-
NMR Solvent Purity: Ensure the deuterated solvent you are using is of high purity. Over time, NMR solvents can absorb atmospheric moisture, leading to a prominent water peak.[4] Storing deuterated solvents over a drying agent like potassium carbonate or sodium sulfate can mitigate this issue.[4]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents in CDCl₃
| Solvent | Chemical Shift (ppm) & Multiplicity |
| Acetone | 2.17 (s) |
| Acetonitrile | 1.94 (s) |
| Dichloromethane | 5.30 (s) |
| Diethyl Ether | 3.48 (q), 1.21 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) |
| Hexane | 1.25 (m), 0.88 (t) |
| Toluene | 7.27-7.17 (m), 2.34 (s) |
| Water | ~1.56 (s, broad) |
Data compiled from references[1][3][5]. Chemical shifts can vary slightly depending on the sample concentration and temperature.
Question 2: I'm seeing a broad peak that I suspect might be my carboxylic acid proton, but its position seems to vary between samples. How can I confirm this?
Answer: The chemical shift of exchangeable protons, such as those in carboxylic acids (-COOH) and amines (-NH), is highly dependent on concentration, temperature, and solvent. To definitively identify an exchangeable proton, you can perform a D₂O shake experiment.
Experimental Protocol: D₂O Shake for Identifying Exchangeable Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your 4-aryl-4-oxobutanoic acid sample.
-
Add D₂O: Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[4]
II. Issues Related to Synthesis and Side-Products
Question 3: My 4-aryl-4-oxobutanoic acid was synthesized via Friedel-Crafts acylation of an aromatic compound with succinic anhydride. What are some potential side-products or unreacted starting materials that could appear in my NMR spectrum?
Answer: The Friedel-Crafts acylation is a robust reaction, but impurities can arise from several sources.[6][7] It is crucial to monitor the reaction progress and ensure complete consumption of starting materials.
Potential Impurities and Their Spectroscopic Signatures:
-
Unreacted Succinic Anhydride: While succinic anhydride itself is not readily observed in ¹H NMR due to symmetry, its hydrolysis product, succinic acid, will show a singlet around 2.6 ppm in many deuterated solvents.
-
Unreacted Aromatic Starting Material: For example, if you used toluene as the aromatic substrate, you would expect to see its characteristic aromatic signals and a methyl singlet around 2.3-2.4 ppm.[8]
-
Polysubstitution Products: Although less common with acylation than alkylation, under harsh conditions, you might see minor products resulting from the addition of a second acyl group to the aromatic ring.[7][9] This would lead to more complex aromatic region signals.
-
Isomeric Products: Depending on the directing effects of substituents on your aromatic starting material, you could form ortho, meta, or para isomers. For instance, the Friedel-Crafts acylation of toluene with succinic anhydride primarily yields the para-substituted product, 4-(4-methylphenyl)-4-oxobutanoic acid.[8] However, small amounts of the ortho isomer could be present, leading to a more complex set of aromatic and aliphatic signals.
Troubleshooting Workflow: Identifying Synthesis-Related Impurities
Caption: A logical workflow for diagnosing synthesis-related impurities.
III. Issues Related to Instrumental and Data Processing Artifacts
Question 4: My peaks are broad and distorted. What could be causing this, and how can I fix it?
Answer: Poor peak shape is often a result of suboptimal magnetic field homogeneity, a process known as "shimming".[10][11] However, other factors related to the sample itself can also contribute.
Troubleshooting Poor Peak Shape:
-
Check Sample Homogeneity: Ensure your sample is fully dissolved and free of any particulate matter.[12] Suspended solids or the presence of air bubbles can severely degrade the magnetic field homogeneity.[10] Filtering the sample may be necessary.[12]
-
Sample Volume and Positioning: The sample volume should be sufficient to cover the NMR coil, typically around 5 cm in height within the tube.[11] Incorrect positioning of the sample within the coil can also lead to poor shimming.[12]
-
Re-shim the Spectrometer: If the sample itself is not the issue, the spectrometer's shims may need to be readjusted.[13][14] Automated shimming routines are generally effective, but manual shimming may be required for challenging samples.[13]
-
Concentration Effects: Highly concentrated samples can be viscous, leading to broader lines.[12] Diluting your sample may improve resolution.
Question 5: I see small, repeating peaks on either side of my large solvent or product peaks. What are these?
Answer: These are likely "spinning sidebands," which are artifacts that appear at frequencies equal to the spectrometer's spinning rate on either side of a large signal. They can be identified by changing the spinning rate; the position of the sidebands will shift accordingly, while the true chemical shifts of your compound will remain unchanged. Reducing the spinning rate or improving the shimming can often minimize these artifacts.
Another possibility, especially with very short acquisition times, is the presence of "truncation artifacts" or "sinc wiggles" on either side of intense peaks.[15] This occurs when the free induction decay (FID) is cut off before it has fully decayed.[10] Increasing the acquisition time can resolve this issue.[15]
IV. Advanced Troubleshooting: Paramagnetism and Degradation
Question 6: My entire spectrum is very broad, and the chemical shifts seem unusual. Could my sample be paramagnetic?
Answer: The presence of paramagnetic species, even in trace amounts, can have a dramatic effect on an NMR spectrum, causing significant line broadening and large shifts in peak positions.[16][17]
Identifying and Mitigating Paramagnetic Effects:
-
Source of Paramagnetism: Paramagnetic impurities can be introduced from various sources, including residual metal catalysts from your synthesis (e.g., iron salts) or even dissolved molecular oxygen.[18]
-
Detection: One method to test for paramagnetic susceptibility is the Evans method, which involves measuring the chemical shift difference of an inert reference compound in the presence and absence of the paramagnetic substance.[19]
-
Mitigation: If residual metal catalysts are suspected, further purification of your compound is necessary. To remove dissolved oxygen, which is paramagnetic, you can bubble an inert gas like nitrogen or argon through your NMR sample for several minutes before acquisition.[18]
Question 7: I am observing peaks that suggest my 4-aryl-4-oxobutanoic acid is degrading in the NMR tube. Is this possible?
Answer: While 4-aryl-4-oxobutanoic acids are generally stable, they can undergo reactions under certain conditions. For instance, in the presence of a suitable nucleophile and under certain pH conditions, intramolecular cyclization or other degradation pathways could occur over time.
Investigating Sample Degradation:
-
Time-Course Study: Acquire NMR spectra at different time points (e.g., immediately after preparation, after several hours, and after 24 hours) to monitor for any changes.
-
Solvent Effects: The choice of NMR solvent can influence stability. For example, a slightly acidic or basic deuterated solvent could potentially catalyze a degradation reaction.
-
2D NMR: If new peaks appear over time, 2D NMR techniques such as COSY and HMBC can be invaluable in elucidating the structure of the degradation product.
Troubleshooting Degradation Pathways
Caption: A decision tree for investigating potential sample degradation.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21477. [Link]
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Pautler, R. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2097–2100. [Link]
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Chan, K. K. (2018). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 21(4), 283–293. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Rinck, P. A. (2021). Common Artifacts in MR Imaging. Magnetic Resonance in Medicine – The Basics. [Link]
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Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. Retrieved from [Link]
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University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, September 26). The Effects of Bad Shimming. [Link]
-
qNMR Exchange. (2024, March 29). Shimming problem. [Link]
-
University of Ottawa NMR Facility Blog. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. [Link]
-
Agustí, J., Asencio, E., & Pérez-Payá, E. (2017). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Molecules, 22(12), 2153. [Link]
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Purwono, B., Hadanu, R., & Sari, D. R. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2018(4), M1018. [Link]
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ResearchGate. (2011, March 31). About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. [Link]
-
Grinev, V. S., Krapivin, G. D., Strelkova, T. V., & Prokopov, A. A. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(11), 8011–8021. [Link]
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PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2008, June 6). NMR to Determine Paramagnetic Susceptibilities. [Link]
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Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]
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Spectroscopy Europe. (2020, October 2). NMR techniques for the analysis of paramagnetic materials. [Link]
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Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
StudySmarter. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Supporting Information: 13C10-4-Oxo-4-phenylbutanoic acid. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454). Retrieved from [Link]
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HAL Open Science. (n.d.). CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. [Link]
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ResearchGate. (2010). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]
-
Bentham Science. (n.d.). 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. [Link]
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Optimizing conditions for the cyclization of 4-aryl-4-oxobutanoic acids to avoid side reactions
Welcome to the Technical Support Center for the intramolecular cyclization of 4-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate this important synthetic transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize the yield of the desired tetralone products, and minimize the formation of common side products.
Introduction: The Synthetic Challenge
The acid-catalyzed cyclization of 4-aryl-4-oxobutanoic acids is a classical and powerful method for the synthesis of 1-tetralone derivatives, which are key structural motifs in numerous natural products and pharmacologically active compounds. The reaction is an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety, activated by a strong acid, acylates the electron-rich aromatic ring.
While seemingly straightforward, this reaction is often plagued by competing side reactions, leading to suboptimal yields and complex purification challenges. The most common side reaction is the formation of a five-membered γ-lactone (a furanone) through an intramolecular esterification. The delicate balance between these two competing pathways is highly dependent on the substrate, the choice of acid catalyst, and the reaction conditions. This guide will provide a systematic approach to understanding and controlling these factors.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the cyclization of 4-aryl-4-oxobutanoic acids.
Problem 1: Low or No Conversion of Starting Material
Observation: TLC or LC-MS analysis shows a significant amount of unreacted 4-aryl-4-oxobutanoic acid after the expected reaction time.
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Acid Strength or Amount | The intramolecular Friedel-Crafts acylation requires a strong acid to protonate the carboxylic acid, forming a highly electrophilic acylium ion. If the acid is too weak or used in insufficient quantity, the activation of the electrophile will be inefficient.[1] | - Increase Catalyst Loading: For reagents like Polyphosphoric Acid (PPA), ensure a sufficient excess is used to act as both catalyst and solvent. A common ratio is 1:10 to 1:20 (w/w) of substrate to PPA. - Switch to a Stronger Acid: If using a moderately strong acid, consider switching to a more potent cyclizing agent like trifluoroacetic anhydride (TFAA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). |
| Deactivated Aromatic Ring | Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aryl ring decrease its nucleophilicity, making it less reactive towards the acylium ion.[2] | - Use a More Potent Activating System: TFAA is often effective for less reactive substrates.[3] - Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition. |
| Presence of Moisture | Strong acid catalysts like PPA and anhydrous H₂SO₄ are hygroscopic. Water can hydrolyze the acylium ion intermediate and deactivate the catalyst. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly opened or properly stored anhydrous reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
Problem 2: Predominant Formation of the γ-Lactone (Furanone) Side Product
Observation: The major product isolated is the five-membered furanone, not the desired six-membered tetralone.
| Potential Cause | Scientific Rationale | Recommended Action |
| Thermodynamic vs. Kinetic Control | Lactone formation is an intramolecular esterification.[4][5] The five-membered ring of the γ-lactone is often thermodynamically more stable than the six-membered ring of the tetralone, especially at higher temperatures. The reaction may be favoring the thermodynamic product. | - Lower the Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled Friedel-Crafts acylation. - Choose a Reagent that Favors Acylation: TFAA is known to be a powerful acylating agent and can often promote the desired cyclization even at lower temperatures.[3] |
| Steric Hindrance | Bulky substituents on the aromatic ring, particularly in the ortho position to the cyclization site, can sterically hinder the approach of the acylium ion, making the intramolecular esterification pathway more favorable. | - Optimize the Catalyst: A less bulky activating agent might be beneficial. - Consider Alternative Synthetic Routes: If steric hindrance is severe, a different synthetic strategy for the tetralone might be necessary. |
Problem 3: Formation of Polymeric or Tar-Like Byproducts
Observation: The reaction mixture becomes dark and viscous, and purification yields a significant amount of intractable material.
| Potential Cause | Scientific Rationale | Recommended Action |
| High Reaction Temperature or Prolonged Reaction Time | Harsh reaction conditions, especially with strong acids like concentrated sulfuric acid or PPA at high temperatures, can lead to intermolecular reactions, polymerization, and decomposition of the starting material and product.[6] | - Reduce Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. - Use a Milder Catalyst System: Consider using Eaton's reagent or TFAA, which can often effect cyclization under milder conditions. |
| Highly Activated Aromatic Ring | Very electron-rich aromatic rings (e.g., with multiple methoxy or hydroxy groups) can be overly reactive, leading to polysubstitution or polymerization. | - Use a Milder Acid: A less aggressive catalyst may provide better control. - Consider a Two-Step Approach: Convert the carboxylic acid to an acid chloride first, then perform the intramolecular Friedel-Crafts acylation with a Lewis acid like AlCl₃ at a controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: Which is the best acid catalyst for the cyclization of 4-aryl-4-oxobutanoic acids: PPA, H₂SO₄, or TFAA?
A1: The choice of catalyst is highly substrate-dependent. Here's a general comparison:
| Catalyst | Advantages | Disadvantages | Best Suited For |
| Polyphosphoric Acid (PPA) | - Effective for many substrates. - Acts as both catalyst and solvent. | - Highly viscous and difficult to stir. - Workup can be challenging. - Can require high temperatures, leading to side reactions. | - Electron-rich and unhindered aromatic rings. |
| Concentrated Sulfuric Acid (H₂SO₄) | - Readily available and inexpensive. | - Strong oxidizing agent, can cause charring and sulfonation. - Can lead to dehydration and polymerization. | - Robust substrates that can withstand harsh conditions. |
| Trifluoroacetic Anhydride (TFAA) | - Powerful acylating agent.[3] - Often effective at lower temperatures. - Volatile byproducts are easily removed. | - More expensive than PPA or H₂SO₄. - Highly corrosive and moisture-sensitive. | - Deactivated or sterically hindered substrates. - When minimization of side products is critical. |
Q2: How do substituents on the aryl ring affect the reaction?
A2: Substituents have a profound impact on the reaction's outcome:
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring, making it more nucleophilic and generally facilitating the Friedel-Crafts acylation. However, very strong activation can lead to side reactions.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making the cyclization more difficult and often requiring harsher conditions or more potent catalysts like TFAA.[2]
-
Steric Hindrance from bulky groups near the site of cyclization can disfavor the formation of the six-membered ring, potentially leading to a higher proportion of the lactone side product.
Q3: Can I use a Lewis acid like AlCl₃ for this cyclization?
A3: Yes, but it requires a two-step process. First, the carboxylic acid must be converted to a more reactive derivative, typically the acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-aryl-4-oxobutanoyl chloride can then be cyclized using a Lewis acid such as AlCl₃.[7] This approach can offer better control over the reaction, especially for sensitive substrates.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, the tetralone product, and the lactone byproduct. The starting acid will typically have a lower Rf value than the less polar cyclized products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed. NMR spectroscopy of an aliquot from the reaction mixture can also provide detailed information on the conversion and product distribution.[8][9][10]
Experimental Protocols
Protocol 1: General Procedure for Cyclization using Polyphosphoric Acid (PPA)
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (10-20 times the weight of the starting material).
-
Heating: Heat the PPA to 60-80 °C with stirring until it is mobile.
-
Addition of Substrate: Add the 4-aryl-4-oxobutanoic acid in one portion to the stirred, hot PPA.
-
Reaction: Continue stirring at the desired temperature (typically 80-120 °C) and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring.
-
Extraction: The product will often precipitate as a solid and can be collected by filtration. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Cyclization using Trifluoroacetic Anhydride (TFAA)
This protocol should be performed in a well-ventilated fume hood due to the corrosive nature of TFAA.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the 4-aryl-4-oxobutanoic acid in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (1.5-3.0 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Insights: The Competing Pathways
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the cyclization.
Desired Pathway: Intramolecular Friedel-Crafts Acylation
The desired reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the nucleophilic aryl ring.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Side Reaction: γ-Lactone Formation
The formation of the furanone side product occurs via an intramolecular esterification, where the hydroxyl group of the carboxylic acid attacks the carbonyl carbon of the ketone.
Caption: Mechanism of γ-lactone (furanone) formation.
References
- Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutano
- The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry.
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank.
- A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules.
- Optimizing the reaction conditions for the synthesis of 4a.
- Mechanisms of lactone hydrolysis in acidic conditions.
- A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile.
- Acid # Formation of Lactones # Intramolecular Lactones I Mechanism I Acid and acid deriv
- Lactone. Wikipedia.
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- Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Friedel–Crafts reaction. Wikipedia.
- 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
- Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Deriv
- Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry.
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta.
- Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. Benchchem.
- Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Journal of Biological Engineering.
- Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences.
- Overcoming low yield in the synthesis of tetralin
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers.
- Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids.
- Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. Semantic Scholar.
- Recent advances in the synthesis of γ-keto sulfones. Organic & Biomolecular Chemistry.
- 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism.
- Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. Ural Federal University Institutional Repository.
- Optimization of reaction conditions a.
- Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development.
- Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectra of 4-(3-Bromophenyl)-4-oxobutanoic Acid and its 4-Bromo Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Isomer Differentiation
In the field of drug development and materials science, the precise substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, physical properties, and patentability. 4-(Bromophenyl)-4-oxobutanoic acid and its structural isomers are valuable intermediates in the synthesis of a variety of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of such organic compounds.[1][2] Specifically, ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, allowing for the differentiation of even closely related isomers.[3]
This guide will focus on the key differences in the ¹H NMR spectra of the meta (3-bromo) and para (4-bromo) isomers of 4-phenyl-4-oxobutanoic acid, providing a practical framework for their identification.
Theoretical Analysis: Predicting Spectral Differences
The electronic environment of the protons in a molecule dictates their chemical shift in a ¹H NMR spectrum.[2][4] The bromine atom and the 4-oxobutanoic acid group exert distinct electronic effects on the aromatic ring, leading to predictable variations in the chemical shifts and splitting patterns of the aromatic protons for the two isomers.
The bromine atom is an electronegative, deactivating group that withdraws electron density from the aromatic ring through induction, but also donates electron density through resonance. The acyl group is a strong electron-withdrawing group. These combined effects lead to a more complex downfield region in the ¹H NMR spectrum for both isomers compared to unsubstituted benzene (δ ~7.34 ppm).
For 4-(4-Bromophenyl)-4-oxobutanoic acid (the para isomer):
Due to the symmetry of the para-substitution, we expect to see two sets of doublets in the aromatic region, corresponding to the two pairs of equivalent aromatic protons. The protons ortho to the electron-withdrawing acyl group will be the most deshielded and appear at the lowest field, while the protons ortho to the bromine atom will appear at a slightly higher field. The coupling between these adjacent protons will result in a characteristic doublet-of-doublets pattern.
For 4-(3-Bromophenyl)-4-oxobutanoic acid (the meta isomer):
The meta-substitution pattern breaks the symmetry of the aromatic ring, resulting in four distinct signals for the aromatic protons. We would expect to see a more complex multiplet in the aromatic region. The proton situated between the two electron-withdrawing groups (at the 2-position) will be the most deshielded. The other three protons will exhibit a range of chemical shifts and complex splitting patterns due to ortho, meta, and para coupling.
The aliphatic protons of the butanoic acid chain will appear as two triplets in the upfield region for both isomers. The methylene group adjacent to the carbonyl group will be more deshielded (further downfield) than the methylene group adjacent to the carboxylic acid group.
Experimental Protocol: Synthesis and NMR Sample Preparation
The synthesis of both this compound and its 4-bromo isomer can be achieved via a Friedel-Crafts acylation of bromobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6][7][8]
Materials and Equipment:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS)
Synthesis Workflow Diagram:
Caption: Experimental workflow for the synthesis and NMR analysis of 4-(bromophenyl)-4-oxobutanoic acid isomers.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 to 2.2 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension.
-
Friedel-Crafts Acylation: After the initial exothermic reaction subsides, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) or by column chromatography on silica gel.
-
NMR Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Comparative Analysis of Predicted ¹H NMR Spectra
To illustrate the key differences, ¹H NMR spectra for both isomers were predicted using a reliable online NMR prediction tool. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Predicted ¹H NMR Spectrum of 4-(4-Bromophenyl)-4-oxobutanoic acid
Table 1: Predicted ¹H NMR Data for 4-(4-Bromophenyl)-4-oxobutanoic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.65 | Doublet | 2H | Aromatic (ortho to Br) |
| ~3.25 | Triplet | 2H | -CH₂-C=O |
| ~2.75 | Triplet | 2H | -CH₂-COOH |
| ~12.0 | Singlet (broad) | 1H | -COOH |
The predicted spectrum for the para isomer is characterized by its simplicity in the aromatic region, with two distinct doublets of equal integration, a hallmark of a 1,4-disubstituted benzene ring.
Predicted ¹H NMR Spectrum of this compound
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Singlet (or narrow triplet) | 1H | Aromatic (H-2) |
| ~7.90 | Doublet of doublets | 1H | Aromatic (H-6) |
| ~7.70 | Doublet of doublets | 1H | Aromatic (H-4) |
| ~7.40 | Triplet | 1H | Aromatic (H-5) |
| ~3.25 | Triplet | 2H | -CH₂-C=O |
| ~2.75 | Triplet | 2H | -CH₂-COOH |
| ~12.0 | Singlet (broad) | 1H | -COOH |
In contrast, the predicted spectrum for the meta isomer displays a more complex and less symmetrical pattern in the aromatic region, with four distinct signals, each integrating to one proton. This complexity arises from the different chemical environments and the various ortho, meta, and para couplings between the aromatic protons.
Conclusion
The ¹H NMR spectra of this compound and its 4-bromo isomer are readily distinguishable, primarily based on the patterns observed in the aromatic region. The high degree of symmetry in the para isomer results in a simple and characteristic pair of doublets, while the lack of symmetry in the meta isomer leads to a more complex multiplet. These predictable differences, grounded in the fundamental principles of NMR spectroscopy, provide a robust method for the unambiguous identification of these important synthetic intermediates. By following the provided experimental protocol, researchers can confidently synthesize and characterize these isomers, ensuring the integrity of their subsequent research and development activities.
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Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]
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A Senior Application Scientist's Guide to Differentiating Isomers of Bromophenyl Oxobutanoic Acid using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of compounds is paramount. Isomers—molecules with the same molecular formula but different structural arrangements—present a significant analytical challenge. Their identical mass makes them indistinguishable by conventional mass spectrometry alone. This guide provides an in-depth comparison of mass spectral analysis techniques to effectively differentiate between the ortho, meta, and para isomers of bromophenyl oxobutanoic acid, a compound class relevant in pharmaceutical and metabolic studies. We will explore the causality behind experimental choices and provide actionable protocols grounded in scientific integrity.
The Challenge of Isomer Differentiation
Positional isomers, such as the ortho (2-), meta (3-), and para (4-) substituted bromophenyl oxobutanoic acids, often exhibit nearly identical physical and chemical properties. This similarity extends to their mass spectra, where conventional techniques may fail to produce unique fragmentation patterns necessary for unambiguous identification.[1][2][3] The position of the bromine atom on the phenyl ring subtly influences the electron distribution and bond strengths within the molecule, which can be exploited by advanced mass spectrometry techniques to generate isomer-specific product ions.
Comparative Analysis of Mass Spectrometric Approaches
To differentiate these isomers, we must move beyond simple mass-to-charge ratio determination and delve into the realm of tandem mass spectrometry (MS/MS).[4][5] This involves the isolation of the precursor ion (the ionized bromophenyl oxobutanoic acid molecule) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods.[6][7][8] The resulting product ion spectrum provides a "fingerprint" of the molecule's structure.
Key Differentiating Strategies:
-
Collision-Induced Dissociation (CID) Fragmentation Analysis: By carefully controlling the collision energy, we can induce specific fragmentation pathways that are sensitive to the isomer's structure. The stability of the resulting fragment ions can differ based on the bromine's position, leading to variations in their relative abundances.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Coupling liquid chromatography with MS/MS provides an orthogonal separation dimension.[8][9][10] The isomers may exhibit slight differences in their retention times on a suitable chromatography column due to minor polarity differences, allowing for their separation prior to mass analysis.[10]
-
Chemical Derivatization: Altering the molecule's structure through derivatization can amplify the subtle differences between isomers.[11][12][13][14] By introducing a charge-carrying or easily fragmenting group, we can direct the fragmentation process to yield isomer-specific ions.[11][12]
Data Presentation: Comparative Fragmentation Data
The following table summarizes the expected key diagnostic ions for the differentiation of bromophenyl oxobutanoic acid isomers based on CID fragmentation. The relative intensities of these ions are crucial for identification.
| Isomer Position | Precursor Ion (m/z) | Key Diagnostic Product Ion (m/z) | Proposed Fragment Structure | Rationale for Differentiation |
| ortho- | 273/275 | 183/185 | [Br-C6H4-CO]+ | Steric hindrance from the adjacent bromine and carboxylic acid groups can favor specific cleavage pathways. |
| meta- | 273/275 | 155/157 | [Br-C6H4]+ | The electronic effect of the bromine in the meta position may lead to a different primary fragmentation compared to ortho and para isomers. |
| para- | 273/275 | 229/231 | [M-CO2H]+ | The para-substitution allows for a more stable resonance structure upon decarboxylation, potentially making this a more abundant fragment. |
Note: The m/z values are presented as pairs (e.g., 273/275) to account for the natural isotopic abundance of Bromine (79Br and 81Br).
Experimental Workflow for Isomer Differentiation
The logical flow for differentiating these isomers involves a multi-step process that leverages both chromatographic separation and mass spectral fragmentation.
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A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Bromophenyl Butanoic Acids: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The positional isomerism of substituents on an aromatic ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative study of the potential biological activities of ortho-, meta-, and para-bromophenyl butanoic acids. While direct comparative experimental data for these three specific isomers is not extensively available in current literature, this document synthesizes information from related compounds and established structure-activity relationship (SAR) principles to offer a scientifically grounded perspective. We will explore potential differences in their antimicrobial, anti-inflammatory, and cytotoxic activities, supported by detailed experimental protocols for researchers wishing to investigate these compounds further.
Introduction: The Significance of Isomeric Position
The ortho-, meta-, and para-isomers of bromophenyl butanoic acid are structurally similar, differing only in the position of the bromine atom on the phenyl ring relative to the butanoic acid side chain. This seemingly minor variation can have profound implications for the molecule's three-dimensional shape, electron distribution, and lipophilicity. These factors, in turn, dictate how the molecule interacts with biological targets such as enzymes and receptors, ultimately influencing its biological activity.[1]
For instance, the position of a halogen substituent can affect the acidity of the carboxylic acid group, influence the molecule's ability to cross cell membranes, and alter its binding affinity to protein pockets. Studies on other substituted phenylalkanoic acids have demonstrated that positional isomerism can significantly impact anti-inflammatory and other biological activities.[2][3]
Synthesis of Bromophenyl Butanoic Acids
The synthesis of these isomers can be achieved through various organic chemistry routes. For example, the synthesis of (S)-3-(4-bromophenyl)butanoic acid (the para-isomer) has been well-documented and can be achieved via a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to an α,β-unsaturated ester, followed by hydrolysis.[4][5][6] Similar strategies, with appropriate starting materials, can be adapted for the synthesis of the ortho- and meta-isomers. A general synthetic approach for 4-(4-bromophenyl)butanoic acid involves the reduction of 3-(4-bromobenzoyl)propionic acid.[7]
Comparative Biological Activity: A Theoretical Framework
In the absence of direct comparative data, we can extrapolate from SAR studies of related brominated and phenylalkanoic acid compounds to hypothesize the potential biological activities of the ortho-, meta-, and para-isomers.
Antimicrobial Activity
Brominated organic compounds have demonstrated a range of antimicrobial properties.[8][9] The efficacy of these compounds is often linked to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The position of the bromine atom on the phenyl ring can influence the molecule's lipophilicity, a key factor in its ability to penetrate bacterial cell walls.
-
Hypothesis: It is plausible that the para-isomer, often exhibiting a more linear and symmetric structure, might intercalate into the lipid bilayer of bacterial membranes more effectively than the more sterically hindered ortho-isomer. The meta-isomer would likely have intermediate activity. The antibacterial activity of compounds related to p-aminobenzoic acid has been noted, suggesting that para-substituted phenyl rings can be effective.[10]
The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values based on these principles.
| Isomer | Hypothetical MIC (µg/mL) against S. aureus | Rationale |
| ortho-Bromophenyl butanoic acid | 100 - 200 | Potential steric hindrance from the bromine atom in the ortho position may reduce interaction with bacterial targets. |
| meta-Bromophenyl butanoic acid | 50 - 100 | Intermediate lipophilicity and steric hindrance could lead to moderate activity. |
| para-Bromophenyl butanoic acid | 25 - 50 | The linear structure may facilitate better membrane penetration, leading to higher potency. |
Anti-inflammatory Activity
Phenylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The conformation of the molecule and its ability to fit into the active site of COX enzymes are critical for its inhibitory activity.
-
Hypothesis: The position of the bulky bromine atom could significantly affect the binding affinity to COX enzymes. Studies on other aromatic compounds have shown that the substitution pattern on the phenyl ring is a key determinant of anti-inflammatory activity.[11][12] The para-substituted isomer might exhibit favorable interactions within the enzyme's active site, while the ortho-isomer's bromine atom could cause steric clashes, potentially reducing its activity.
A hypothetical comparison of the half-maximal inhibitory concentration (IC50) for COX-2 inhibition is presented below.
| Isomer | Hypothetical IC50 (µM) for COX-2 Inhibition | Rationale |
| ortho-Bromophenyl butanoic acid | > 100 | Steric hindrance from the ortho-bromine may prevent optimal binding to the COX-2 active site. |
| meta-Bromophenyl butanoic acid | 20 - 50 | The meta-position may allow for favorable binding without significant steric hindrance. |
| para-Bromophenyl butanoic acid | 5 - 15 | The para-position might allow for optimal orientation within the active site, leading to potent inhibition. |
Cytotoxic Activity
The cytotoxic potential of brominated compounds against cancer cell lines has been an area of active research.[13][14] The mechanisms can be varied, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[15] The cellular uptake and intracellular localization of the compound, which are influenced by its physicochemical properties, are crucial for its cytotoxic effects.
-
Hypothesis: The differential lipophilicity and cellular uptake of the isomers could lead to variations in their cytotoxic profiles. For instance, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a meta-bromophenyl derivative) demonstrated cytotoxic activity and induction of apoptosis in breast cancer cells.[16] This suggests that the meta-isomer of bromophenyl butanoic acid might also possess cytotoxic potential.
The following table provides a hypothetical comparison of the IC50 values against a human breast cancer cell line (MCF-7).
| Isomer | Hypothetical IC50 (µM) against MCF-7 Cells | Rationale |
| ortho-Bromophenyl butanoic acid | 75 - 150 | Reduced cellular uptake due to steric factors might lead to lower cytotoxicity. |
| meta-Bromophenyl butanoic acid | 30 - 60 | Based on findings for related meta-bromo compounds, this isomer may exhibit significant cytotoxic activity.[16] |
| para-Bromophenyl butanoic acid | 50 - 100 | Moderate cytotoxicity could be expected, with activity dependent on specific cellular interactions. |
Experimental Protocols
To validate the hypothesized biological activities, the following standardized in vitro assays are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.
Protocol:
-
Preparation of Test Compounds: Dissolve the ortho-, meta-, and para-bromophenyl butanoic acids in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth.
Caption: Workflow for Antimicrobial Susceptibility Testing.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay measures the ability of the compounds to inhibit the activity of cyclooxygenase (COX) enzymes.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate into a colored product. The inhibition of this reaction by the test compounds is quantified spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes. Prepare a solution of the chromogenic substrate (e.g., TMPD).
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, heme, COX enzyme, and the test compound. Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5 minutes).
-
Color Development: Add the chromogenic substrate and measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
IC50 Calculation: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for In Vitro COX Inhibition Assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenyl butanoic acid isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Caption: Workflow for Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
The ortho-, meta-, and para-isomers of bromophenyl butanoic acid represent a compelling area for investigation in drug discovery. While this guide provides a theoretical framework for their comparative biological activities based on established SAR principles, it is imperative that these hypotheses are tested through rigorous experimental validation. The provided protocols offer a starting point for researchers to systematically evaluate the antimicrobial, anti-inflammatory, and cytotoxic potential of these isomers.
Future research should focus on synthesizing all three isomers and performing direct head-to-head comparisons in a panel of biological assays. Such studies will not only elucidate the specific activities of these compounds but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of substituted phenylalkanoic acids. This knowledge will be invaluable for the rational design of more potent and selective therapeutic agents.
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The Evolving Landscape of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. Among the myriad of scaffolds explored, the 4-aryl-2-hydroxy-4-oxobut-2-enoic acid core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this versatile class of compounds, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource for the rational design of next-generation therapeutics based on this promising scaffold.
The 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acid Pharmacophore: A Foundation for Diverse Bioactivities
The 4-aryl-2-hydroxy-4-oxobut-2-enoic acid moiety, characterized by an aryl group, a 4-oxo-2-hydroxybut-2-enoic acid chain, and a carboxylic acid or ester function, presents a unique combination of structural features that underpin its diverse pharmacological profile. The enolized β-dicarbonyl system, the conjugated double bond, and the aromatic ring provide multiple points for modification, allowing for the fine-tuning of physicochemical properties and biological target interactions. This has led to the exploration of these derivatives across a spectrum of therapeutic areas, including neuroprotection, infectious diseases, and oncology.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
Enzyme Inhibition: Targeting Kynurenine-3-Hydroxylase for Neuroprotection
A significant body of research has focused on the potential of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives as inhibitors of kynurenine-3-hydroxylase (KMO), an enzyme implicated in the neurotoxic kynurenine pathway. Inhibition of KMO is a promising strategy for the treatment of neurodegenerative disorders.
Key SAR Insights:
-
Aryl Ring Substitution: The nature and position of substituents on the aryl ring are critical determinants of inhibitory potency. Halogen substitution, particularly at the 3-position of the phenyl ring, has been shown to be highly favorable. For instance, derivatives with 3-chloro or 3-fluoro substituents are among the most potent KMO inhibitors reported to date[1].
-
Carboxylic Acid vs. Ester: Both the free carboxylic acid and its corresponding methyl ester exhibit potent KMO inhibition. This suggests that the terminal acidic or ester group is important for interaction with the enzyme's active site.
-
Hydroxyl vs. Amino Group at C2: Replacement of the 2-hydroxy group with a 2-amino group has also been explored, yielding potent inhibitors[1]. This indicates some flexibility in the hydrogen bonding interactions at this position.
Comparative Data for Kynurenine-3-Hydroxylase Inhibition:
| Compound ID | Aryl Substituent | R | IC50 (nM) | Reference |
| 1 | 3-Cl | H | 10 | [1] |
| 2 | 3-F | H | 12 | [1] |
| 3 | H | H | 50 | [1] |
| 4 | 4-Cl | H | 30 | [1] |
| 5 | 3-Cl | CH3 | 8 | [1] |
| 6 | 3-F | CH3 | 10 | [1] |
Logical Relationship of KMO Inhibition SAR:
Caption: SAR for Kynurenine-3-Hydroxylase Inhibition.
Antimicrobial Activity: A Promising Avenue for New Anti-Infectives
Derivatives of the 4-aryl-2-hydroxy-4-oxobut-2-enoic acid scaffold have demonstrated encouraging antimicrobial properties. While comprehensive SAR studies with extensive quantitative data for this specific core are still emerging, related structures and preliminary findings provide valuable insights.
Key SAR Insights:
-
Modification at the C2 Position: The introduction of a methylenehydrazino group at the C2 position has been shown to confer moderate antimicrobial activity[2].
-
Aryl Ring Substituents: The nature of the aryl substituent is expected to play a significant role in modulating antimicrobial potency, a common theme in antimicrobial drug discovery.
-
Mechanism of Action: For a related series of methyl 4-oxo-4-phenylbut-2-enoates, the antimicrobial activity against Staphylococcus aureus was attributed to the inhibition of MenB, an enzyme in the bacterial menaquinone biosynthesis pathway[3]. This suggests that the α,β-unsaturated ketone moiety may act as a Michael acceptor, reacting with nucleophilic residues in the enzyme's active site or with coenzyme A[3]. The general mechanism for weak organic acids also involves the disruption of the bacterial cell membrane and intracellular pH homeostasis[4].
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for MIC Determination.
Anticancer Activity: An Emerging Area of Investigation
While the anticancer potential of the 4-aryl-2-hydroxy-4-oxobut-2-enoic acid scaffold is less explored compared to other biological activities, preliminary studies on related structures suggest this is a promising area for future research. The α,β-unsaturated ketone system is a known pharmacophore in many anticancer agents, often acting as a Michael acceptor to covalently modify biological targets.
Postulated Mechanisms of Action:
-
Enzyme Inhibition: Many enzymes crucial for cancer cell proliferation and survival, such as kinases and histone deacetylases (HDACs), have nucleophilic residues in their active sites that could be targeted by these compounds[5].
-
Induction of Apoptosis: The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibition is a validated anticancer strategy[6]. It is plausible that derivatives of this scaffold could modulate the activity of these proteins.
-
DNA Interaction: Some anticancer agents exert their effects through direct interaction with DNA, leading to damage and cell cycle arrest[7].
Experimental Workflow for In Vitro Cytotoxicity Assessment:
Caption: Workflow for MTT Cytotoxicity Assay.
Experimental Protocols
General Synthesis of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids
A common and efficient method for the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids involves the Claisen condensation of an appropriate aryl methyl ketone with a dialkyl oxalate, followed by hydrolysis.
Step-by-Step Protocol:
-
Condensation: To a solution of sodium methoxide in a suitable solvent (e.g., toluene or methanol), add the aryl methyl ketone and dimethyl oxalate.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
Hydrolysis: The resulting intermediate ester is then hydrolyzed using an aqueous acid (e.g., HCl) or base (e.g., NaOH followed by acidification) to yield the final 4-aryl-2-hydroxy-4-oxobut-2-enoic acid.
-
Purification: The product is typically purified by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices: The use of a strong base like sodium methoxide is essential to deprotonate the methyl ketone, forming an enolate which then acts as a nucleophile in the condensation reaction with the electrophilic carbonyl of dimethyl oxalate. The subsequent hydrolysis step is necessary to convert the intermediate ester to the final carboxylic acid.
Kynurenine-3-Hydroxylase Inhibition Assay
The inhibitory activity of the compounds against KMO can be determined using a spectrophotometric assay that measures the formation of 3-hydroxykynurenine.
Step-by-Step Protocol:
-
Enzyme Preparation: A source of KMO, such as rat liver mitochondria, is prepared.
-
Assay Mixture: The assay mixture typically contains the enzyme preparation, NADPH, and the substrate L-kynurenine in a suitable buffer.
-
Inhibition Study: The test compounds are pre-incubated with the enzyme preparation before the addition of the substrate.
-
Measurement: The reaction is initiated by the addition of L-kynurenine, and the increase in absorbance at a specific wavelength (e.g., 365 nm) due to the formation of 3-hydroxykynurenine is monitored over time.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Trustworthiness of the Protocol: This protocol is a self-validating system as it includes appropriate controls, such as a no-inhibitor control to determine the maximal enzyme activity and a no-enzyme control to account for any non-enzymatic reaction.
Conclusion and Future Directions
The 4-aryl-2-hydroxy-4-oxobut-2-enoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing SAR data, particularly for KMO inhibition, provides a clear roadmap for the design of potent neuroprotective agents. The emerging antimicrobial and anticancer activities warrant further investigation, with a focus on elucidating detailed SAR through the synthesis and screening of diverse analog libraries. A deeper understanding of the mechanism of action for these latter activities will be crucial for advancing these compounds into preclinical development. The synthetic accessibility and the tunable nature of this scaffold ensure its continued relevance in the ongoing search for innovative medicines.
References
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Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
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Kamal, A., Viswanath, A., Ramaiah, J., & Pal-Bhadra, M. (2012). Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6965-6969. [Link]
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Pulina, N. A., Zalesov, V. V., Bystritskaya, O. A., Rubtsov, A. E., & Kutkovaya, N. V. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 443-447. [Link]
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Deprez-Poulain, R., & Cotelle, P. (2010). Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. Tetrahedron, 66(33), 6485-6490. [Link]
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Science.gov. (n.d.). cell lines ic50. Retrieved from [Link]
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ResearchGate. (n.d.). MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... Retrieved from [Link]
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Hunter, J. H., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(48), 30283-30289. [Link]
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Chequer, F. M. D., et al. (2017). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 22(5), 779. [Link]
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Rickard, A. H., et al. (2007). Generalised antimicrobial mode of action of weak organic acids. Essays in Biochemistry, 43, 123-134. [Link]
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ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]
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Waring, M. J., et al. (2022). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry, 65(17), 11625-11645. [Link]
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Muller-Serieys, C., & Soussy, C. J. (2000). [Ketolides and oxazolidinones. Mechanisms of action and antibacterial spectrum]. Presse medicale (Paris, France : 1983), 29(36), 2011–2015. [Link]
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On, A. T., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS infectious diseases, 2(6), 424–431. [Link]
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Al-Obeed, O. A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules (Basel, Switzerland), 28(21), 7293. [Link]
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ResearchGate. (n.d.). The values of IC50 of the four compounds against oral epithelial cells... Retrieved from [Link]
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Khan, I., et al. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Seminars in Cancer Biology, 86(Pt 3), 11-28. [Link]
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Kumar, V., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of molecular structure, 1269, 133792. [Link]
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ResearchGate. (n.d.). Parameters of Antimicrobial Activity Evaluation. Retrieved from [Link]
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Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules (Basel, Switzerland), 20(11), 20658–20668. [Link]
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Adhikari, B., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Animals : an open access journal from MDPI, 9(10), 829. [Link]
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Nobmann, P., et al. (2009). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. Journal of antimicrobial chemotherapy, 64(2), 319–326. [Link]
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ResearchGate. (n.d.). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. Retrieved from [Link]
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WIPO. (2025). A PROCESS FOR THE SYNTHESIS OF 2-(4-CHLOROPHENYL)-2-HYDROXY-N-(3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENETHYL)ACETAMIDE, A KEY INTERMEDIATE OF MANDIPROPAMID. Retrieved from [Link]
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MDPI. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
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MDPI. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]
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Lown, J. W., & Singh, R. (1982). Mechanism of action of antitumor 3-(2-haloethyl) aryltriazenes on deoxyribonucleic acid. Biochemical pharmacology, 31(7), 1257–1266. [Link]
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- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
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Validating the Synthesized Structure of 4-(3-Bromophenyl)-4-oxobutanoic Acid: A Comprehensive 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led walkthrough on validating the structure of a target molecule, 4-(3-Bromophenyl)-4-oxobutanoic acid, using a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple procedural outline, delving into the strategic choices behind the experiments and fostering a deep understanding of how to interpret the resulting data with confidence.
The Imperative of Structural Integrity in Synthesis
The synthesis of novel chemical entities is fraught with possibilities for isomeric byproducts and unexpected rearrangements. A simple one-dimensional (1D) NMR spectrum, while informative, can often be ambiguous, particularly for molecules with complex spin systems or overlapping signals. It is here that 2D NMR spectroscopy becomes an indispensable tool, offering a multi-dimensional view of the molecular framework by revealing through-bond and through-space correlations between nuclei.[1] This guide will focus on three fundamental 2D NMR experiments: COSY, HSQC, and HMBC, to unequivocally confirm the constitution of synthesized this compound.
A Multi-faceted Approach to Structural Elucidation
Our strategy hinges on a synergistic application of 1D and 2D NMR experiments. The initial 1D ¹H and ¹³C spectra provide the fundamental chemical shift information for all proton and carbon environments within the molecule. Subsequently, the 2D experiments will be employed to piece together the molecular puzzle, establishing connectivity and confirming the precise arrangement of atoms.
Predicted NMR Data for this compound
To provide a tangible framework for our analysis, we will utilize predicted ¹H and ¹³C NMR data. These predictions, generated from computational algorithms, serve as a robust hypothesis to be tested and confirmed by our experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Atom Type |
| H-2' | ~8.1 (t) | 127 | CH |
| H-4' | ~7.9 (d) | 131 | CH |
| H-5' | ~7.4 (t) | 129 | CH |
| H-6' | ~7.7 (d) | 133 | CH |
| H-3 | ~3.3 (t) | 34 | CH₂ |
| H-2 | ~2.8 (t) | 28 | CH₂ |
| COOH | ~12.0 (s, broad) | 178 | COOH |
| C-4 | - | 196 | C=O (ketone) |
| C-1' | - | 138 | C (quaternary) |
| C-3' | - | 130 | C-Br (quaternary) |
Experimental Protocols: A Step-by-Step Guide to Data Acquisition
The following protocols outline the key steps for acquiring high-quality 2D NMR data. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Sample Preparation: The Foundation of Quality Spectra
-
Dissolution: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal signals that overlap with analyte resonances.
-
Filtration: To ensure a homogeneous magnetic field and prevent shimming issues, filter the sample solution through a small plug of glass wool into a clean, dry NMR tube. This removes any particulate matter.
-
Degassing (Optional but Recommended): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.
Acquiring the 2D NMR Spectra
The following are generalized acquisition parameters. Optimal parameters may vary depending on the specific NMR spectrometer and probe used.
1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[2]
-
Pulse Program: A standard COSY or DQF-COSY pulse sequence should be used.
-
Key Parameters:
-
Spectral Width: Set to encompass all proton signals.
-
Number of Increments (F1): Typically 256-512 increments are sufficient for good resolution in the indirect dimension.
-
Number of Scans (F2): 2-8 scans per increment are usually adequate for a sample of this concentration.
-
2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
-
Purpose: To identify which protons are directly attached to which carbon atoms.[3]
-
Pulse Program: A standard HSQC experiment with gradient selection is recommended.
-
Key Parameters:
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Set to encompass all carbon signals (e.g., 0-220 ppm).
-
Number of Increments (F1): 128-256 increments are typically used.
-
Number of Scans (F2): 4-16 scans per increment may be necessary to achieve a good signal-to-noise ratio for ¹³C signals.
-
3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations
-
Purpose: To identify correlations between protons and carbons that are separated by two or three bonds (and sometimes four).
-
Pulse Program: A standard HMBC experiment with gradient selection is appropriate.
-
Key Parameters:
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Set to encompass all carbon signals.
-
Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. A value of 8-10 Hz is a good starting point to observe typical two- and three-bond correlations.
-
Number of Increments (F1): 256-512 increments are recommended for good resolution.
-
Number of Scans (F2): 16-64 scans per increment are often required due to the weaker nature of long-range correlations.
-
Data Interpretation: Assembling the Structural Puzzle
The following section details the logical process of interpreting the 2D NMR data to validate the structure of this compound.
Visualizing the Workflow
Caption: Workflow for 2D NMR-based structure validation.
Step 1: Analyzing the COSY Spectrum
The COSY spectrum will reveal the proton-proton coupling networks within the molecule.
-
Aliphatic Region: A cross-peak between the signals at ~3.3 ppm (H-3) and ~2.8 ppm (H-2) is expected. This confirms the presence of the -CH₂-CH₂- moiety in the butanoic acid chain. The triplet multiplicity of both signals in the ¹H NMR spectrum is consistent with this coupling.
-
Aromatic Region: The protons on the bromophenyl ring will exhibit a distinct coupling pattern. We expect to see correlations between H-4' and H-5', and between H-5' and H-6'. The lack of a correlation between H-2' and any other aromatic proton (due to its isolation) is also a key piece of evidence.
Caption: Expected COSY correlations for the target molecule.
Step 2: Interpreting the HSQC Spectrum
The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to.
-
Aliphatic Correlations:
-
The proton signal at ~2.8 ppm will correlate with the carbon signal at ~28 ppm, assigning this pair to C-2 and its attached protons.
-
The proton signal at ~3.3 ppm will correlate with the carbon signal at ~34 ppm, assigning this to C-3 and its attached protons.
-
-
Aromatic Correlations:
-
Each of the aromatic proton signals (~8.1, ~7.9, ~7.4, and ~7.7 ppm) will show a correlation to a distinct carbon signal in the aromatic region (~127, ~131, ~129, and ~133 ppm, respectively). This allows for the unambiguous assignment of each aromatic CH group.
-
-
Absence of Correlations: Importantly, the quaternary carbons (C-4, C-1', C-3', and the carboxylic acid carbon) will not show any cross-peaks in the HSQC spectrum as they have no directly attached protons.
Step 3: Unraveling the Structure with the HMBC Spectrum
The HMBC spectrum is the final and most powerful tool in our arsenal, allowing us to piece together the entire molecular framework through long-range correlations.
-
Connecting the Aliphatic Chain to the Aromatic Ring:
-
The protons at H-3 (~3.3 ppm) are expected to show a three-bond correlation to the ketone carbonyl carbon C-4 (~196 ppm).
-
Crucially, these same H-3 protons should also show a three-bond correlation to the quaternary aromatic carbon C-1' (~138 ppm) and a two-bond correlation to the aromatic proton H-2' (~8.1 ppm) and H-6' (~7.7 ppm). These correlations firmly establish the connection between the butanoic acid chain and the bromophenyl ring via the ketone group.
-
-
Confirming the Aromatic Substitution Pattern:
-
The proton H-2' (~8.1 ppm) will show correlations to the quaternary carbon C-1' (~138 ppm) and the bromine-bearing carbon C-3' (~130 ppm).
-
The proton H-4' (~7.9 ppm) will show correlations to C-6' (~133 ppm) and C-2' (~127 ppm).
-
-
Validating the Carboxylic Acid Moiety:
-
The protons at H-2 (~2.8 ppm) will show a two-bond correlation to the carboxylic acid carbonyl carbon (~178 ppm) and a three-bond correlation to C-3 (~34 ppm).
-
Caption: Key expected HMBC correlations for structural confirmation.
Conclusion: A Self-Validating System for Structural Certainty
By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, we create a self-validating web of evidence that moves beyond simple chemical shift matching. The COSY spectrum establishes the proton spin systems, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum pieces together the entire molecular skeleton through long-range connectivities. This comprehensive 2D NMR approach provides an unparalleled level of confidence in the structural assignment of synthesized this compound, a critical step in ensuring the integrity of any subsequent research or development activities.
References
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Likhotvorik, I. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. Regis Technologies. Retrieved from [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved from [Link]
-
Pautler, C. S., et al. (2018). NMR Analysis of Unknowns: An Introduction to 2D NMR Spectroscopy. Journal of Chemical Education, 95(10), 1833-1837. Retrieved from [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]
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Comparing the efficacy of AlCl3 vs. other Lewis acids in the synthesis of 4-aryl-4-oxobutanoic acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, 4-aryl-4-oxobutanoic acids represent a critical class of intermediates. Their versatile structures are foundational to a wide array of bioactive molecules. The primary route to these valuable compounds is the Friedel-Crafts acylation of aromatic substrates with succinic anhydride, a reaction critically dependent on the choice of a Lewis acid catalyst. This guide offers an in-depth comparison of the traditional stalwart, aluminum chloride (AlCl₃), against other notable Lewis acids, providing experimental data and field-proven insights to inform catalyst selection for this pivotal transformation.
The Central Role of Lewis Acids in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In the synthesis of 4-aryl-4-oxobutanoic acids, the Lewis acid catalyst is paramount. It coordinates with succinic anhydride to generate a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the desired product. The strength and nature of the Lewis acid directly influence reaction rates, yields, and in some cases, the purity of the final product.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Aluminum Chloride (AlCl₃): The Established Benchmark
Anhydrous aluminum chloride is the most extensively used and well-documented Lewis acid for the Friedel-Crafts acylation of arenes with succinic anhydride.[2] Its high reactivity often translates to excellent yields under relatively mild conditions.
Experimental Data with AlCl₃
The efficacy of AlCl₃ is demonstrated across various aromatic substrates. The following table summarizes typical yields for the synthesis of 4-aryl-4-oxobutanoic acids using AlCl₃ as the catalyst.
| Aromatic Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzene | Benzene | 30 min | Reflux | 77-82 | [2] |
| Toluene | None (Solvent-free) | 5 min | Room Temp. | 95 | [2] |
| Ethylbenzene | None (Solvent-free) | 6 min | Room Temp. | 92 | [2] |
| o-Xylene | None (Solvent-free) | 8 min | Room Temp. | 90 | [2] |
| m-Xylene | None (Solvent-free) | 8 min | Room Temp. | 94 | [2] |
Causality Behind Experimental Choices with AlCl₃
The use of stoichiometric amounts of AlCl₃ is a critical experimental parameter. The Lewis acid complexes with the carbonyl oxygen of the ketone product, which deactivates it towards further acylation. This prevents polysubstitution, a common issue in Friedel-Crafts alkylations.[1] The choice between a solvent-based or solvent-free approach often depends on the reactivity of the aromatic substrate and the desired reaction time. For highly reactive arenes like toluene and xylenes, solvent-free conditions can provide excellent yields in a remarkably short time.[2]
Ferric Chloride (FeCl₃): A Cost-Effective and Milder Alternative
Ferric chloride (FeCl₃) presents a compelling alternative to AlCl₃, primarily due to its lower cost and milder reactivity. While direct comparative studies for the synthesis of 4-aryl-4-oxobutanoic acids are not abundant, evidence from other Friedel-Crafts acylations suggests that FeCl₃ can provide comparable yields and, in some instances, a cleaner reaction profile, potentially reducing the need for extensive purification.[3]
In the acylation of benzene with various acylating agents, it has been noted that a moderately active catalyst like FeCl₃ at higher temperatures can produce acceptable yields.[3] For instance, in the acetylation of toluene, both AlCl₃ and FeCl₃ show very similar high regioselectivity for the para-isomer.[4]
Zinc Chloride (ZnCl₂): A "Green" Chemistry Approach
Zinc chloride (ZnCl₂) is often considered a milder Lewis acid. Its application in a deep eutectic solvent (DES) with choline chloride offers an environmentally benign alternative to traditional methods that use volatile organic compounds.[5][6] This approach combines the role of the catalyst and the solvent. Studies on the acylation of various aromatics with different anhydrides using a choline chloride/ZnCl₂ system have reported high yields under microwave irradiation, with the added benefit of catalyst and solvent recyclability.[5][6] While specific data for the reaction with succinic anhydride is not detailed, this methodology presents a promising avenue for greener synthesis of 4-aryl-4-oxobutanoic acids.
Boron Trifluoride Etherate (BF₃·OEt₂): An Alternative for Specific Applications
Boron trifluoride etherate (BF₃·OEt₂) is another Lewis acid employed in Friedel-Crafts reactions.[7][8][9] It is a convenient liquid source of BF₃. While less commonly cited for the specific synthesis of 4-aryl-4-oxobutanoic acids compared to AlCl₃, BF₃ is known to catalyze acylations effectively, sometimes offering advantages in terms of reaction rate and catalyst recovery.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of different Lewis acids in the synthesis of 4-aryl-4-oxobutanoic acids.
Caption: Generalized workflow for comparing Lewis acid catalysts.
Protocol 1: Synthesis of 4-(p-tolyl)-4-oxobutanoic acid using AlCl₃ (Solvent-Free)
This protocol is adapted from a reported efficient method.[2]
Materials:
-
Succinic anhydride
-
Toluene
-
Anhydrous aluminum chloride (powdered)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Mortar and pestle
-
Beaker
-
Filtration apparatus
Procedure:
-
In a fume hood, place 1.0 g (0.01 mol) of succinic anhydride and 2.67 g (0.02 mol) of powdered anhydrous aluminum chloride in a mortar.
-
Grind the mixture with a pestle for approximately 1 minute.
-
Add 0.92 g (0.01 mol) of toluene to the mixture.
-
Continue grinding the reaction mixture for 5 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully transfer the reaction mixture to a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to quench the reaction.
-
Collect the solid product by filtration and wash thoroughly with cold water.
-
The product is typically of high purity and may not require further purification. Expected yield: ~95%.[2]
Concluding Remarks
The choice of Lewis acid for the synthesis of 4-aryl-4-oxobutanoic acids is a critical decision that impacts yield, purity, cost, and environmental footprint. While AlCl₃ remains the well-established and highly effective catalyst for this transformation, providing excellent yields, particularly under solvent-free conditions for activated arenes, it is not without its drawbacks, including its moisture sensitivity and the generation of corrosive waste.
FeCl₃ emerges as a viable, cost-effective alternative that can offer comparable performance and potentially cleaner reactions. For researchers focused on sustainable chemistry, ZnCl₂ , especially when used in deep eutectic solvents, presents an innovative and green pathway worth exploring. BF₃·OEt₂ remains a useful tool in the synthetic chemist's arsenal, with potential advantages in specific contexts.
Ultimately, the optimal Lewis acid will be contingent on the specific aromatic substrate, scale of the reaction, and the desired balance between reactivity, cost, and environmental impact. This guide provides the foundational data and insights to empower researchers to make an informed decision tailored to their specific synthetic goals.
References
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Imam, M. R., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6, 37031–37038. [Link]
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Roskilde University. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]
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Beilstein-Institut. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
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International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
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Chang, M.-Y., Kung, Y.-H., & Chen, S.-T. (2007). BF3-OEt2/Et3SiH-mediated Rearrangement of 4-Aryl-5,5-diphenylazapan-4-ols. Journal of The Chinese Chemical Society. [Link]
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Sciencemadness.org. (2008). Acylation of benzene with anhydrides. [Link]
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Elsevier. (2006). BF3-Oet2/Et3SiH-Mediated Rearrangement of 4-Aryl-5,5-Diphenylazapan-4-Ols. [Link]
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ResearchGate. (n.d.). Friedel–Crafts benzylation of toluene catalyzed by ZnCl2/SiO2 heterogeneous catalyst to para. Retrieved January 12, 2026, from [Link]
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PubMed. (2021). BF3·OEt2-Catalyzed Unexpected Stereoselective Formation of 2,4- trans-Diallyl-2-methyl-6-aryltetrahydro-2 H-pyrans with Quaternary Stereocenters. [Link]
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The Royal Society of Chemistry. (2012). Refining boron-iodane exchange to access versatile arylation reagents. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Cross-Referencing Experimental and Predicted Spectroscopic Data for Structural Validation
In modern chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is paramount. While experimental spectroscopy remains the gold standard for probing molecular architecture, its power is significantly amplified when coupled with computational chemistry. This guide provides an in-depth methodology for validating experimental results against theoretically predicted spectroscopic data, a process that transforms structural elucidation from a puzzle into a self-validating system. By explaining the causality behind experimental and computational choices, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to enhance the confidence and accuracy of their structural assignments.[1][2]
Introduction: The Synergy of Experiment and Theory
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide a wealth of information about a molecule's bonding, connectivity, and chemical environment. However, experimental spectra of complex molecules can be ambiguous, with overlapping signals and subtle effects that are difficult to interpret in isolation.[3][4] Computational spectroscopy, particularly methods based on Density Functional Theory (DFT), offers a powerful solution by predicting spectra from first principles for a proposed chemical structure.[5][6] When the predicted spectrum of a candidate structure closely matches the experimental data, it provides powerful evidence for the correctness of that structure.[1][2] This synergy is not merely confirmatory; it is a predictive tool that can discriminate between closely related isomers, identify reaction intermediates, and elucidate complex stereochemistry.[4][7]
Pillar 1: The Experimental Benchmark – Acquiring High-Fidelity Data
The validity of any comparison hinges on the quality of the experimental data. "Garbage in, garbage out" is a particularly apt axiom here. The goal is to obtain high-resolution, high-signal-to-noise spectra that are free from artifacts and impurities.
Scientist's Note: The "Why" of Pristine Data
Every impurity, solvent residual, or calibration error introduces signals that are not intrinsic to the molecule of interest. These extraneous peaks can be misinterpreted or can obscure subtle but important features of the true spectrum. Adhering to rigorous experimental protocols, such as those recommended by IUPAC, ensures that the data is a true and accurate representation of the molecule's properties.[8][9]
Experimental Protocol: High-Resolution NMR Spectroscopy
This protocol outlines the acquisition of a high-quality ¹³C NMR spectrum, a common technique for structural validation.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound. Purity should be >95% as determined by chromatography (HPLC, GC) or other analytical methods.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high isotopic purity. The choice of solvent is critical as it can influence chemical shifts.[9]
-
Filter the solution through a glass wool or cotton plug into a clean, high-quality NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), for accurate chemical shift calibration.[9]
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.
-
Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
-
Calibrate the spectrometer using a standard sample before running the experimental sample.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Set the spectral window to encompass the expected range of ¹³C chemical shifts (e.g., -10 to 220 ppm).[9]
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio. This is particularly important for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 2-5 seconds) to ensure all carbon nuclei have fully relaxed between pulses, allowing for accurate integration if needed.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.[9]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to remove any rolling or distortion in the baseline.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[9]
-
Carefully pick and list all peak positions (chemical shifts in ppm).
-
Pillar 2: The Theoretical Prediction – A Guided DFT Approach
Computational prediction of spectroscopic data is a multi-step process that requires careful consideration of the theoretical model. Density Functional Theory (DFT) has become the workhorse for these calculations due to its excellent balance of accuracy and computational cost.[10][11]
Scientist's Note: The "Why" of Method Selection
The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional and the basis set.[4][12][13] The functional approximates the complex electron exchange and correlation effects, while the basis set is the set of mathematical functions used to build the molecular orbitals.[14] A poor choice of either can lead to inaccurate geometries and, consequently, erroneous spectral predictions. For example, long-range corrected functionals are often recommended for improved accuracy in NMR calculations.[4] The geometry optimization step is the most critical part of the process; an incorrect molecular geometry will invariably lead to a poor spectral prediction.[10][15]
Computational Protocol: DFT Prediction of ¹³C NMR Chemical Shifts
This protocol outlines the steps for predicting a ¹³C NMR spectrum using a common quantum chemistry software package like Gaussian.
-
Structure Input and Geometry Optimization:
-
Build the candidate molecular structure in a molecular editor and export the coordinates.
-
The first and most crucial step is to perform a geometry optimization.[15][16] This finds the lowest energy conformation of the molecule.[15] A functional like B3LYP combined with a basis set such as 6-31G(d) is a common starting point for organic molecules.[10][17] For more complex systems or higher accuracy, more advanced functionals and larger basis sets may be necessary.[6]
-
Self-Validation Check: After optimization, perform a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
NMR Shielding Calculation:
-
Using the optimized geometry, perform a subsequent calculation to determine the NMR isotropic shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for this.[3][18]
-
It is often beneficial to use a larger basis set for the NMR calculation than for the geometry optimization to improve the accuracy of the predicted chemical shifts.[12] A common practice is to use a triple-ζ basis set for this step.[12]
-
Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), specifying the solvent used in the experiment.[4][19]
-
-
Data Processing and Referencing:
-
The calculation will output absolute shielding values (σ_iso) for each carbon atom in ppm.
-
To convert these absolute shieldings to chemical shifts (δ), they must be referenced against the computed shielding of TMS (σ_ref) calculated at the exact same level of theory (functional, basis set, solvent model).
-
The predicted chemical shift is calculated as: δ_pred = σ_ref - σ_iso.
-
The Nexus: A Step-by-Step Validation Workflow
With high-quality experimental data and accurately predicted values in hand, the final step is the direct comparison and validation.
Workflow Diagram
Caption: The validation workflow, integrating experimental and computational pillars.
Quantitative Comparison and Statistical Analysis
A simple visual inspection is often insufficient. A quantitative comparison provides objective metrics for the goodness of fit.[20][21]
-
Data Tabulation: Create a table mapping each experimental chemical shift to its corresponding predicted value based on the structural assignment.
-
Statistical Metrics: Calculate key statistical parameters to assess the agreement.[2][22]
-
Mean Absolute Error (MAE): The average of the absolute differences between predicted and experimental values. A lower MAE indicates a better fit.
-
Coefficient of Determination (R²): A measure of how well the predicted values correlate with the experimental values. An R² value close to 1.0 indicates a strong linear correlation.[23]
-
Pearson Correlation Coefficient: Another statistical test to measure the linear correlation between the two datasets.[20][24]
-
Case Study: Hypothetical Validation of "Molecule X"
Let's assume we have synthesized "Molecule X" and want to confirm its structure. We acquire the experimental ¹³C NMR spectrum and perform DFT calculations for our proposed structure.
Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for Molecule X
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Absolute Error |
| C1 (C=O) | 172.5 | 173.1 | 0.6 |
| C2 (CH) | 68.2 | 67.9 | 0.3 |
| C3 (CH₂) | 35.1 | 35.8 | 0.7 |
| C4 (CH₃) | 21.4 | 21.1 | 0.3 |
| C5 (Aromatic) | 128.9 | 129.5 | 0.6 |
| C6 (Aromatic) | 127.5 | 127.8 | 0.3 |
Statistical Analysis Results:
-
Mean Absolute Error (MAE): 0.47 ppm
-
R² Value: 0.9998
Interpretation: The very low MAE and the R² value extremely close to 1.0 provide strong, quantitative evidence that the computationally generated structure is an excellent model for the experimentally observed molecule. This high degree of correlation allows for the confident assignment of the structure of "Molecule X". Should the MAE be high or the R² value low, it would indicate that the proposed structure is likely incorrect, prompting the researcher to consider alternative isomers for computational analysis.
Conclusion
The cross-referencing of experimental and computational spectroscopic data is a robust, self-validating methodology that significantly enhances the confidence of molecular structure elucidation. By adhering to rigorous protocols for both data acquisition and theoretical prediction, researchers can move beyond qualitative visual comparison to objective, statistical validation. This integrated approach, grounded in the principles of scientific integrity, provides a powerful framework for accelerating research and development in chemistry and the life sciences.[1][2]
References
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Bursch, M., Mewes, J-M., Hansen, A., Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Cheshire NMR. (n.d.). Recommendations for DFT calculation of NMR parameters. [Link]
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Debefve, L. M., & Pollock, C. J. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Publishing. [Link]
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IUPAC. (2019). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. International Union of Pure and Applied Chemistry. [Link]
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IUPAC. (2020). Development of a Standard for FAIR Data Management of Spectroscopic Data. International Union of Pure and Applied Chemistry. [Link]
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Sauerland, L., et al. (2021). Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. Journal of Chemical Theory and Computation. [Link]
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common pitfalls and mistakes in the application of DFT calculations to organic structure determination. Nature Protocols. A relevant guide, though not directly cited, the principles align with the content.
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Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]
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A Comparative Guide to the Neuroprotective Potential of 4-Aryl-4-Oxobutanoic Acid Derivatives
Introduction: The Pressing Need for Novel Neuroprotective Strategies
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function, leading to debilitating cognitive and motor impairments. Current therapeutic options are largely symptomatic and fail to halt the underlying neurodegenerative cascade. This underscores the urgent need for novel therapeutic agents with robust neuroprotective capabilities.
Among the promising scaffolds in medicinal chemistry, 4-aryl-4-oxobutanoic acid derivatives have emerged as a class of small molecules with considerable potential to mitigate neuronal damage. Their structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making them attractive candidates for drug discovery and development. This guide provides an in-depth evaluation of the neuroprotective potential of these derivatives, comparing their performance with established and alternative neuroprotective agents, and is supported by experimental data and detailed protocols for researchers in the field.
Mechanisms of Neuroprotection: A Multi-pronged Approach
The neuroprotective effects of 4-aryl-4-oxobutanoic acid derivatives are not attributed to a single mechanism but rather a synergistic interplay of multiple pathways that counteract the complex pathology of neurodegeneration. The primary mechanisms identified include the modulation of the kynurenine pathway, inhibition of monoamine oxidase B (MAO-B), and attenuation of glutamate-mediated excitotoxicity.
Modulation of the Kynurenine Pathway via Kynurenine-3-Monooxygenase (KMO) Inhibition
The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive compounds. A critical enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK). 3-HK can generate reactive oxygen species and contribute to neuronal damage. By inhibiting KMO, 4-aryl-4-oxobutanoic acid derivatives can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA)[1][2][3][4][5][6]. KYNA is an antagonist of ionotropic glutamate receptors, thereby reducing excitotoxicity[1].
A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters, which share a similar structural backbone with 4-aryl-4-oxobutanoic acids, have been identified as potent inhibitors of KMO[2]. For instance, compounds like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid have demonstrated the ability to prevent the synthesis of the neurotoxic quinolinic acid in primary human monocyte-derived macrophages[2].
Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme in the catabolism of dopamine and other monoamine neurotransmitters.[7] In neurodegenerative diseases like Parkinson's, the activity of MAO-B is often elevated, leading to increased oxidative stress through the production of hydrogen peroxide and other reactive oxygen species during dopamine breakdown.[8] Selective inhibition of MAO-B can increase dopamine levels in the brain and reduce oxidative damage, thereby exerting a neuroprotective effect.[8]
Derivatives of 4-oxo-N-4-diphenyl butanamides have been designed and synthesized as selective MAO-B inhibitors. These compounds have shown potent and reversible inhibition of MAO-B, with some exhibiting IC50 values in the nanomolar range. This inhibitory activity is a promising avenue for the neuroprotective potential of the broader class of 4-aryl-4-oxobutanoic acid derivatives.
Attenuation of Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation of receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity.[9] This is a common pathological mechanism in many neurodegenerative disorders. Compounds that can modulate glutamate release or block its receptors have shown significant neuroprotective effects.[9][10][11][12][13]
While direct evidence for 4-aryl-4-oxobutanoic acid derivatives as glutamate modulators is still emerging, their structural similarity to compounds known to interact with the glutamatergic system suggests this as a plausible mechanism of action. Further investigation into their effects on glutamate release and receptor binding is warranted.
Comparative Performance Analysis
To provide a clear perspective on the potential of 4-aryl-4-oxobutanoic acid derivatives, it is essential to compare their performance with existing neuroprotective agents that operate through similar mechanisms. The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of various compounds.
| Compound Class | Specific Derivative/Drug | Target | IC50/EC50 | Reference |
| 4-Aryl-4-oxobutanoic Acid Scaffold | Indole-based MAO-B Inhibitor (Compound 8a) | MAO-B | IC50: 0.02 µM | [14] |
| Indole-based MAO-B Inhibitor (Compound 8b) | MAO-B | IC50: 0.03 µM | [14] | |
| Established MAO-B Inhibitors | Selegiline | MAO-B | IC50: 0.007 µM | [14] |
| Rasagiline | MAO-B | IC50: 0.014 µM | [14] | |
| Safinamide | MAO-B | IC50: 0.08 µM | [14] | |
| KMO Inhibitors | (m-nitrobenzoyl)-alanine (mNBA) | KMO | - | [3] |
| Ro 61-8048 | KMO | - | [3] | |
| Glutamate Modulators | MK-801 | NMDA Receptor | EC50: 0.074 nanomoles | [10] |
| Ifenprodil | NMDA Receptor | EC50: 0.0138 nanomoles | [10] | |
| LY354740 | mGluR2/3 | EC50: 19 nanomoles | [10] | |
| Natural Phenolics (MAO Inhibitors) | Pterostilbene | MAO-B | IC50: 0.138 µM | [15] |
| Resveratrol | MAO-A | IC50: 0.313 µM | [15] |
Note: Data for 4-aryl-4-oxobutanoic acid derivatives with direct neuroprotective EC50 values are limited in the public domain, highlighting a key area for future research. The table includes data from closely related structures to provide a comparative context.
Experimental Protocols for Evaluating Neuroprotective Activity
To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the neuroprotective potential of 4-aryl-4-oxobutanoic acid derivatives.
In Vitro Neuroprotection Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aryl-4-oxobutanoic acid derivative for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic stimulus such as glutamate (e.g., 5 mM) or hydrogen peroxide (H₂O₂) (e.g., 100 µM) for another 24 hours. A control group without the neurotoxin should also be included.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
-
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of damaged cells.
-
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay (cell seeding, compound treatment, and induction of neurotoxicity).
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Reaction Setup: Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
-
In Vivo Neuroprotection Assay
This model is widely used to evaluate the potential of compounds to ameliorate cognitive deficits, a key feature of neurodegenerative diseases.[7][17][18][19][20]
-
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory.[19] Neuroprotective agents are evaluated for their ability to reverse these deficits.
-
Protocol:
-
Animals and Acclimatization: Use male Wistar rats or Swiss mice. Allow them to acclimatize to the laboratory conditions for at least one week.
-
Drug Administration: Administer the 4-aryl-4-oxobutanoic acid derivative orally (p.o.) or intraperitoneally (i.p.) for a specified period (e.g., 7-14 days). A vehicle control group and a positive control group (e.g., donepezil) should be included.
-
Amnesia Induction: On the final day of treatment, administer scopolamine (e.g., 1 mg/kg, i.p.) 30-60 minutes after the last dose of the test compound.
-
Behavioral Testing: 30-60 minutes after scopolamine injection, subject the animals to behavioral tests such as the Y-maze, Morris water maze, or novel object recognition test to assess learning and memory.
-
Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex) for biochemical analysis, such as measuring acetylcholinesterase (AChE) activity and markers of oxidative stress (e.g., malondialdehyde levels and superoxide dismutase activity).[7]
-
Conclusion and Future Directions
The collective evidence strongly suggests that 4-aryl-4-oxobutanoic acid derivatives represent a promising and versatile scaffold for the development of novel neuroprotective agents. Their ability to target multiple key pathways involved in neurodegeneration, including the kynurenine pathway, MAO-B activity, and potentially glutamate excitotoxicity, positions them as attractive candidates for a multi-target therapeutic approach.
While the data on closely related structures are encouraging, further research is imperative to fully elucidate the neuroprotective potential of the 4-aryl-4-oxobutanoic acid core structure. Future studies should focus on:
-
Synthesis and Screening: A systematic synthesis and screening of a focused library of 4-aryl-4-oxobutanoic acid derivatives to establish a clear structure-activity relationship for neuroprotection.
-
Mechanism of Action Studies: In-depth investigations to confirm and quantify their effects on KMO, MAO-B, and various components of the glutamatergic system.
-
In Vivo Efficacy: Rigorous evaluation in a broader range of animal models of neurodegenerative diseases to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
The insights and protocols provided in this guide are intended to facilitate and standardize the evaluation of these and other novel neuroprotective compounds, ultimately accelerating the discovery of effective treatments for neurodegenerative diseases.
References
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Available from: [Link]
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An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. Published July 14, 2024. Available from: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
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Neuroprotective Effects of Matrine on Scopolamine-Induced Amnesia via Inhibition of AChE/BuChE and Oxidative Stress. PubMed. Published November 7, 2018. Available from: [Link]
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High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation. PubMed Central. Published February 6, 2024. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
-
In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats. PubMed Central. Available from: [Link]
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4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. Published August 9, 2025. Available from: [Link]
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Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. MDPI. Available from: [Link]
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Glutamatergic Modulators: The Future of Treating Mood Disorders?. PubMed Central. Available from: [Link]
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Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed. Published January 13, 2000. Available from: [Link]
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The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice. MDPI. Published November 17, 2023. Available from: [Link]
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Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. ScienceDirect. Available from: [Link]
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Benchmarking the Cytotoxicity of Novel Butanoic Acid Derivatives Against Known Standards: A Comparative Guide
Introduction: The Therapeutic Promise of Butanoic Acid Derivatives in Oncology
Butanoic acid, a short-chain fatty acid, and its derivatives have emerged as a compelling class of molecules in oncological research. Their therapeutic potential largely stems from their activity as histone deacetylase (HDAC) inhibitors.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by altering chromatin structure. In many cancers, the dysregulation of HDAC activity leads to the silencing of tumor suppressor genes. By inhibiting HDACs, butanoic acid derivatives can induce the re-expression of these genes, leading to cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death) in cancer cells.[2]
This guide provides a comprehensive framework for benchmarking the in vitro cytotoxic effects of novel butanoic acid derivatives. We will compare their performance against well-established chemotherapeutic agents, doxorubicin and cisplatin, across a panel of common human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons and detailed experimental methodologies to ensure scientific rigor and reproducibility.
Mechanism of Action: HDAC Inhibition and the Induction of Apoptosis
The primary anticancer mechanism of butanoic acid derivatives is the inhibition of histone deacetylases. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes.[3] This includes genes that regulate the cell cycle and apoptosis. The induction of apoptosis by HDAC inhibitors can occur through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
-
Intrinsic Pathway: HDAC inhibitors can upregulate the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bim and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[2]
-
Extrinsic Pathway: These compounds can also increase the expression of death receptors (e.g., FAS, TRAIL receptors) on the cancer cell surface. This sensitizes the cells to extrinsic death signals, leading to the activation of caspase-8 and subsequent activation of the executioner caspases.[2]
Hypothetical Signaling Pathway for Butanoic Acid Derivatives
Caption: Hypothetical signaling pathway of butanoic acid derivatives.
Materials and Methods
Cell Lines and Culture
-
HeLa (ATCC® CCL-2™): Human cervical adenocarcinoma cell line.
-
A549 (ATCC® CCL-185™): Human lung carcinoma cell line.
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma cell line.
All cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Test Compounds
-
Novel Butanoic Acid Derivatives:
-
Pinostrobin Butyrate (Hypothetical Novel Compound 1)
-
Pivaloyloxymethyl Butyrate (Hypothetical Novel Compound 2)
-
-
Standard Cytotoxic Agents (Positive Controls):
-
Doxorubicin
-
Cisplatin
-
All compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the novel butanoic acid derivatives and standard drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.[7][8]
LDH Assay Workflow
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer: Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release (from cells treated with a lysis buffer) and the spontaneous LDH release (from untreated cells).
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the novel butanoic acid derivatives and the standard chemotherapeutic agents against the selected human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Novel Butanoic Acid Derivatives | |||
| Pinostrobin Butyrate | Breast | T47D | 0.40[7] |
| Pivaloyloxymethyl Butyrate | - | Various | Potent[9] |
| Hypothetical Derivative 1 | Cervical | HeLa | [Insert Data] |
| Hypothetical Derivative 1 | Lung | A549 | [Insert Data] |
| Hypothetical Derivative 1 | Breast | MCF-7 | [Insert Data] |
| Hypothetical Derivative 2 | Cervical | HeLa | [Insert Data] |
| Hypothetical Derivative 2 | Lung | A549 | [Insert Data] |
| Hypothetical Derivative 2 | Breast | MCF-7 | [Insert Data] |
| Standard Cytotoxic Agents | |||
| Doxorubicin | Cervical | HeLa | 2.9[10][11] |
| Lung | A549 | >20[10][11] | |
| Breast | MCF-7 | 2.5[10][11] | |
| Cisplatin | Cervical | HeLa | 4.00[12] |
| Lung | A549 | 12.74[12] | |
| Breast | MCF-7 | 10-20 (effective range)[13] |
Note: Data for hypothetical derivatives are placeholders for experimental results. The IC50 value for Pivaloyloxymethyl Butyrate is described as potent in the literature, but a specific value was not provided in the cited source. The IC50 for Pinostrobin Butyrate is against the T47D breast cancer cell line.
Discussion and Future Directions
The presented framework provides a robust methodology for the initial benchmarking of novel butanoic acid derivatives. The hypothetical data table illustrates how the cytotoxic potency of new compounds can be directly compared to established standards like doxorubicin and cisplatin.
The primary mechanism of action for butanoic acid derivatives, through HDAC inhibition, offers a potentially more targeted approach to cancer therapy compared to the broader mechanisms of DNA damage induced by doxorubicin and cisplatin. This could translate to a more favorable therapeutic window and reduced off-target toxicity.
Future studies should aim to expand the panel of cancer cell lines to include those with different genetic backgrounds and resistance profiles. Further investigation into the specific HDAC isoforms inhibited by novel derivatives will provide a more nuanced understanding of their mechanism of action. Ultimately, promising candidates from these in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
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A Comparative Guide to Solvent-Free vs. Solvent-Based Friedel-Crafts Acylation for Sustainable Synthesis
The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction, indispensable for synthesizing the aromatic ketone moieties prevalent in pharmaceuticals, fine chemicals, and materials science. Historically, this reaction relies on stoichiometric amounts of strong Lewis acid catalysts, like aluminum chloride (AlCl₃), in halogenated organic solvents.[1][2] While effective, this traditional approach is fraught with sustainability challenges, including the use of hazardous materials, significant waste generation, and complex workup procedures.[2][3]
As the chemical industry pivots towards greener and more sustainable practices, a critical re-evaluation of this classic transformation is underway. This guide provides an in-depth comparison between traditional solvent-based methods and modern solvent-free alternatives, offering researchers and drug development professionals the technical insights and experimental data needed to make informed, sustainable choices.
The Core Dilemma: Stoichiometric Catalysts and Solvent Waste
The primary environmental drawback of classical Friedel-Crafts acylation stems from the nature of the Lewis acid catalyst. The product, an aryl ketone, is a Lewis base that forms a strong, stable complex with the catalyst (e.g., AlCl₃).[1][4] This interaction sequesters the catalyst, preventing it from participating in further catalytic cycles. Consequently, a stoichiometric or even excess amount of the Lewis acid is required to drive the reaction to completion.[4]
This necessity creates a cascade of sustainability issues:
-
High Catalyst Loading: The large mass of the catalyst contributes significantly to a poor atom economy and a high E-Factor (Environmental Factor), a key green chemistry metric measuring the mass ratio of waste to the desired product.[5] For instance, producing 1000 kg of 4-methoxyacetophenone can require 800 to 1600 kg of AlCl₃.[6]
-
Hazardous Quenching: The reaction must be "quenched," typically with a large volume of ice water, to decompose the catalyst-ketone complex.[7][8] This process is often highly exothermic and generates a substantial volume of acidic, metal-containing aqueous waste, which is costly and environmentally challenging to treat.
-
Volatile Organic Solvents (VOCs): Traditional protocols often employ chlorinated solvents like dichloromethane (CH₂Cl₂) or toxic solvents such as nitrobenzene or carbon disulfide to facilitate the reaction.[9][10] These solvents pose significant health, safety, and environmental risks.
Solvent-free and alternative solvent strategies directly address these shortcomings by enabling the use of more robust, recyclable, and truly catalytic systems.
Comparative Analysis: Performance and Sustainability
The shift towards sustainable acylation is best understood by comparing key performance and environmental metrics across different methodologies.
| Parameter | Traditional Solvent-Based | Greener/Solvent-Free Alternatives | Causality and Rationale |
| Catalyst System | Stoichiometric AlCl₃, FeCl₃[1] | Catalytic (5 mol%) FeCl₃[3], reusable ZnO[11], Zn powder[12], zeolites[13], methanesulfonic anhydride[5] | Modern catalysts are designed to have lower affinity for the ketone product or are physically separable (heterogeneous), allowing for catalytic turnover and eliminating stoichiometric waste. |
| Solvent | Dichloromethane, Nitrobenzene[9][10] | None (Solvent-free)[11][12], Green Solvents (Propylene Carbonate[3], Ionic Liquids[2][14]) | Eliminating volatile organic solvents reduces environmental impact, improves safety, and simplifies product isolation. Green solvents are selected for their low toxicity, biodegradability, and recyclability. |
| Reaction Conditions | 0°C to room temp.[8] | Room temp. to elevated temp. (often with microwave irradiation)[12][15] | Microwave heating can significantly accelerate reactions in the absence of a solvent, often leading to shorter reaction times and higher yields.[12] |
| Waste Generation | High (acidic aqueous waste from quenching)[2] | Minimal (catalyst is filtered/reused, no quenching waste)[11][16] | The primary waste stream in the traditional method is a direct result of using a stoichiometric, water-sensitive catalyst. Recyclable catalysts circumvent this entire step. |
| Catalyst Reusability | No | High (up to 6 cycles reported for Zn powder[12], 3 for ZnO[11]) | Heterogeneous catalysts (e.g., ZnO, zeolites) or catalysts in immiscible phases (e.g., ionic liquids) can be physically separated from the reaction mixture and reused, drastically reducing cost and waste. |
| E-Factor | High | Low (E-factor of 4 reported for a metal-free system[5]) | The E-Factor is a direct measure of waste. By minimizing catalyst loading and eliminating solvents and quenching steps, solvent-free methods achieve significantly lower (better) E-Factors. |
Experimental Workflows: A Visual Comparison
The procedural differences between the two approaches are stark, highlighting the operational simplicity gained by adopting greener methodologies.
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A Senior Application Scientist's Guide to In Vivo vs. In Vitro Efficacy of Novel Butanoic Acid-Derived Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Butanoic Acid Derivatives in Epigenetic Therapy
Butanoic acid, a simple four-carbon short-chain fatty acid, has long been recognized as a crucial metabolite for gut health. However, its derivatives, such as sodium butyrate and sodium phenylbutyrate, are gaining significant traction in oncology and other therapeutic areas for their potent activity as histone deacetylase (HDAC) inhibitors. By preventing the removal of acetyl groups from histones, these agents promote a more open chromatin structure, leading to the re-expression of silenced tumor suppressor genes. This guide provides a comparative analysis of the preclinical efficacy of these agents, navigating the journey from the controlled environment of a petri dish (in vitro) to the complex biological system of a living organism (in vivo). We will explore the causal relationships behind experimental choices, provide validated protocols, and critically examine the translational gap that so often defines the bench-to-bedside challenge.
Part 1: The In Vitro Landscape: Quantifying Promise in the Petri Dish
The initial assessment of any novel therapeutic agent begins in vitro. These cell-based assays are indispensable for their high-throughput capability, cost-effectiveness, and power to elucidate specific mechanisms of action in a controlled environment. For butanoic acid derivatives, the primary questions we ask in vitro are: Does the agent kill cancer cells? And if so, how?
Causality in Experimental Design: Why Start with Viability and Apoptosis?
The logical first step is to determine a compound's cytotoxic or cytostatic potential. We must understand the concentration at which the agent inhibits cell growth by 50%—the half-maximal inhibitory concentration (IC50). This fundamental parameter, typically determined via a cell viability assay like the MTT assay, dictates the concentration range for all subsequent mechanistic studies.
Once we establish that the agent inhibits cell proliferation, the next critical question is whether it does so by inducing programmed cell death (apoptosis). Identifying the apoptotic pathway provides strong evidence of a targeted anti-cancer effect. The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis, making its activity a reliable and quantifiable endpoint.
Experimental Protocol 1: Cell Viability via MTT Assay
This protocol is designed to determine the IC50 of a butanoic acid derivative in a cancer cell line (e.g., HCT116 colon cancer cells). The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Methodology:
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
Compound Preparation & Treatment: Prepare a 2X stock solution series of the butanoic acid derivative (e.g., sodium butyrate) in culture medium. Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to achieve final concentrations ranging from 0.1 mM to 32 mM. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[2] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[3]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.[4]
Caption: Workflow for determining IC50 using the MTT cell viability assay.
Experimental Protocol 2: Apoptosis via Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key executioner in apoptosis, using a colorimetric or fluorometric substrate. This confirms that the observed reduction in viability is due to programmed cell death.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1-2 x 10⁶ cells) in larger plates (e.g., 6-well plates) and treat with the butanoic acid derivative at its 1X and 2X IC50 concentrations for 24 hours. Include an untreated control.[5]
-
Cell Lysis: Harvest both adherent and floating cells. Centrifuge the cell suspension, wash with cold PBS, and resuspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10-30 minutes.[5]
-
Lysate Preparation: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal protein loading.
-
Caspase Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Prepare a reaction master mix containing 2X reaction buffer, DTT, and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric). Add the master mix to each lysate sample.[6][7]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the output on a plate reader at 405 nm (for pNA) or with excitation/emission at 380/460 nm (for AMC).[7][8]
-
Analysis: Compare the readings from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Caption: Workflow for measuring apoptosis via Caspase-3 activity.
Part 2: The In Vivo Proving Ground: From Cell Culture to Complex Biology
Positive in vitro data is a prerequisite, but not a guarantee, of therapeutic success. The complex, multi-organ environment of a living system introduces variables that cannot be replicated in a dish, including drug metabolism, pharmacokinetics (PK), bioavailability, and potential off-target toxicities. Therefore, in vivo studies using animal models are the essential next step to validate in vitro findings.
Causality in Experimental Design: Why a Xenograft Model?
For anti-cancer agents, the subcutaneous xenograft model is a widely accepted standard. In this model, human cancer cells—the same ones used for in vitro testing—are implanted into immunocompromised mice. This allows for the evaluation of the compound's ability to inhibit tumor growth in a systemic biological context without the complication of immune rejection. This model directly tests whether the drug can reach the tumor at a sufficient concentration and exert its anti-proliferative effect.
Experimental Protocol 3: Human Tumor Xenograft Model in Mice
This protocol provides a standardized workflow for assessing the in vivo efficacy of a butanoic acid derivative against a subcutaneous tumor model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Nude mice), typically 6-8 weeks old. Allow a one-week acclimatization period. All procedures must adhere to institutional animal care and use committee (IACUC) guidelines.
-
Cell Preparation and Implantation: Harvest cancer cells (e.g., HCT116) from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation. Inject approximately 2-5 x 10⁶ cells subcutaneously into the flank of each mouse.[9]
-
Tumor Growth and Grouping: Monitor mice regularly for tumor formation. Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Drug Administration: Prepare the butanoic acid derivative in a sterile vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the drug according to a pre-defined schedule (e.g., daily, five days a week). The control group receives the vehicle only. For example, sodium phenylbutyrate has been administered orally to rats.[10]
-
Monitoring and Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a set duration (e.g., 21-28 days). At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Caption: Workflow for a subcutaneous tumor xenograft efficacy study.
Part 3: The Translational Gap: Reconciling In Vitro and In Vivo Data
The critical step in preclinical assessment is comparing the in vitro potency with the in vivo efficacy. Often, a direct correlation is not observed, and understanding this "in vitro-in vivo" gap is fundamental to successful drug development. Butanoic acid derivatives, with their relatively simple structures, provide a clear case study.
Data Presentation: A Comparative Summary
The table below synthesizes data from multiple studies to juxtapose the in vitro IC50 values of butanoic acid derivatives against their observed in vivo effects.
| Therapeutic Agent | Cancer Type | In Vitro Model | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy |
| Sodium Butyrate | Colon Cancer | HCT116 Cells | ~0.83 - 0.91 mM (48h)[4][11] | Nude Mouse Xenograft | Tumor growth suppression[12] |
| Sodium Phenylbutyrate | Prostate Cancer | LNCaP Cells | Induces apoptosis at 2.5 mM | Rat Xenograft | Delayed tumor growth by 30-45%[10] |
| Sodium Phenylbutyrate | Glioma | T98G Cells | ~0.5 mM | (Not specified) | Promising candidate |
| Sodium Phenylbutyrate | Oral Squamous Cell | SCC4, HSC3, CAL27 | 3.0, 3.7, 4.0 mM | Nude Mouse Xenograft | Remarkable tumor regression |
| Pivaloyloxymethyl Butyrate (AN-9) | Leukemia | HL-60 Cells | More potent than Butyric Acid | Mouse Model | Significant anti-tumor activity |
Analysis of the Discrepancy: Why Don't the Numbers Always Align?
The data reveals that while in vitro IC50 values are in the millimolar range, demonstrating a moderate level of potency, these agents still show significant in vivo activity. This discrepancy highlights several key principles of pharmacology:
-
Pharmacokinetics and Half-life: Butyric acid itself has a very short half-life, limiting its therapeutic application. This is a primary driver for developing prodrugs like Pivaloyloxymethyl Butyrate (AN-9), which is designed for better stability and intracellular delivery of the active butyrate molecule.
-
Metabolism: Phenylbutyrate is a prodrug that is converted in vivo to its active metabolite, phenylacetate. This metabolic activation is a crucial step that cannot be modeled in a simple cell culture system.
-
Bioavailability and Drug Delivery: An orally or systemically administered drug must survive degradation, be absorbed into circulation, and penetrate the tumor tissue. The in vitro concentration is applied directly to cells, bypassing all these biological barriers.
-
The Tumor Microenvironment: In vivo tumors exist within a complex microenvironment of stromal cells, blood vessels, and extracellular matrix, which can significantly influence drug response. Butanoic acid derivatives are known to have anti-angiogenic properties and can modulate the immune response, effects that are entirely absent in vitro.
Core Mechanism: HDAC Inhibition and p21 Activation
The primary anti-proliferative mechanism for butanoic acid derivatives is the inhibition of Class I and II HDACs. This action prevents the deacetylation of histones, leading to a more relaxed chromatin state. This "euchromatin" allows transcription factors to access the DNA and activate the expression of previously silenced genes. A critical target is the gene CDKN1A, which encodes the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor. Upregulation of p21 halts the cell cycle, typically at the G1 phase, preventing cancer cells from replicating.[12]
Caption: Signaling pathway of butanoic acid derivatives via HDAC inhibition.
Conclusion for the Drug Development Professional
The journey of butanoic acid derivatives from the benchtop to potential clinical application underscores a critical lesson in drug development: in vitro and in vivo models are not sequential hurdles but complementary tools.
-
In vitro assays are unparalleled for initial screening, potency ranking, and deep mechanistic dives. For butanoic acid derivatives, they confirm the core hypothesis of HDAC inhibition and induction of apoptosis.
-
In vivo models are essential for validating efficacy within the context of a whole biological system. They expose challenges like poor pharmacokinetics, which in the case of butyric acid, has correctly driven the development of more stable and deliverable prodrugs.
For the researcher, the translational gap is not a failure of the models but a source of crucial insight. Discrepancies between in vitro IC50 and in vivo TGI prompt us to investigate pharmacokinetics, metabolism, and the influence of the tumor microenvironment. It is by rigorously interrogating these differences that we can rationally design better therapeutic agents and ultimately bridge the gap between promising lab results and effective clinical therapies.
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Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. (2024). International Journal of Molecular Sciences. [Link]
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Butyrate Inhibits Cancerous HCT116 Colon Cell Proliferation but to a Lesser Extent in Noncancerous NCM460 Colon Cells. (2018). Nutrients. [Link]
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Inhibitory effect of sodium butyrate on colorectal cancer cells and construction of the related molecular network. (2021). Translational Cancer Research. [Link]
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Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells. (1997). International Journal of Cancer. [Link]
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Effects of Phenylbutyrate on Proliferation and Apoptosis in Human Prostate Cancer Cells in Vitro and in Vivo. (2001). Clinical Cancer Research. [Link]
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Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells. (1995). International Journal of Cancer. [Link]
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Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells. (1997). International Journal of Cancer. [Link]
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A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. (2001). Clinical Cancer Research. [Link]
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Analysis of the influence of halogen position on the bioactivity of phenyl keto acids
An In-Depth Guide to the Structure-Activity Relationship of Halogenated Phenyl Keto Acids
Introduction: The Strategic Role of Halogenation in Modulating Bioactivity
In medicinal chemistry, the introduction of halogen atoms into a lead compound is a time-tested strategy for optimizing drug-like properties.[1][2] Halogens, by virtue of their unique electronic and steric characteristics, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][3] Phenyl keto acids, a class of compounds characterized by a phenyl ring linked to a keto and a carboxylic acid group, are of significant interest as they are found in various bioactive molecules and are implicated in metabolic pathways, such as the accumulation of phenylketones in Phenylketonuria (PKU).[4][5][6] The strategic placement of a halogen atom on the phenyl ring can dramatically alter the bioactivity of these molecules, often by enhancing their ability to inhibit specific enzymes.
This guide provides a comparative analysis of how the position of a halogen substituent—ortho (2-position), meta (3-position), or para (4-position)—on the phenyl ring of a keto acid impacts its biological activity. We will explore the underlying physicochemical principles, provide supporting experimental data, and detail the methodologies required to perform such a comparative analysis.
The Underlying Chemistry: How Halogen Position Dictates Physicochemical Properties
The influence of a halogen's position is rooted in its interplay between two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect .
-
Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the aromatic ring. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen can be delocalized into the aromatic π-system. This electron-donating effect is strongest at the ortho and para positions.
The net electronic effect is a combination of these two opposing forces. For Chlorine, Bromine, and Iodine, the inductive effect dominates, making them deactivating groups. However, their resonance effect still directs incoming electrophiles to the ortho and para positions. Furthermore, properties like lipophilicity (logP) and the potential for halogen bonding —a noncovalent interaction between the halogen and an electron-rich atom like oxygen or nitrogen—are critical for receptor binding and are highly dependent on the halogen's identity and position.[1]
Comparative Bioactivity Analysis: A Focus on Enzyme Inhibition
To illustrate the impact of halogen position, we will consider a hypothetical case study involving the inhibition of a target enzyme, Phenylalanine Hydroxylase (PAH), which is deficient in PKU.[4][5] Phenyl keto acids can act as competitive inhibitors of such enzymes. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent inhibitor.
Data Presentation: Halogen Position vs. Inhibitory Potency
The following table summarizes representative experimental data comparing the IC50 values of ortho-, meta-, and para-substituted chlorophenyl keto acids against a target enzyme.
| Compound | Halogen Position | IC50 (µM) | Key Physicochemical Properties | Plausible Mechanistic Rationale |
| Phenyl Keto Acid | Unsubstituted | 150 | Baseline | Baseline interaction with the active site. |
| 2-Chlorophenyl Keto Acid | ortho | 95 | Increased lipophilicity; potential for steric hindrance. | The ortho position may force a specific conformation that improves binding, but can also cause steric clashes. |
| 3-Chlorophenyl Keto Acid | meta | 50 | Strong inductive effect alters ring electronics. | The meta position strongly influences the acidity of the keto-enol group, potentially improving interaction with key active site residues. |
| 4-Chlorophenyl Keto Acid | para | 25 | Optimal balance of electronic effects and potential for halogen bonding. | The para position allows the chloro group to extend into a specific sub-pocket of the enzyme active site, forming a stabilizing halogen bond with a carbonyl oxygen of a backbone residue.[7] |
Note: The IC50 values are illustrative and serve to demonstrate a common trend observed in structure-activity relationship (SAR) studies.
Experimental Design & Protocols
A robust comparative analysis requires a well-designed experimental workflow. The following diagram and protocol outline the necessary steps.
Experimental Workflow Diagram
Caption: Halogen bond formation between a para-chloro substituent and a backbone carbonyl in the enzyme active site.
This type of specific, directional interaction can significantly increase the binding affinity of the inhibitor, leading to a lower IC50 value. [7]The ortho and meta positions are less likely to facilitate such an optimal interaction due to their different spatial orientation.
Conclusion and Future Directions
The position of a halogen on a phenyl keto acid is a critical determinant of its bioactivity. A systematic analysis reveals that the para position often yields the highest potency, frequently due to its ability to engage in favorable secondary interactions like halogen bonding within the target's binding site. The meta position can exert strong electronic effects, while the ortho position introduces significant steric influence.
This guide provides a framework for researchers to rationally design and evaluate halogenated compounds. By combining targeted synthesis, robust biochemical assays, and structural biology, the development of potent and selective inhibitors can be significantly accelerated. Future work should focus on exploring a wider range of halogens (F, Br, I) and di- or tri-halogenated systems to further probe the complex structure-activity landscape of this important class of molecules.
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- Markley, A. L., & Osterman, A. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC.
- Zhu, X., & Naismith, J. H. (2008). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research.
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Comparative molecular docking studies of 4-(3-Bromophenyl)-4-oxobutanoic acid derivatives
Starting Research on Compounds
I'm now starting my research phase, beginning with broad Google searches on "4-(3-Bromophenyl)-4-oxobutanoic acid derivatives." My initial focus is gathering data on their synthesis methods, reported biological activities, and any previous molecular docking studies that have been conducted. This information will form the basis of my understanding.
Expanding Scope and Focus
I'm broadening my search to include molecular docking software and methodologies, plus common protein targets related to these compounds. I'll then move to identify specific derivatives and their known binding affinities. My aim is to locate competitor compounds to compare with the ones I'm studying. Finally, I'll establish a comparative framework. I'm focusing on defining the key performance indicators for the molecular docking studies.
Deepening Search Strategy
I'm now expanding my search. It seems direct hits for docking studies on "this compound derivatives" are scarce. I'll pivot to related compounds and activities to build a relevant context for protein targets. Identifying protocols and software for docking is also on my immediate agenda.
Formulating Research Strategy
I'm now starting with a comprehensive approach. Finding direct docking studies on "this compound derivatives" is proving difficult, so I'll broaden to related compounds and their biological activities. I'm focusing on defining target proteins and molecular docking protocols. The goal is to build a relevant context for a comparative docking study to address the core directive of the user. I'll search for synthesis routes, biological activities of this class of compounds, and then related docking studies.
Defining Guide Structure
Formulating Comprehensive Guide
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Refining Data Gathering
I'm now refining my data gathering. Despite initial difficulty, I'm finding synthesis methods, reported biological activities, and identifying potential protein targets related to this compound derivatives. I'm focusing on specific protocols and software for docking structurally similar compounds. My primary goal is to establish a framework for comparative analysis.
Developing In-depth Protocols
I'm now diving into the specifics of molecular docking. I'm focusing on validating these protocols through re-docking established ligands. I will then ensure the accuracy and reliability of my comparative analysis, which will include identifying key performance indicators, such as binding energy. My approach is to ensure a guide that offers authoritative grounding and references.
Refining and Planning Further
I'm now integrating information from initial searches to solidify the structure of the guide. My focus is on synthesizing a robust protocol for identifying and comparing derivatives, and I have identified potential biological activities and target proteins. I will also start collecting key literature. The guide's structure will incorporate a focus on clear methodologies and detailed results to allow for a scientific, well-grounded guide.
Head-to-head comparison of different purification methods for keto acids: crystallization vs. chromatography
In the realm of pharmaceutical development and scientific research, the purity of active pharmaceutical ingredients (APIs) and research compounds is paramount. Keto acids, a class of organic compounds containing both a carboxylic acid and a ketone functional group, are pivotal intermediates in numerous metabolic pathways and serve as building blocks in the synthesis of various pharmaceuticals. Their inherent reactivity and structural complexity, however, can pose significant purification challenges.
This comprehensive guide provides a head-to-head comparison of two primary purification techniques for keto acids: crystallization and chromatography. We will delve into the fundamental principles of each method, present a comparative analysis based on key performance indicators, and provide exemplary experimental protocols to guide researchers, scientists, and drug development professionals in selecting the optimal purification strategy for their specific needs.
The Imperative of Purity for Keto Acids
Keto acids are often synthesized or extracted from complex mixtures, such as fermentation broths or multi-step chemical reactions.[1][2] These crude mixtures invariably contain impurities, including starting materials, by-products, and residual solvents.[3] The presence of such impurities can compromise the efficacy and safety of the final product, making their removal a critical step in the manufacturing process.[3] The choice of purification method directly impacts not only the final purity but also the overall yield, cost-effectiveness, and scalability of the production process.
Crystallization: The Power of the Solid State
Crystallization is a venerable yet powerful technique for the purification of solid organic compounds.[4] It leverages the differences in solubility between the target compound and impurities in a given solvent system.[4][5] The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then to induce crystallization by cooling, evaporation, or the addition of an anti-solvent.[5][6] As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities, which remain in the mother liquor.[6]
Advantages of Crystallization:
-
High Purity in a Single Step: Crystallization can often yield a product of very high purity in a single operation.[5][7]
-
Cost-Effective at Scale: The process can be more economical than chromatography, especially for large-scale production, due to lower solvent consumption and simpler equipment.[7]
-
Direct Isolation of Solid Product: It produces a solid, crystalline material that may be directly suitable for formulation and packaging.[7]
-
Lower Energy Requirements: Compared to distillation, crystallization operates at lower temperatures, reducing energy costs.[7]
Disadvantages of Crystallization:
-
Yield Limitation: The yield is inherently limited by the solubility of the compound in the mother liquor.[7]
-
Process Complexity: The kinetics of nucleation and crystal growth can be complex and difficult to control, potentially affecting crystal size distribution and purity.[7]
-
Not Universally Applicable: It is only suitable for compounds that are solid at ambient temperatures and can form a stable crystalline lattice.
-
Impurity Incorporation: Co-crystallization of impurities with similar structures or solubility profiles can occur, reducing the effectiveness of the purification.
Chromatography: Separation Through Differential Interactions
Chromatography is a versatile separation technique that relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[8][9] The mixture is dissolved in the mobile phase, which then flows through the stationary phase.[8] Components that have a stronger affinity for the stationary phase move more slowly, while those with a higher affinity for the mobile phase move more quickly, resulting in their separation.[9]
For the purification of keto acids, various chromatographic techniques are employed, with High-Performance Liquid Chromatography (HPLC) being particularly prevalent for both analytical and preparative applications.[10][11][12][13]
Advantages of Chromatography:
-
High Resolution and Specificity: Chromatography offers excellent resolving power, enabling the separation of closely related compounds and isomers.[14]
-
Versatility: A wide array of stationary and mobile phases can be used, allowing for the purification of a broad range of compounds with diverse chemical properties.[15]
-
Amenable to Automation: Modern chromatographic systems can be fully automated, enhancing reproducibility and throughput.[16]
-
Well-Understood Principles: The principles of chromatography are well-established, facilitating method development and optimization.
Disadvantages of Chromatography:
-
Cost: Preparative chromatography can be expensive, particularly at large scales, due to the high cost of columns, stationary phases, and large volumes of high-purity solvents.[17][18]
-
Scalability Challenges: Scaling up a chromatographic process from the lab to an industrial scale can be complex, requiring careful optimization of parameters to maintain separation performance.[16][17][19]
-
Dilution of Product: The purified compound is typically collected in a dilute solution, necessitating a subsequent concentration step, which can add time and cost to the process.
-
Solvent Waste: The large volumes of solvent used in chromatography generate significant waste, which requires proper disposal and has environmental implications.[20]
Head-to-Head Comparison: Crystallization vs. Chromatography for Keto Acid Purification
The choice between crystallization and chromatography for the purification of a specific keto acid depends on a multitude of factors. The following table provides a comparative summary of these two techniques based on key performance indicators.
| Feature | Crystallization | Chromatography |
| Purity | Can achieve very high purity (>99.5%) in a single step, but susceptible to co-crystallization of impurities.[5][7] | High resolution allows for the separation of closely related impurities, often achieving exceptional purity. |
| Yield | Limited by the solubility of the product in the mother liquor; some product loss is inevitable.[7] | Can achieve high recovery rates, though some loss can occur during fraction collection and processing. |
| Scalability | Generally more straightforward and cost-effective to scale up.[7] Continuous crystallization methods are available for large-scale production.[21] | Can be challenging and expensive to scale up while maintaining resolution.[16][17] |
| Cost | Lower capital and operational costs, especially at large scales.[7] | High initial investment for equipment and recurring costs for columns and solvents.[18] |
| Speed | Can be a relatively slow process, as it often involves gradual cooling to obtain large, pure crystals.[6] | Can be a faster process for small-scale purifications, but large-scale preparative chromatography can be time-consuming. |
| Solvent Usage | Generally uses less solvent per unit of product compared to preparative chromatography. | Can consume large volumes of high-purity solvents, leading to significant waste generation.[20] |
| Applicability | Limited to solid, crystalline compounds. | Applicable to a wide range of soluble compounds, including those that do not crystallize easily. |
Decision-Making Workflow
The selection of the appropriate purification method is a critical decision in the development of any process involving keto acids. The following diagram illustrates a logical workflow to guide this decision-making process.
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Safety Operating Guide
Proper Disposal of 4-(3-Bromophenyl)-4-oxobutanoic acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-(3-Bromophenyl)-4-oxobutanoic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to be an essential resource, ensuring that this halogenated organic acid is managed responsibly from the moment it is deemed waste.
Hazard Assessment and Chemical Profile
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Recommended Precautions |
| Skin Irritant | May cause redness, itching, and inflammation upon contact. | Avoid skin contact; wear appropriate gloves and a lab coat[1][3][4]. |
| Eye Irritant | May cause serious eye irritation, redness, and pain. | Wear safety goggles or a face shield[1][3][4]. |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract. | Handle in a well-ventilated area or a chemical fume hood[1][3][4]. |
| Acute Oral Toxicity | May be harmful if swallowed. | Do not ingest; wash hands thoroughly after handling[4]. |
Given its chemical structure as a halogenated organic acid, it must be disposed of as hazardous chemical waste. Never dispose of this compound down the drain, as it can be harmful to aquatic life and is not readily biodegradable[2].
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is mandatory to be equipped with the appropriate PPE. This is the first line of defense in preventing chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement | Rationale |
| Eye/Face | ANSI-approved safety goggles with side shields. | Protects against splashes and airborne particles of the solid compound. |
| Hand | Chemical-resistant nitrile gloves. | Prevents direct skin contact and irritation[5]. |
| Body | A laboratory coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and contamination[5]. |
| Respiratory | Not typically required when handled in a fume hood. | A respirator may be necessary for large-scale handling or spill cleanup outside of a fume hood. |
Step-by-Step Disposal Protocol
The proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. Due to the presence of bromine, this compound is classified as a halogenated organic waste .
Step 1: Waste Segregation
It is imperative to segregate halogenated organic waste from non-halogenated waste streams. Co-mingling can lead to dangerous reactions and significantly increases disposal costs.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
Step 2: Container Selection and Labeling
-
Action: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Action: Label the container with "Hazardous Waste: Halogenated Organic Solids" and list all chemical constituents, including "this compound." Ensure the label is clearly visible.
Step 3: Waste Accumulation
-
Action: Carefully transfer the solid this compound waste into the designated container using a spatula or other appropriate tool.
-
Action: If the compound is dissolved in a solvent for experimental purposes, the resulting solution must be disposed of in a designated "Halogenated Organic Liquid Waste" container.
-
Action: Always keep the waste container closed when not actively adding waste to it. This prevents the release of any potential vapors and reduces the risk of spills[2].
-
Action: Store the waste container in a designated satellite accumulation area, which should be in a well-ventilated location and within a secondary containment bin.
Step 4: Final Disposal
-
Action: Once the waste container is three-quarters full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Action: Follow all institutional and local regulations for the final pickup and disposal of the hazardous waste[2][4].
Workflow for Disposal Decision-Making
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Bromophenyl)-4-oxobutanoic acid
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 4-(3-Bromophenyl)-4-oxobutanoic acid, a compound whose structure—a brominated phenyl group combined with a keto acid moiety—necessitates a rigorous and informed approach to personal protection. Our objective is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that every procedure is a self-validating system of protection.
Hazard Assessment: Understanding the Compound's Profile
While specific toxicological data for this compound may be limited, its chemical class provides a strong basis for hazard assessment. Based on safety data for structurally similar brominated aromatic ketones and butanoic acids, we must assume the compound presents the following primary hazards:
-
Skin Irritation (H315): Aromatic acids and brominated compounds can cause significant skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): As a powder, the compound poses a substantial risk of causing serious, potentially damaging, eye irritation if it becomes airborne.[1][2]
-
Respiratory Irritation (H335): Inhaling the fine, solid particles can lead to irritation of the respiratory tract.[1][2]
Thermal decomposition can also lead to the release of irritating and toxic gases, such as carbon oxides and hydrogen halides.[3] Therefore, all handling procedures must be designed to mitigate these risks through a carefully selected Personal Protective Equipment (PPE) ensemble.
The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following components form the essential ensemble for handling this compound in a laboratory setting.
Hand Protection: The First Line of Contact
The causality behind glove selection is rooted in chemical compatibility and breakthrough time. For this class of compound, single-gloving is insufficient.
-
Recommended: Double-gloving with a nitrile or neoprene outer glove and a nitrile inner glove is mandatory. Nitrile provides good resistance against a range of chemicals, including many acids.[4]
-
Rationale: The outer glove absorbs the primary contact in case of a splash, while the inner glove provides a critical layer of protection during outer glove removal, preventing cross-contamination. This two-barrier system is a field-proven best practice.
-
Technique: Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid touching the outer surface of the contaminated glove with bare skin.[2]
Eye and Face Protection: Shielding Against the Unseen
Given the solid, powdered nature of the compound, the risk of airborne particulates is high, especially during weighing and transfer.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are required at all times. Standard safety glasses are inadequate as they do not protect from airborne dust.[5]
-
Enhanced Protection: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a full-face shield must be worn in addition to the chemical splash goggles.[4][6] This provides a secondary barrier protecting the entire face.
Body Protection: The Laboratory Uniform
Street clothes do not constitute a protective barrier.
-
Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is essential. This protects the skin on the arms and torso from accidental contact.[7]
-
Material: Ensure the lab coat material is appropriate for the chemicals being handled. For this compound, a standard cotton or polyester/cotton blend is acceptable for incidental contact, but any significant spill requires immediate removal and decontamination of the garment.
Respiratory Protection: Managing Inhalation Risks
The primary inhalation hazard arises from the fine powder form of the acid.[1]
-
When Required: Respiratory protection is mandatory when handling the solid compound outside of a certified chemical fume hood or a glove box, particularly during weighing and transfers where dust generation is likely.
-
Recommended Respirator: A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[4] For procedures with a higher potential for aerosolization, a half-mask or full-face respirator with acid gas cartridges may be necessary.[4] A proper fit test is crucial to ensure the respirator forms an effective seal.[4]
Procedural Guidance: Integrating Safety into Your Workflow
PPE Requirement Summary by Task
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transfer (Solid) | Double Nitrile/Neoprene | Goggles & Face Shield | N95 Respirator (Minimum) | Lab Coat |
| Solution Preparation | Double Nitrile/Neoprene | Goggles (Face Shield if splashing risk) | Not required if in fume hood | Lab Coat |
| General Handling (in solution) | Single Nitrile Glove | Goggles | Not required if in fume hood | Lab Coat |
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the lab coat and fasten all buttons.
-
If required, put on your respirator. Ensure a proper seal.
-
Put on chemical splash goggles.
-
Put on the inner pair of gloves.
-
Put on the outer pair of gloves, ensuring the cuffs go over the cuffs of the lab coat.
-
If required, put on the face shield.
-
-
Doffing (Taking Off): This sequence is critical to prevent contamination.
-
Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately.
-
Remove the face shield (if used).
-
Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Remove goggles.
-
Remove the inner pair of gloves using the proper technique.
-
Remove your respirator (if used).
-
Disposal Plan: Managing Contaminated Materials
Brominated organic compounds should be treated as hazardous waste.[8][9]
-
Contaminated PPE: All disposable PPE (gloves, N95 respirator) that has come into contact with the chemical must be placed in a designated, sealed hazardous waste container.[6]
-
Chemical Waste: Unused compound and solutions must be collected in a clearly labeled, sealed container for halogenated organic waste.[6][10] Never dispose of this chemical down the drain.[2] Follow your institution's specific guidelines for hazardous waste disposal, which often involves incineration at a licensed facility.[9]
By adhering to these detailed protocols, you build a robust framework of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Global Glove. Keto-Handler Plus Economy TPE Powder Free Gloves. Retrieved from [Link]
-
Polyco Healthline. Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
National Research Council. LCSS: Bromine. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Chemtalk. Bromine water - disposal. Retrieved from [Link]
-
SynZeal. Safety Data Sheet. Retrieved from [Link]
-
Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Bromine. Retrieved from [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. chemscene.com [chemscene.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. chemtalk.com.au [chemtalk.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
